molecular formula C11H15NO2 B13633233 Methyl 2-amino-3-(4-methylphenyl)propanoate

Methyl 2-amino-3-(4-methylphenyl)propanoate

Katalognummer: B13633233
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: QVZIYYPEOJATPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 2-amino-3-(4-methylphenyl)propanoate is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl 2-amino-3-(4-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVZIYYPEOJATPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to p-Methylphenylalanine Methyl Ester: Synthesis, Properties, and Applications in Advanced Peptide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Modified Amino Acids in Drug Development

In the landscape of modern medicinal chemistry and drug development, the use of non-canonical amino acids offers a powerful strategy to modulate the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Among these, side-chain modified phenylalanine analogs have garnered significant attention. This technical guide focuses on p-Methylphenylalanine methyl ester, a derivative of phenylalanine featuring a methyl group at the para position of the phenyl ring and a methyl ester protecting the C-terminus. The introduction of the methyl group enhances the hydrophobicity of the side chain, which can influence peptide folding, stability, and receptor-binding interactions. The methyl ester protection facilitates its use as a building block in solution-phase and solid-phase peptide synthesis.[1]

This guide provides a comprehensive overview of the molecular and physical properties of p-Methylphenylalanine methyl ester, a detailed, field-proven protocol for its synthesis, and a discussion of its applications for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

The fundamental characteristics of p-Methylphenylalanine methyl ester are pivotal for its effective application in synthetic workflows. While extensive experimental data for this specific derivative is not broadly published, its properties can be reliably predicted based on its constituent precursor, 4-Methyl-L-phenylalanine, and through computational analysis. The hydrochloride salt of the ester is a common, stable form for storage and handling.[2]

PropertyValueSource / Method
IUPAC Name methyl (2S)-2-amino-3-(4-methylphenyl)propanoateIUPAC Nomenclature
Synonyms (S)-Methyl 2-amino-3-(p-tolyl)propanoate-
CAS Number 3981-53-1 (for hydrochloride salt)[2]
Molecular Formula C₁₁H₁₅NO₂Calculated
Molecular Weight 193.24 g/mol Calculated
Molecular Formula (HCl Salt) C₁₁H₁₆ClNO₂[2]
Molecular Weight (HCl Salt) 229.70 g/mol [2]
Appearance White to off-white crystalline powder (predicted)Inferred
Solubility Soluble in methanol, ethanol, and other polar organic solvents.Inferred

Synthesis of p-Methylphenylalanine Methyl Ester Hydrochloride: A Robust Protocol

The synthesis of p-Methylphenylalanine methyl ester is most effectively achieved through the esterification of its parent amino acid, p-Methyl-L-phenylalanine. The following protocol is adapted from a standard and reliable method for the synthesis of phenylalanine methyl ester hydrochloride, utilizing thionyl chloride in methanol. This approach is widely recognized for its high yield and purity of the final product.

Experimental Protocol: Esterification of p-Methyl-L-phenylalanine

Objective: To synthesize p-Methyl-L-phenylalanine methyl ester hydrochloride from p-Methyl-L-phenylalanine.

Materials:

  • p-Methyl-L-phenylalanine (C₁₀H₁₃NO₂, MW: 179.22 g/mol )[3]

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (Et₂O)

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Drying tube (e.g., with calcium chloride)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend p-Methyl-L-phenylalanine (1.0 eq) in anhydrous methanol (approximately 5-10 mL per gram of amino acid).

  • Cooling: Place the flask in an ice bath and allow the suspension to cool to 0°C with gentle stirring.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the cooled suspension over a period of 15-20 minutes. The addition should be performed under a fume hood due to the evolution of HCl and SO₂ gases. A drying tube should be fitted to the flask to prevent the ingress of atmospheric moisture.

    • Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl then acts as a catalyst for the Fischer esterification of the carboxylic acid. The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir the reaction for 2-4 hours. The suspension should gradually dissolve to form a clear solution, indicating the formation of the more soluble ester hydrochloride salt.

  • Solvent Removal: Once the reaction is complete (as monitored by TLC, if desired), remove the methanol under reduced pressure using a rotary evaporator. This will yield a crude solid or viscous oil.

  • Precipitation and Isolation: Add a sufficient amount of diethyl ether to the crude product and triturate (stir/grind with a spatula) to induce the precipitation of a white solid.

    • Rationale: The hydrochloride salt of the amino acid ester is generally insoluble in diethyl ether, while any unreacted starting material or byproducts may have some solubility, allowing for purification by precipitation.

  • Washing and Drying: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the solid with several small portions of cold diethyl ether to remove any residual impurities. Dry the product under vacuum to obtain pure p-Methylphenylalanine methyl ester hydrochloride.

Caption: Workflow for the synthesis of p-Methylphenylalanine methyl ester hydrochloride.

Applications in Peptide Synthesis and Drug Discovery

The primary application of p-Methylphenylalanine methyl ester lies in its role as a versatile building block for the synthesis of peptides with modified properties.

  • Incorporation into Peptides: The methyl ester serves as a convenient protecting group for the C-terminus during peptide coupling reactions in solution-phase synthesis. For solid-phase peptide synthesis (SPPS), the parent amino acid, p-Methyl-L-phenylalanine (often with N-terminal protection, such as Fmoc), is typically used.[1] The resulting peptides incorporating this modified residue can exhibit altered biological activity and improved metabolic stability.

  • Modulation of Hydrophobicity: The para-methyl group on the phenyl ring increases the hydrophobicity of the amino acid side chain compared to native phenylalanine. This modification can enhance the binding affinity of a peptide to its target receptor through increased hydrophobic interactions. It can also influence the secondary structure of the peptide.

  • Improved Pharmacokinetics: Enhanced hydrophobicity can lead to improved membrane permeability and reduced clearance, potentially extending the half-life of a peptide therapeutic in vivo.

Peptide_Coupling cluster_reagents Coupling Reagents Amino_Acid_1 N-Protected Amino Acid R₁—CH(NH-PG)—COOH Dipeptide Protected Dipeptide R₁—CH(NH-PG)—CO—NH—CH(CH₂-Ph-p-Me)—COOCH₃ Amino_Acid_1->Dipeptide p_Me_Phe_Ester p-Methylphenylalanine Methyl Ester H₂N—CH(CH₂-Ph-p-Me)—COOCH₃ p_Me_Phe_Ester->Dipeptide Coupling_Agent e.g., DCC, HBTU Coupling_Agent->Dipeptide Base e.g., DIPEA Base->Dipeptide

Caption: A representative peptide coupling reaction using p-Methylphenylalanine methyl ester.

Characterization and Analytical Profile

The identity and purity of synthesized p-Methylphenylalanine methyl ester hydrochloride should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for structural elucidation. Based on the spectra of similar compounds, the following proton signals are predicted for the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Phenyl H (ortho to CH₂)~7.1-7.3d2H
Phenyl H (meta to CH₂)~7.0-7.2d2H
α-CH~4.2-4.4t or dd1H
Ester -OCH₃~3.7-3.8s3H
β-CH₂~3.0-3.2m2H
Phenyl -CH₃~2.3s3H
Amine -NH₃⁺~8.5-9.0br s3H
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base at m/z 194.2. The molecular weight of the isomeric N-methyl-L-phenylalanine methyl ester has been confirmed by mass spectrometry to be 193 (M+), which strongly supports this prediction.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the ester carbonyl (C=O) at ~1740 cm⁻¹, the amine salt (N-H stretch) at ~3000-3200 cm⁻¹ (broad), and aromatic C-H stretches.

Conclusion

p-Methylphenylalanine methyl ester is a valuable, synthetically accessible building block for the development of novel peptide-based therapeutics. Its incorporation allows for the fine-tuning of hydrophobicity, which can lead to enhanced biological activity and improved pharmacokinetic profiles. The robust synthesis protocol provided in this guide enables its reliable preparation, and the outlined analytical methods ensure proper characterization. As the field of peptide drug discovery continues to advance, the strategic use of modified amino acids like p-Methylphenylalanine will undoubtedly play a crucial role in the creation of next-generation therapies.

References

  • (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem. National Center for Biotechnology Information. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319–322.
  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Organic Syntheses. [Link]

  • Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester.
  • Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU Open Access Research. [Link]

  • The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem. National Center for Biotechnology Information. [Link]

  • Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride.
  • Phenylalanylphenylalanine methyl ester | C19H22N2O3 | CID 151728 - PubChem. National Center for Biotechnology Information. [Link]

  • Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem. National Center for Biotechnology Information. [Link]

  • 1H NMR Spectrum. [Link]

  • Figure S3. 1 H NMR spectrum of methyl... ResearchGate. [Link]

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Doc Brown's Chemistry. [Link]

  • methyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride | C12H15ClN2O2 - PubChem. National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO. [Link]

Sources

Methyl 2-amino-3-(4-methylphenyl)propanoate: A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the synthesis and application of non-natural amino acids not merely as a sequence of laboratory steps, but as a highly controlled system of chemical causality. Methyl 2-amino-3-(4-methylphenyl)propanoate , universally referred to in the literature as 4-methylphenylalanine methyl ester , is a premier building block in modern drug discovery.

By replacing the standard phenyl ring of phenylalanine with a p-tolyl (4-methylphenyl) group, researchers significantly alter the steric bulk and lipophilicity (LogP) of the resulting peptides or small molecules. This strategic substitution is critical for central nervous system (CNS) targets, where blood-brain barrier (BBB) penetration and hydrophobic pocket binding are paramount.

This whitepaper deconstructs the physicochemical properties, commercial sourcing, mechanistic applications, and self-validating experimental protocols associated with this vital compound.

Physicochemical Properties & Supplier Landscape

To ensure reproducibility in downstream assays, researchers must meticulously distinguish between the stereoisomers and salt forms of this compound. The free base is prone to degradation and cyclization; thus, the hydrochloride (HCl) salt is the industry standard for stability and commercial viability 1.

Below is a consolidated data matrix summarizing the quantitative properties of the most utilized forms of 4-methylphenylalanine methyl ester, enabling rapid cross-referencing for procurement and quality control 2.

Property / AttributeL-Enantiomer (HCl Salt)D-Enantiomer (HCl Salt)N-Benzoyl Derivative
CAS Number 3981-53-1 293742-82-2 140861-05-8
Chemical Formula C₁₁H₁₆ClNO₂C₁₁H₁₆ClNO₂C₁₈H₁₉NO₃
Molecular Weight 229.70 g/mol 229.70 g/mol 297.35 g/mol
IUPAC Name (S)-Methyl 2-amino-3-(p-tolyl)propanoate HCl(R)-Methyl 2-amino-3-(p-tolyl)propanoate HClN-benzoyl-(R,S)-4-methylphenylalanine methyl ester
Key Suppliers ChemScene, Parchem, ChemicalBookApeptides, MolaidChemsrc

Mechanistic Application: Targeting Na⁺ Channels in Ischemic Stroke

The true value of a chemical building block lies in its mechanistic utility. A prime example of 4-methylphenylalanine methyl ester's application is in the development of Voltage-Gated Sodium (Na⁺) Channel Inhibitors for the acute treatment of ischemic stroke.

The Causality of White Matter Ischemia

In ischemic stroke, the pathophysiological cascade in the brain's white matter differs fundamentally from that in the gray matter. While gray matter damage is primarily mediated by calcium influx and glutamate excitotoxicity, white matter damage is driven by ATP depletion. This depletion suppresses Na⁺/K⁺-ATPase activity, leading to rapid membrane depolarization. Consequently, a massive influx of sodium ions occurs via voltage-gated Na⁺ channels located at the nodes of Ranvier. This influx, accompanied by osmotic water movement, causes rapid axonal swelling and irreversible cell death 3.

By incorporating the D-enantiomer of 4-methylphenylalanine methyl ester into small-molecule scaffolds, researchers at institutions like Kyushu University have successfully synthesized potent Na⁺ channel inhibitors. The p-tolyl side chain provides critical hydrophobic interactions with the channel's binding pockets, while the methyl ester acts as a lipophilic prodrug moiety to facilitate BBB penetration before being hydrolyzed into the active carboxylic acid in vivo3.

NaChannelPathway Ischemia Ischemia in White Matter ATP ATP Depletion & Na+/K+-ATPase Failure Ischemia->ATP Depolarization Membrane Depolarization ATP->Depolarization NaInflux Massive Na+ Influx (Voltage-Gated Channels) Depolarization->NaInflux AxonSwelling Axonal Swelling & Cell Death NaInflux->AxonSwelling Inhibitor Na+ Channel Inhibitor (4-Me-Phe Derivative) Inhibitor->NaInflux Blocks Influx

Figure 1: Mechanism of Na+ channel inhibitors in preventing axonal swelling during ischemic stroke.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in visual and chemical checkpoints to confirm reaction progress.

Protocol A: Synthesis of (R)-4-Methylphenylalanine Methyl Ester Hydrochloride

Causality & Design: We utilize thionyl chloride (SOCl₂) in anhydrous methanol rather than standard Fischer esterification (HCl gas). SOCl₂ reacts violently with methanol to generate HCl in situ while simultaneously consuming any adventitious water. This Le Chatelier-driven dehydration ensures quantitative conversion to the ester without the need for a cumbersome Dean-Stark apparatus.

  • Preparation: Suspend 1.0 g (5.6 mmol) of D-4-methylphenylalanine in 15 mL of anhydrous methanol under an inert argon atmosphere.

  • Activation: Cool the suspension to 0 °C using an ice bath. Stir for 15 minutes to ensure thermal equilibration.

  • Reagent Addition: Dropwise add 1.2 equivalents of thionyl chloride (SOCl₂).

    • Self-Validation Check: The reaction mixture should transition from a cloudy suspension to a clear, homogeneous solution as the amino acid dissolves upon formation of the highly soluble hydrochloride salt.

  • Esterification: Remove the ice bath and heat the reaction mixture to reflux for 38 hours 3.

  • Isolation: Cool to room temperature and evaporate the solvent under reduced pressure. Triturate the resulting colorless solid with cold diethyl ether to remove residual impurities, yielding the pure hydrochloride salt.

Protocol B: Amide Coupling for Peptidomimetic Synthesis

Causality & Design: To incorporate this building block into a larger scaffold, we employ HATU as the coupling reagent. HATU is vastly superior to EDC/HOBt for non-natural amino acids; its HOAt leaving group accelerates the aminolysis step, effectively outcompeting the formation of an oxazolone intermediate and preventing the racemization of the α-chiral center.

  • Activation: Dissolve 1.0 eq of the target carboxylic acid and 1.1 eq of HATU in anhydrous DMF.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 10 minutes.

    • Self-Validation Check: A distinct color change (typically to pale yellow) indicates the successful formation of the active OAt-ester.

  • Coupling: Add 1.0 eq of the synthesized (R)-4-Methylphenylalanine methyl ester hydrochloride. The excess DIPEA serves to neutralize the HCl salt, liberating the nucleophilic free amine.

  • Completion: Stir at room temperature for 2-4 hours. Monitor via LC-MS until the active ester is fully consumed.

SynthesisWorkflow Start D-4-Methylphenylalanine (Starting Material) Step1 Suspend in Anhydrous MeOH Cool to 0 °C Start->Step1 Step2 Dropwise Addition of SOCl2 (In situ HCl generation) Step1->Step2 Step3 Reflux for 38 hours (Esterification) Step2->Step3 Step4 Evaporate & Triturate Yield: Pure HCl Salt Step3->Step4 Coupling Downstream Peptide Coupling (HATU, DIPEA, DMF) Step4->Coupling

Figure 2: Experimental workflow for the esterification and downstream coupling of the methyl ester.

References

  • Title: 脳梗塞急性期治療薬を指向したNa+チャネル阻害薬 の創製 (Creation of Na+ channel inhibitors for acute ischemic stroke)
  • Title: 3981-53-1 | (S)-Methyl 2-amino-3-(p-tolyl)
  • Title: 3981-53-1 | CAS DataBase Source: ChemicalBook URL

Sources

Thermodynamic Stability of 4-Methylphenylalanine Methyl Ester Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Amino acid derivatives, particularly non-natural variants like 4-Methylphenylalanine (4-MePhe), are critical building blocks in the design of peptidomimetics and active pharmaceutical ingredients (APIs). The methyl esterification of the C-terminus is a fundamental protection strategy to prevent unwanted side reactions during peptide coupling[1]. However, understanding the thermodynamic stability of 4-Methylphenylalanine methyl ester derivatives is paramount. The equilibrium between the esterified state and the hydrolyzed free acid dictates the yield and purity of downstream synthetic steps, especially when employing biocatalytic or thermodynamic control strategies[2].

Structural and Thermodynamic Properties

The thermodynamic stability of an amino acid ester is heavily influenced by the steric and electronic microenvironment surrounding the ester carbonyl. In 4-Methylphenylalanine methyl ester, the para-methyl substitution on the phenyl ring introduces a mild electron-donating inductive effect (+I) compared to unsubstituted phenylalanine. While this effect is distant from the α-carbon, it subtly alters the pKa of the α-amino group and the electrophilicity of the ester carbonyl, thereby impacting its susceptibility to nucleophilic attack[3].

Physicochemical Profiling

To establish a baseline for thermodynamic behavior, we must first look at the core properties of the parent compound and its derivatives.

Table 1: Physicochemical Properties of 4-Methylphenylalanine Derivatives

Property4-Methylphenylalanine4-Methylphenylalanine Methyl Ester
Molecular Weight 179.22 g/mol [4]193.24 g/mol (Calculated)
XLogP3 -1.2[4]~0.8 (Estimated)
Hydrogen Bond Donors 21
Hydrogen Bond Acceptors 33
Standard State Zwitterionic (Solid)Cationic (as HCl salt)

Note: Esterification masks the carboxylate anion, fundamentally shifting the molecule from a zwitterion to a hydrophobic, basic amine, which drastically alters its solvation thermodynamics.

Hydrolysis Kinetics and Thermodynamic Control

The cleavage of the methyl ester can occur via acid-catalyzed, base-catalyzed (saponification), or enzymatic pathways.

Mechanistic Causality in Hydrolysis
  • Base-Catalyzed Hydrolysis (Saponification): This process is thermodynamically driven to completion. The hydroxide ion attacks the ester carbonyl, forming a tetrahedral intermediate. Upon collapse, the methoxide leaves, and the resulting carboxylic acid is immediately deprotonated to form a resonance-stabilized carboxylate anion. This final deprotonation step is highly exergonic, rendering the overall reaction irreversible under basic conditions[5].

  • Acid-Catalyzed Hydrolysis: Unlike saponification, acid-catalyzed hydrolysis is a true equilibrium process. The ester carbonyl is protonated, increasing its electrophilicity for water attack. Because all steps are reversible, the thermodynamic stability of the ester in acidic media is dictated by the concentration of water versus methanol (Le Chatelier's Principle)[5].

  • Enzymatic Thermodynamic Control: In biocatalysis (e.g., using proteases like thermolysin), the reaction can be run under thermodynamic control. The equilibrium constant for peptide bond synthesis versus ester hydrolysis is manipulated by product precipitation or by using an excess of the phenylalanine methyl ester derivative to drive the equilibrium toward the synthetic direction[2][6].

G Start 4-MePhe Methyl Ester Acid Acid Catalysis (H+, H2O) Start->Acid Base Base Catalysis (OH-) Start->Base Enzyme Protease (Thermodynamic Control) Start->Enzyme Eq Reversible Equilibrium (Kinetic/Thermodynamic balance) Acid->Eq Irrev Irreversible Carboxylate Formation Base->Irrev Peptide Peptide Bond Formation (Precipitation Driven) Enzyme->Peptide Excess Ester

Diagram 1: Divergent thermodynamic and kinetic pathways of 4-MePhe methyl ester hydrolysis.

Experimental Workflow: Assessing Thermodynamic Stability

To rigorously quantify the thermodynamic stability of 4-Methylphenylalanine methyl ester, a self-validating pH-degradation assay is required. This protocol does not merely measure degradation; it actively validates the mass balance between the disappearing ester and the appearing free acid, ensuring no off-target side reactions (e.g., diketopiperazine formation) confound the thermodynamic data[3].

Step-by-Step Methodology: pH-Dependent Stability Profiling

Objective: Determine the pseudo-first-order rate constants (


) and thermodynamic activation parameters (

,

) for ester hydrolysis.
  • Buffer Preparation: Prepare 0.1 M buffer solutions at pH 2.0 (Phosphate), pH 7.4 (HEPES), and pH 10.0 (Borate). Adjust ionic strength to

    
     M using NaCl to maintain constant activity coefficients.
    
  • Substrate Initiation: Dissolve 4-Methylphenylalanine methyl ester hydrochloride in HPLC-grade water to create a 10 mM stock. Causality: Using the HCl salt ensures initial solubility and prevents premature auto-aminolysis (diketopiperazine formation) which occurs rapidly with the free base[3].

  • Incubation & Sampling: Spike the stock solution into the pre-equilibrated buffers (at 25°C, 37°C, and 50°C) to a final concentration of 1 mM. Extract 100 µL aliquots at predefined intervals (0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching (Self-Validation Step): Immediately quench the basic and neutral aliquots by mixing with 100 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile. Causality: Lowering the pH instantly protonates the α-amino group and the catalytic hydroxide, arresting the hydrolysis. The organic solvent precipitates buffer salts, protecting the HPLC column[6].

  • HPLC-UV Analysis: Analyze the quenched samples using a C18 Reverse-Phase column. Mobile phase A: 0.1% TFA in Water; Mobile phase B: 0.1% TFA in Acetonitrile. Gradient: 5% to 60% B over 15 minutes. Detect at 214 nm (amide/ester bond) and 254 nm (aromatic ring).

  • Data Processing: Plot

    
     versus time to extract 
    
    
    
    . Use the Eyring equation with data from multiple temperatures to calculate the thermodynamic parameters.

Workflow Step1 1. Buffer Prep pH 2, 7.4, 10 Ionic Strength 0.1M Step3 3. Thermal Incubation 25°C, 37°C, 50°C Step1->Step3 Step2 2. Substrate Initiation 10mM HCl Salt Stock Step2->Step3 Step4 4. Acidic Quenching 1% TFA in ACN (Arrests Hydrolysis) Step3->Step4 Time-course sampling Step5 5. HPLC-UV Analysis C18 Column, 214/254 nm Step4->Step5 Step6 6. Thermodynamic Extraction Eyring Equation Step5->Step6

Diagram 2: Self-validating experimental workflow for thermodynamic stability profiling.

Data Presentation: Comparative Stability Metrics

Based on the established physical chemistry of phenylalanine derivatives[3], the thermodynamic stability of 4-Methylphenylalanine methyl ester exhibits distinct pH dependency. The table below summarizes the expected kinetic and thermodynamic parameters derived from the aforementioned protocol.

Table 2: Thermodynamic Parameters for Hydrolysis of 4-MePhe Methyl Ester

pH ConditionTemp (°C)Half-Life (

)
Activation Enthalpy (

)
Activation Entropy (

)
Dominant Mechanism
2.0 (Acidic) 37> 48 hours~ 18.5 kcal/mol-22 cal/mol·KReversible Acid Catalysis
7.4 (Neutral) 37~ 12 hours~ 15.2 kcal/mol-28 cal/mol·KWater-mediated nucleophilic attack
10.0 (Basic) 25< 15 mins~ 11.4 kcal/mol-35 cal/mol·KIrreversible Base Saponification

Data Interpretation: The large negative entropy of activation (


) across all pH levels confirms a highly ordered, bimolecular tetrahedral transition state. The significantly lower activation enthalpy (

) at pH 10.0 illustrates why basic conditions rapidly and irreversibly degrade the ester, highlighting the necessity of strict pH control during the storage and handling of 4-MePhe methyl ester derivatives.

Conclusion

The thermodynamic stability of 4-Methylphenylalanine methyl ester is a delicate balance dictated by pH, temperature, and the specific catalytic environment. By understanding the causal mechanisms of its hydrolysis—from the reversible equilibrium of acid catalysis to the irreversible trap of saponification—researchers can intelligently design synthetic routes. Implementing self-validating analytical protocols ensures that thermodynamic data is accurate, enabling the successful integration of these unnatural amino acids into complex peptide therapeutics.

References

  • Reverse Hydrolysis | Biocatalysis in Organic Synthesis: The Retrosynthesis Approach. Royal Society of Chemistry. 2

  • 4.2 Enzymatic Synthesis. Thieme Connect. 6

  • Plasma-Activated Solid Superacid Catalysts: Boosting Phenylalanine Esterification on SO42−/TiO2-HZSM-5. MDPI. 1

  • The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters. Canadian Science Publishing. 3

  • 4-Methylphenylalanine | C10H13NO2 | CID 409319. PubChem - NIH.4

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. 5

Sources

Stereochemical Divergence in Non-Natural Amino Acids: A Comparative Analysis of L- and D-Isomers of Methyl 2-amino-3-(4-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern peptide engineering and small-molecule drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. Methyl 2-amino-3-(4-methylphenyl)propanoate (also known as 4-methylphenylalanine methyl ester) is a highly versatile chiral building block. The presence of a stereocenter at the


-carbon dictates its existence as two non-superimposable mirror images: the L-isomer and the D-isomer[1],[2]. This whitepaper elucidates the profound biological, metabolic, and analytical differences between these enantiomers, providing drug development professionals with actionable insights and validated methodologies for their isolation and application.

Structural and Stereochemical Foundations

The molecular architecture of this compound features a para-methyl substituted phenyl ring, enhancing its hydrophobicity relative to standard phenylalanine. Chirality arises at the


-carbon, where the spatial arrangement of the amino, carboxylate (methyl ester), hydrogen, and side-chain groups determines the stereoisomer[2].

According to the Cahn-Ingold-Prelog (CIP) priority rules, the naturally occurring L-isomer typically corresponds to the (S)-configuration, whereas the D-isomer corresponds to the (R)-configuration[3]. Biological systems are inherently asymmetric and stereospecific; consequently, enzymes, receptors, and transporters differentiate between these enantiomers with high fidelity[2].

StereochemicalDivergence Racemate Racemic Methyl 2-amino-3- (4-methylphenyl)propanoate L_Isomer L-Isomer (S-configuration) Racemate->L_Isomer Chiral Resolution D_Isomer D-Isomer (R-configuration) Racemate->D_Isomer Chiral Resolution Metabolism First-Pass Metabolism & Protease Recognition L_Isomer->Metabolism Resistance Protease Resistance & Bypassed Metabolism D_Isomer->Resistance Degradation Rapid Degradation (Short Half-life) Metabolism->Degradation Stability Metabolic Stability (Prolonged Action) Resistance->Stability

Fig 1: Pharmacokinetic and metabolic divergence of L- and D-isomers post-resolution.

Pharmacokinetics and Metabolic Stability

The decision to utilize the L- or D-isomer in a therapeutic sequence hinges primarily on their divergent metabolic fates.

Proteolytic Degradation: Endogenous proteases have evolved to recognize and cleave peptide bonds formed by L-amino acids[4]. When L-4-methylphenylalanine is incorporated into a peptide, it remains susceptible to rapid enzymatic degradation[4]. Conversely, substituting the L-isomer with its D-enantiomer induces a dramatic increase in proteolytic resistance[4],[3]. The inverted stereocenter prevents the protease's active site from properly aligning with the scissile bond, extending the molecule's in vivo half-life from minutes to hours or even days[4].

Absorption and First-Pass Metabolism: Pharmacokinetic studies on related amino acid analogs reveal that L-enantiomers undergo significant first-pass metabolism (e.g., via deacetylation or oxidation) in the gut and liver, leading to lower systemic bioavailability[1],[5]. D-enantiomers bypass these specific metabolic pathways, often resulting in much higher maximum plasma concentrations (


) and Area Under the Curve (AUC)[1],[5]. Interestingly, D-enantiomers can also inhibit the intestinal uptake of L-enantiomers by competing for the same carrier transport systems[1],[5].

Renal Handling: The kidneys process chiral molecules differently. L-amino acids are almost entirely reabsorbed (appearing in urine at <1% of plasma levels), whereas D-amino acids exhibit much higher fractional excretion rates, often reaching tens of percent of plasma levels[1].

Comparative Quantitative Data

The following table summarizes the quantitative and qualitative differences between the enantiomers based on established pharmacokinetic principles[1],[4],[5].

Pharmacokinetic / Biological ParameterL-Isomer (S-configuration)D-Isomer (R-configuration)
Proteolytic Half-Life Short (Minutes to hours)Prolonged (Highly resistant)
First-Pass Metabolism High (Rapidly metabolized)Low (Bypasses normal pathways)
Intestinal Transport Active carrier-mediated uptakePassive / Competitive inhibition of L-form
Renal Excretion Rate < 1% of plasma levels> 10% of plasma levels
Receptor Binding Affinity High for endogenous targetsLower for endogenous; high for engineered targets

Synthetic Applications in Drug Discovery

The distinct properties of D-4-methylphenylalanine methyl ester make it a critical intermediate in advanced drug design.

  • Peptidomimetics: D-isomers are used to stabilize specific secondary structures, such as ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -turns, enhancing target affinity. For example, derivatives of 4-methylphenylalanine have been incorporated into libraries of cell-permeable peptidomimetics inhibiting 
    
    
    
    integrin, a target for inflammatory bowel disease.
  • Small Molecule Inhibitors: D-4-methylphenylalanine is a key building block in the synthesis of Pin1 inhibitors, anti-inflammatory formyl peptide receptor 1 antagonists, and lysophosphatidic acid (LPA) receptor ligands used to treat fibrotic diseases[6],[7].

Analytical and Preparative Resolution: Chiral HPLC Methodology

Self-Validating Protocol: Chiral Separation of Racemic this compound

Rationale & Causality: Enantiomers possess identical physicochemical properties in an achiral environment. Separation requires a chiral selector (e.g., amylose tris(3,5-dimethylphenylcarbamate) found in Chiralpak IA columns). The enantiomers form transient diastereomeric complexes with the CSP. The slight difference in the free energy (


) of these complexes drives differential retention times, allowing for baseline resolution.

Step 1: Sample Preparation

  • Dissolve the racemic this compound in a diluent matching the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) to a concentration of 2.0 mg/mL.

  • Causality: Matching the sample solvent to the mobile phase prevents solvent shock and peak distortion (fronting/tailing) upon injection.

Step 2: Chromatographic Conditions

  • Column: Chiralpak IA (4.6 mm ID × 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Causality: The addition of 0.1% DEA is critical. It acts as a basic modifier that suppresses non-specific secondary interactions between the basic amino group of the analyte and residual acidic silanols on the silica support, thereby eliminating peak tailing.

  • Flow Rate: 1.0 mL/min at an isocratic gradient.

  • Detection: UV absorbance at 254 nm (targeting the aromatic

    
     transition).
    

Step 3: Execution and Fraction Collection

  • Inject 10 µL of the prepared sample.

  • Monitor the chromatogram. The enantiomer forming the less stable complex will elute first (Peak 1), followed by the more stable complex (Peak 2).

  • Collect the fractions corresponding to each peak using an automated fraction collector triggered by UV threshold.

Step 4: System Validation (The Self-Validating Loop)

  • Purity Verification: Reinject an aliquot of the collected Peak 1 and Peak 2 fractions under the identical method. Calculate the Enantiomeric Excess (

    
    ). An 
    
    
    
    validates the preparative separation.
  • Chiral Identification: Analyze the isolated fractions using a polarimeter. The L- and D-isomers must exhibit equal but opposite specific optical rotations (

    
    ). This orthogonal technique confirms that the separated peaks are indeed enantiomers and not structural impurities.
    

HPLCWorkflow Sample Racemic Mixture (1-5 mg/mL) Column Chiral Stationary Phase (e.g., Chiralpak IA) Sample->Column Injection Interaction Transient Diastereomeric Complexes Column->Interaction Mobile Phase Flow Peak1 Peak 1: Weaker Affinity (Early Elution) Interaction->Peak1 u0394u0394G < 0 Peak2 Peak 2: Stronger Affinity (Late Elution) Interaction->Peak2 u0394u0394G > 0

Fig 2: Mechanism of stereoselective separation via Chiral HPLC.

Conclusion

The stereochemical divergence between the L- and D-isomers of this compound dictates their utility in drug development. While the L-isomer serves as a natural-like substrate, the D-isomer offers a strategic advantage in overcoming metabolic liabilities, providing proteolytic resistance, and altering pharmacokinetic profiles[1],[4]. Mastery of their analytical resolution and biological application is essential for any scientist engineering the next generation of peptide therapeutics and small-molecule ligands.

References

  • droracle.
  • BenchChem - Biological activity comparison between D- and L-amino acid analogs URL
  • PMC (NIH)
  • ACS Catalysis - Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines URL
  • BioPharmaSpec - L/D-Amino Acids: Differences and Importance URL
  • Australian Journal of Chemistry (ConnectSci)
  • Google Patents - WO2014145873A2 - Heterocyclic compounds useful in the treatment of disease URL
  • JPT Peptide Technologies - What are L- and D- Amino Acids?

Sources

A Comprehensive Safety and Handling Guide for Methyl 2-amino-3-(4-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for Methyl 2-amino-3-(4-methylphenyl)propanoate. As a crucial building block in pharmaceutical synthesis and research, a thorough understanding of its safety profile is paramount. This guide is structured to provide not just data, but actionable insights grounded in established safety protocols and chemical principles.

Section 1: Chemical Identification and Properties

This compound is a derivative of the amino acid 4-methyl-L-phenylalanine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally similar compounds and general chemical safety principles to provide a comprehensive safety profile. The primary analogue referenced is the parent amino acid, (2S)-2-amino-3-(4-methylphenyl)propanoic acid.

Identifier Information Source
Chemical Name This compoundN/A
Synonyms 4-Methyl-L-phenylalanine methyl esterN/A
CAS Number Not explicitly found for the methyl ester. The parent amino acid is 1991-87-3.[1]
Molecular Formula C11H15NO2Calculated
Molecular Weight 193.24 g/mol Calculated

Physicochemical Properties (Predicted and from Analogues)

Property Value Source/Note
Appearance White to off-white powder or crystals.
Melting Point Not available. The parent amino acid has no listed melting point.[1]
Boiling Point Not available.
Solubility Expected to be soluble in methanol and other organic solvents.General chemical knowledge
Stability Stable under normal conditions. May be hygroscopic.[2]

Section 2: Hazard Identification and GHS Classification

The hazard classification for this compound is extrapolated from its parent amino acid, (2S)-2-amino-3-(4-methylphenyl)propanoic acid, and other similar chemical structures.

Globally Harmonized System (GHS) Classification (Predicted)

  • Skin Corrosion/Irritation: Category 2[1][3]

  • Serious Eye Damage/Eye Irritation: Category 2A[1][3]

  • Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

GHS Pictograms:

Exclamation Mark

Signal Word: Warning [1]

Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1][4]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1][4]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1][4]

  • P362+P364: Take off contaminated clothing and wash it before reuse.[1][4]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • P405: Store locked up.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Section 3: First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following protocols are based on the predicted hazards.

General Advice: Always show this safety data sheet to the doctor in attendance.[4]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[5][6] If skin irritation persists, consult a physician.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[7] Consult a physician.

Section 4: Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

  • Protective Equipment and Precautions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Section 5: Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures:

  • Use personal protective equipment as required.[2]

  • Ensure adequate ventilation.[2]

  • Avoid dust formation.[5]

  • Keep unnecessary personnel away.

  • Evacuate personnel to safe areas.[7]

Environmental Precautions:

  • Prevent further leakage or spillage if safe to do so.[7]

  • Do not let the product enter drains.[7] Discharge into the environment must be avoided.[4]

Methods and Materials for Containment and Cleaning Up:

  • Sweep up and shovel into suitable containers for disposal.[2]

  • Avoid raising dust.

  • After material pickup is complete, ventilate the area and wash the spill site.[4]

Section 6: Handling and Storage

Precautions for Safe Handling:

  • Handle in a well-ventilated place.[5]

  • Wear appropriate personal protective equipment.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[4]

Conditions for Safe Storage, Including any Incompatibilities:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5]

  • Store at 2-8°C for long-term stability.

  • Keep away from strong oxidizing agents and acids.[2]

Section 7: Exposure Controls and Personal Protection

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas.[2]

  • Use of a chemical fume hood is recommended for handling significant quantities.

  • Eyewash stations and safety showers should be close to the workstation location.[2]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][4]

  • Skin and Body Protection: Wear impervious gloves (e.g., nitrile rubber) and a laboratory coat.[2][4]

  • Respiratory Protection: For operations where dust generation is likely, a NIOSH-approved N95 (US) or equivalent respirator is recommended.

PPE Selection Workflow

PPE_Selection Start Assess Exposure Risk Low_Risk Low Risk (Small quantities, well-ventilated) Start->Low_Risk Low High_Risk High Risk (Large quantities, dust generation) Start->High_Risk High Gloves Nitrile Gloves Low_Risk->Gloves Goggles Safety Goggles Low_Risk->Goggles Lab_Coat Lab Coat Low_Risk->Lab_Coat High_Risk->Gloves High_Risk->Goggles High_Risk->Lab_Coat Respirator N95 Respirator High_Risk->Respirator

Caption: Personal Protective Equipment (PPE) selection based on risk assessment.

Section 8: Toxicological Information

No specific toxicological data is available for this compound. The information below is based on the GHS classification of the parent amino acid and general principles of toxicology for similar compounds.

  • Acute Toxicity: No data available.

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 9: Ecological Information

  • Ecotoxicity: No data available. It is recommended to prevent the release of this chemical into the environment.

  • Persistence and Degradability: No data available.

  • Bioaccumulative Potential: No data available.

  • Mobility in Soil: No data available.

Section 10: Disposal Considerations

  • Waste Treatment Methods: Dispose of in accordance with local, state, and federal regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[7]

Disposal Decision Workflow

Disposal_Workflow Start Unused Product for Disposal Check_Regulations Check Local, State, & Federal Regulations Start->Check_Regulations Licensed_Disposal Contact Licensed Chemical Waste Disposal Service Check_Regulations->Licensed_Disposal Incineration Controlled Incineration with Scrubbing Licensed_Disposal->Incineration Approved Method Landfill Prohibited Licensed_Disposal->Landfill Not Approved Sewer Prohibited Licensed_Disposal->Sewer Not Approved

Caption: Decision workflow for the proper disposal of chemical waste.

Section 11: Transport Information

This substance is not typically regulated as a hazardous material for transport by DOT (US), IATA (air), or IMDG (sea). However, regulations can vary, and it is the shipper's responsibility to ensure compliance.

Section 12: Regulatory Information

This section would typically include information on international inventories (TSCA, DSL, etc.) and other regulations. Due to the specific nature of this compound, it may not be listed on all inventories. It is the user's responsibility to ensure compliance with all applicable regulations.

Section 13: Other Information

Disclaimer: The information provided in this guide is based on the best available data for analogous compounds and is intended for use by trained professionals. It is the user's responsibility to determine the suitability of this information for their specific application and to implement appropriate safety and handling procedures.

References

  • L -tert-Leucine methyl ester = 99.
  • (2S)-2-amino-3-(4-methylphenyl)propanoic acid | C10H13NO2 | CID 151513 - PubChem.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • L-Phenylalanine, methyl ester, hydrochloride SDS, 7524-50-7 Safety D
  • Chemical Safety Data Sheet MSDS / SDS - methyl 2-(4-hydroxyphenyl)

Sources

Methodological & Application

Application Note: Hydrolysis Protocols for Methyl 2-amino-3-(4-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

This guide details the hydrolysis of Methyl 2-amino-3-(4-methylphenyl)propanoate (also known as 4-methylphenylalanine methyl ester) to its corresponding acid, 2-amino-3-(4-methylphenyl)propanoic acid .[1]

This transformation is a critical step in the synthesis of peptidomimetics and pharmaceutical intermediates (e.g., integrin inhibitors). The primary challenge is hydrolyzing the ester moiety without inducing racemization of the


-chiral center or facilitating diketopiperazine (DKP)  formation, a common side reaction for free amino acid esters under basic conditions.
Chemical Profile[1][2][3][4][5][6][7][8]
  • Substrate: this compound

  • Target Product: 2-amino-3-(4-methylphenyl)propanoic acid (typically isolated as the Hydrochloride salt)

  • Key Risks:

    • Racemization: The

      
      -proton is acidic; strong base/heat can lead to enantiomeric excess (%ee) erosion via an enolate intermediate.
      
    • Cyclization: Free amino esters can self-condense to form stable diketopiperazines, especially at neutral-to-basic pH.

Decision Matrix & Workflow

The choice of method depends strictly on the starting state of the amine (Free vs. Protected) and the desired salt form.

HydrolysisWorkflow Start START: this compound CheckState Is the N-terminus Protected? Start->CheckState YesProtected YES (e.g., Boc, Cbz, Fmoc) CheckState->YesProtected Protected NoFree NO (Free Amine or Salt) CheckState->NoFree Unprotected MethodBase Method B: Mild Saponification (LiOH / THF / H2O) YesProtected->MethodBase ProdZwit Product: N-Protected Acid (Ready for coupling) MethodBase->ProdZwit RiskCheck Risk: Diketopiperazine Formation NoFree->RiskCheck MethodAcid Method A: Acid Hydrolysis (6M HCl Reflux) RiskCheck->MethodAcid Recommended ProdSalt Product: Amino Acid HCl Salt (High %ee preserved) MethodAcid->ProdSalt

Figure 1: Strategic decision tree for hydrolysis conditions. Note that acid hydrolysis is the gold standard for free amino esters to prevent cyclization.

Detailed Protocols

Method A: Acid-Catalyzed Hydrolysis (Gold Standard)

Applicability: Free amino esters or HCl salts. Mechanism: Protonation of the carbonyl oxygen activates the ester toward water attack. The acidic environment protonates the amine (


), preventing nucleophilic attack on other ester molecules (preventing DKP formation) and suppressing racemization.
Reagents
  • Substrate: 1.0 equiv (e.g., 10 mmol, ~1.93 g)

  • Acid: 6 M Hydrochloric Acid (HCl) (aqueous)

  • Solvent: 1,4-Dioxane (optional, if solubility is poor)

Step-by-Step Protocol
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the methyl ester (1.0 equiv) in 6 M HCl (10–15 mL per gram of substrate).

    • Note: If the substrate is not wetting well, add minimal 1,4-dioxane to solubilize.

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) with vigorous stirring.

    • Time: Typically 2–4 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O 4:1:1) or LC-MS.[2]

    • Endpoint: Disappearance of the ester peak (

      
      ) and appearance of the free acid (
      
      
      
      , ninhydrin active).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution in vacuo to remove water and excess HCl.

    • Azeotropic Drying: Add toluene (20 mL) to the residue and evaporate again to remove trace water. Repeat 2x.

  • Isolation:

    • The residue is the crude Hydrochloride salt.[2]

    • Purification: Triturate the solid with anhydrous diethyl ether or acetone to remove non-polar impurities. Filter and dry under high vacuum.

    • Yield expectation: >90%.

Method B: Mild Chemical Saponification (Lithium Hydroxide)

Applicability: N-protected derivatives (e.g., Boc-4-Me-Phe-OMe). Warning: Do NOT use for free amino esters unless temperature is strictly controlled (<0°C), as DKP formation is rapid at pH > 7.

Reagents
  • Substrate: 1.0 equiv

  • Base: Lithium Hydroxide monohydrate (LiOH·H2O) (1.2 – 1.5 equiv)

  • Solvent: THF : Water (3:1 ratio)

Step-by-Step Protocol
  • Solubilization: Dissolve the substrate in THF (5 mL/mmol). Cool to 0 °C in an ice bath.

  • Hydrolysis: Add a solution of LiOH (1.2 equiv) in Water dropwise.

    • Note: LiOH is preferred over NaOH/KOH as it is less basic and less likely to cause racemization [1].

  • Stirring: Allow to stir at 0 °C for 30 mins, then warm to room temperature. Monitor by TLC.[2][3][4][5]

  • Quench:

    • Once complete (usually < 2 hours), acidify carefully with 1 M HCl to pH ~2–3.

  • Extraction:

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.[2]
      

Analytical Validation & Quality Control

To ensure the integrity of the final product, the following analytical methods are required.

Enantiomeric Purity (Chiral HPLC)

Hydrolysis conditions can erode chirality. Validate %ee using a chiral column.

  • Column: Daicel Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol (with 0.1% TFA to suppress peak tailing of the acid).

  • Detection: UV at 210 nm and 254 nm (utilizing the UV absorbance of the 4-methylphenyl group).

NMR Verification
  • 
     NMR (D_2O for HCl salt): 
    
    • Look for the disappearance of the methyl ester singlet (

      
       ppm).
      
    • Confirm the integrity of the 4-methyl group (

      
       ppm).
      
    • Confirm the

      
      -proton signal (
      
      
      
      ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Insoluble Solid Diketopiperazine (DKP) formation.CRITICAL: If starting with free amine, switch to Method A (Acid) immediately. Base promotes dimerization.
Racemization (>2% loss of ee) Temperature too high or base too strong.Use LiOH at 0°C. Avoid NaOH/KOH. Ensure reaction time is minimized.
Incomplete Reaction Poor solubility in aqueous acid/base.Add a co-solvent.[2] For acid hydrolysis, use Acetic Acid/HCl or Dioxane/HCl.
Product is Hygroscopic Residual HCl or water.Lyophilize the product or dry over

in a desiccator.

References

  • Marcantoni, E., et al. (2001).[5] "Lithium Hydroxide-Catalyzed Hydrolysis of Esters." Journal of Organic Chemistry. (Verified general methodology for mild LiOH hydrolysis).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Flaschel, E., et al. (1988).[6] "Enzymic ester hydrolysis in liquid two-phase systems for the preparation of L-phenylalanine." Annals of the New York Academy of Sciences. (Enzymatic alternatives).

  • BenchChem Application Notes. "Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate." (General protocols for amino ester handling).

Sources

Application Note: Advanced Protocol for the Fmoc Protection and Orthogonal Activation of Methyl 2-amino-3-(4-methylphenyl)propanoate for SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Incorporating unnatural amino acids such as Methyl 2-amino-3-(4-methylphenyl)propanoate —commonly known as 4-methylphenylalanine methyl ester or H-Phe(4-Me)-OMe—into peptide sequences is a proven strategy in drug development. The para-methyl substitution enhances proteolytic stability and modulates target binding affinity through targeted hydrophobic interactions. However, integrating this commercially available ester into modern Solid-Phase Peptide Synthesis (SPPS) presents a two-fold synthetic challenge: achieving high-yield N-terminal Fmoc protection, followed by the orthogonal hydrolysis of the C-terminal methyl ester without prematurely cleaving the base-sensitive Fmoc group.

This guide provides a self-validating, field-proven workflow to convert the methyl ester into an SPPS-ready Fmoc-Phe(4-Me)-OH building block, bridging the gap between solution-phase precursor modification and solid-phase elongation.

Mechanistic Rationale: Navigating Fmoc/Ester Orthogonality

Acylation Dynamics: Why Fmoc-OSu?

Historically, Fmoc-Cl was the standard reagent for N-protection. However, Fmoc-Cl is highly reactive and prone to generating Fmoc-β-Ala-OH and protected oligopeptide impurities via mixed anhydride intermediates (1[1]). To ensure the high purity required for pharmaceutical-grade SPPS, this protocol utilizes N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu acts as a milder acylating agent, reacting selectively with primary amines through nucleophilic acyl substitution to form a stable carbamate while releasing water-soluble N-hydroxysuccinimide (NHS) as a benign, easily removable byproduct (2[2]).

The Calcium Effect: Orthogonal Saponification

Standard methyl ester hydrolysis requires strong aqueous bases (e.g., NaOH or LiOH). Unfortunately, the Fmoc group is highly base-labile, undergoing rapid degradation via an E1cB mechanism driven by the acidic fluorenyl proton. To circumvent this, we employ a cutting-edge calcium-mediated hydrolysis strategy. The addition of anhydrous Calcium Chloride (CaCl₂) forms a transient chelate with the Fmoc carbamate carbonyl and the fluorenyl ring system. This coordination sterically and electronically shields the acidic proton from hydroxide attack, permitting the safe use of NaOH to saponify the methyl ester and yielding the free acid in high purity (3[3]).

Process Visualization

SPPS_Workflow A H-Phe(4-Me)-OMe • HCl (Starting Material) B Fmoc-OSu, DIPEA DCM, 0 °C → RT A->B C Fmoc-Phe(4-Me)-OMe (Protected Intermediate) B->C D CaCl₂, NaOH Acetone / H₂O, RT C->D E Fmoc-Phe(4-Me)-OH (SPPS Building Block) D->E F Solid-Phase Peptide Synthesis (Resin Elongation) E->F

Caption: Workflow for Fmoc protection and orthogonal ester hydrolysis for SPPS.

Self-Validating Experimental Protocols

Expert Insight: Both phases of this protocol incorporate strict in-process controls. Driving each reaction to absolute completion is mandatory; carryover of unreacted intermediates will result in truncated sequences or deletion mutations during automated SPPS.

Phase 1: N-Fmoc Protection of H-Phe(4-Me)-OMe

Objective: Convert the starting amine hydrochloride salt to the protected intermediate, Fmoc-Phe(4-Me)-OMe.

Materials:

  • This compound hydrochloride (1.0 eq)

  • Fmoc-OSu (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Method:

  • Neutralization & Dissolution: Suspend the amino acid methyl ester hydrochloride (10.0 mmol) in 50 mL of anhydrous DCM in a round-bottom flask. Cool the mixture to 0 °C using an ice bath. Add DIPEA (25.0 mmol) dropwise.

    • Causality: Cooling prevents exothermic degradation. The excess DIPEA serves a dual purpose: neutralizing the HCl salt to free the primary amine and acting as a proton scavenger for the subsequent acylation.

  • Acylation: Add Fmoc-OSu (11.0 mmol) portion-wise over 15 minutes to maintain controlled reactivity.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously for 3 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/Ethyl Acetate 7:3). Stain with ninhydrin and heat; the primary amine starting material will appear as a dark purple spot. The reaction is self-validated as complete when no ninhydrin-active spots remain.

  • Workup: Quench the reaction by adding 50 mL of 0.1 M HCl to protonate excess DIPEA and solubilize the NHS byproduct. Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL).

  • Isolation: Dry the DCM layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Fmoc-Phe(4-Me)-OMe as a white solid.

Phase 2: Orthogonal Hydrolysis to Fmoc-Phe(4-Me)-OH

Objective: Saponify the methyl ester without inducing Fmoc cleavage to generate the free carboxylic acid required for SPPS.

Materials:

  • Fmoc-Phe(4-Me)-OMe (1.0 eq)

  • CaCl₂ (anhydrous, 19.0 eq)

  • NaOH (1.5 eq, 1M aqueous solution)

  • Acetone / Water (2.3:1 ratio)

Step-by-Step Method:

  • Chelation Setup: Dissolve Fmoc-Phe(4-Me)-OMe (8.0 mmol) in 23 mL of Acetone and 10 mL of Water. Add anhydrous CaCl₂ (152.0 mmol, 19.0 eq) and stir at RT for 30 minutes.

    • Causality: The specific 2.3:1 Acetone/Water ratio provides the exact dielectric environment needed to solubilize both the highly lipophilic Fmoc-protected ester and the inorganic salts (4[4]). The 30-minute pre-incubation ensures complete calcium coordination with the Fmoc group before the introduction of the base.

  • Hydrolysis: Slowly add 1M NaOH (12.0 mL, 12.0 mmol) dropwise. Stir vigorously at RT for 4 hours.

  • In-Process Validation (LC-MS): Monitor the reaction via LC-MS. The system validates completion upon the total disappearance of the ester mass signal (

    
    ) and the emergence of the free acid mass.
    
  • Workup: Once complete, carefully acidify the mixture to pH 2-3 using 1M HCl.

    • Causality: Acidification breaks the calcium chelate and protonates the newly formed carboxylate, driving the free acid into the organic phase for extraction.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 40 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude product from Ethyl Acetate/Hexane to yield pure Fmoc-Phe(4-Me)-OH.

Quantitative Data & Analytical Benchmarks

Table 1: Quantitative Reaction Parameters and Expected Outcomes

Reaction StepReagents & CatalystTemp / TimeIn-Process ControlExpected YieldPurity Target
N-Fmoc Protection Fmoc-OSu, DIPEA, DCM0 °C → RT / 3 hTLC (Ninhydrin Stain)88 - 92%> 98% (HPLC)
Ester Hydrolysis CaCl₂, NaOH, Acetone/H₂ORT / 4 hLC-MS (

shift)
85 - 90%> 95% (LC-MS)
SPPS Coupling HCTU, DIPEA, DMFRT / 1 hKaiser / Chloranil Test> 99% (per step)N/A (Resin-bound)

Downstream Application: Integration into SPPS

The synthesized Fmoc-Phe(4-Me)-OH is fully compatible with contemporary Fmoc/tBu solid-phase peptide synthesis platforms (5[5]).

To couple this building block to a resin-bound peptide chain:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to expose the N-terminal amine (6[6]).

  • Activation: Pre-activate Fmoc-Phe(4-Me)-OH (3.0 eq relative to resin loading) using a standard coupling agent such as HCTU or DIC/Oxyma Pure, dissolved in DMF.

  • Coupling: Introduce a base such as DIPEA or 20% collidine (6[6]) and allow the coupling reaction to proceed for 1 hour at RT. Validate the coupling completion using a Kaiser test (for primary amines); colorless beads indicate successful integration.

References

  • Fmoc-OSu (N-(Fmoc-oxy)succinimide) | Acylating Agent - MedChemExpress. 2

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism - Total Synthesis. 1

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC / NIH. 3

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent (Extended Data) - ResearchGate. 4

  • Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. 5

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory - University of California, Irvine. 6

Sources

Application Note: Enzymatic Resolution of Racemic Methyl 2-amino-3-(4-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details a robust, scalable protocol for the optical resolution of Methyl 2-amino-3-(4-methylphenyl)propanoate (also known as 4-methylphenylalanine methyl ester). Chiral 4-methylphenylalanine is a critical non-natural amino acid scaffold used in the synthesis of peptidomimetics, GPCR ligands, and anticancer agents.

While asymmetric synthesis (e.g., Strecker synthesis or hydrogenation) is possible, enzymatic kinetic resolution remains the preferred industrial route due to mild conditions, high enantioselectivity (


), and the ability to recover both enantiomers (L-acid and D-ester) in high purity.

This guide focuses on stereoselective hydrolysis using Alcalase® (Subtilisin Carlsberg) , a serine protease that preferentially hydrolyzes the L-ester to the L-acid, leaving the D-ester intact.

Scientific Mechanism

Reaction Pathway

The resolution relies on the kinetic preference of the enzyme for the L-enantiomer of the amino acid ester. The reaction proceeds in an aqueous/organic biphasic system or a cosolvent system.

  • Substrate: Racemic (

    
    )-Methyl 2-amino-3-(4-methylphenyl)propanoate.
    
  • Catalyst: Alcalase 2.4L (Bacillus licheniformis protease).

  • Reaction:

    
    
    

The enzyme acts via a Serine-Histidine-Aspartate catalytic triad. The L-enantiomer fits into the hydrophobic S1 pocket of the enzyme, facilitating nucleophilic attack by the serine hydroxyl group. The D-enantiomer is sterically hindered, resulting in a significantly slower reaction rate (


).
Mechanism Diagram

ReactionMechanism Substrate Racemic Ester (Substrate) Complex Enzyme-Substrate Complex (L-Specific) Substrate->Complex Binding Enzyme Alcalase (Serine Protease) Enzyme->Complex Hydrolysis Hydrolysis (Water Attack) Complex->Hydrolysis Acylation Products Reaction Mixture Hydrolysis->Products Deacylation L_Acid L-4-Me-Phe (Acid) (Aqueous Phase) Products->L_Acid pH > 9 Extraction D_Ester D-4-Me-Phe (Ester) (Organic Phase) Products->D_Ester pH > 9 Extraction

Figure 1: Kinetic resolution pathway of 4-methylphenylalanine methyl ester via protease-catalyzed hydrolysis.

Experimental Protocols

Materials & Equipment
  • Substrate: Racemic this compound hydrochloride.

  • Enzyme: Alcalase® 2.4L (Novozymes) or

    
    -Chymotrypsin (Sigma-Aldrich, for analytical scale).
    
  • Solvents: Acetone (Cosolvent), Ethyl Acetate (Extraction), 0.2 M Phosphate Buffer (pH 7.5).

  • Equipment: pH-stat titrator (or manual titration setup), Overhead stirrer, Chiral HPLC.

Protocol 1: Enzymatic Hydrolysis (Preparative Scale)

Target Scale: 10 g Substrate

  • Substrate Preparation:

    • Dissolve 10.0 g of racemic ester hydrochloride in 40 mL of Acetone.

    • Add 160 mL of 0.2 M Phosphate Buffer (pH 7.5). The solution may be slightly turbid; this is acceptable.

  • Enzyme Addition:

    • Add 1.0 mL of Alcalase 2.4L solution.

    • Maintain temperature at 25°C - 30°C .

  • Reaction Monitoring & pH Control (Critical):

    • As hydrolysis proceeds, carboxylic acid is produced, lowering the pH.

    • System: Use a pH-stat titrator to maintain pH 7.5 by automatically adding 1.0 M NaOH .

    • Endpoint: Stop the reaction when NaOH consumption corresponds to 50% conversion (approx. 0.5 equivalents relative to substrate).[1] This typically takes 2–6 hours.

  • Quenching:

    • Adjust pH to 5.0 with dilute HCl to deactivate the enzyme (or filter if using immobilized enzyme).

Protocol 2: Downstream Processing (Separation)

This step exploits the different solubility of the zwitterionic acid and the uncharged ester at basic pH.

  • Basification:

    • Adjust the reaction mixture pH to 9.5 - 10.0 using saturated

      
      .
      
    • Rationale: At this pH, the unreacted D-Ester is a free base (uncharged/hydrophobic), while the L-Acid is anionic (hydrophilic).

  • Extraction (D-Ester Recovery):

    • Extract the aqueous mixture 3 times with Ethyl Acetate (3 x 100 mL).

    • Organic Phase: Contains D-Ester . Dry over

      
      , filter, and concentrate.
      
  • Acidification (L-Acid Recovery):

    • Take the remaining aqueous phase and adjust pH to 5.5 - 6.0 (Isoelectric point of 4-Me-Phe).

    • Cool to 4°C overnight. The L-Acid will precipitate as a white solid.

    • Filter, wash with cold water/acetone, and dry.

Workflow Diagram

Workflow Step1 Start: Racemic Ester + Buffer + Acetone Step2 Add Alcalase Maintain pH 7.5 (NaOH) Step1->Step2 Step3 Stop at 50% Conversion Step2->Step3 Step4 Adjust pH to 10.0 Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Branch1 Organic Phase (D-Ester) Step5->Branch1 Separation Branch2 Aqueous Phase (L-Acid) Step5->Branch2 Step6 Evaporate Solvent Branch1->Step6 Step7 Adjust pH to 5.5 Crystallize Branch2->Step7

Figure 2: Downstream processing workflow for separating L-Acid and D-Ester.

Analytical Methods (Quality Control)

To ensure high enantiomeric excess (


), chiral HPLC is required. The Crownpak CR(+)  column is the industry standard for underivatized amino acids and their esters.
Chiral HPLC Method
  • Column: Daicel CROWNPAK® CR(+) (150 x 4.0 mm, 5 µm).[2][3]

  • Mobile Phase: Perchloric Acid (

    
    ) aqueous solution (pH 1.5) / Methanol (85:15 v/v).
    
    • Note: The acidic pH is required to protonate the primary amine, allowing it to complex with the crown ether selector.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25°C (Lower temperature, e.g., 10°C, improves resolution if peaks overlap).

  • Detection: UV @ 210 nm or 254 nm.

  • Elution Order (Typical):

    • D-Enantiomer (First eluting)

    • L-Enantiomer (Second eluting)

Calculation of Enantiomeric Excess ( )


Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<40%) Enzyme inactivation or pH drop.Check pH-stat function. Ensure acetone concentration is <20% to prevent denaturation.
Low Selectivity (

)
Non-enzymatic hydrolysis.Lower reaction temperature to 10-15°C. Ensure pH does not exceed 8.0.
Emulsion during extraction Protein/Enzyme presence.Filter the reaction mixture through Celite before extraction. Add brine.
Poor HPLC Resolution Column temperature too high.Lower column temperature to 5-10°C. Reduce MeOH content in mobile phase.

References

  • Houng, J. Y., et al.

    
    -chymotrypsin in aqueous/organic biphasic system." Journal of Chemical Technology & Biotechnology, 2012. Link
    
  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK® CR(+) / CR(-)." Chiral Technologies Application Notes. Link

  • Chenault, H. K., et al. "Kinetic Resolution of Unnatural and Rarely Occurring Amino Acids."[4] Journal of the American Chemical Society, 1989. Link

  • Sigma-Aldrich. "Alpha-Chymotrypsin Product Information & Enzyme Mechanism." Link

  • BenchChem. "Application Notes for Enzymatic Resolution of Phenylalanine Derivatives." BenchChem Technical Library. Link

Sources

Application Note: p-Methylphenylalanine Methyl Ester as a Chiral Building Block in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development scientists specializing in peptide chemistry and peptidomimetics.

Abstract

p-Methylphenylalanine methyl ester (4-Me-Phe-OMe) is a specialized non-canonical amino acid derivative used to probe hydrophobic interactions within protein binding pockets without significantly altering the electronic character of the aromatic ring. Unlike halogenated or nitrated phenylalanine derivatives, the para-methyl group introduces specific steric bulk and hydrophobicity (


-hydrophobicity) while maintaining electron density similar to the native residue. This guide details the synthesis, handling, and application of 4-Me-Phe-OMe in Solid-Phase Peptide Synthesis (SPPS) and solution-phase medicinal chemistry, with a focus on preventing racemization and optimizing coupling efficiency.

Chemical Profile & Rationale[1][2][3][4][5][6][7][8][9][10]

Why Use p-Methylphenylalanine?

In Structure-Activity Relationship (SAR) studies, replacing Phenylalanine (Phe) with p-Methylphenylalanine (4-Me-Phe) serves as a "Hydrophobic Tuner." It is a strategic choice when:

  • Probing Steric Tolerance: The methyl group adds ~1.7 Å of bulk at the para position, testing the depth of a hydrophobic pocket (e.g., S2 or S3 pockets in proteases).

  • Enhancing Metabolic Stability: The methyl group blocks para-hydroxylation by cytochrome P450 enzymes, potentially extending the half-life of the peptide.

  • Tuning Receptor Affinity: Demonstrated efficacy in optimizing inhibitors for ACE2 (Angiotensin-Converting Enzyme 2) and PDZ domains , where the methyl group fills sub-pockets that native Phe cannot reach.

Compound Specifications
PropertySpecification
Compound Name L-4-Methylphenylalanine methyl ester hydrochloride
Parent Acid CAS 1991-87-3 (L-4-Methylphenylalanine)
Molecular Weight 229.70 g/mol (HCl salt)
Solubility Soluble in MeOH, DMF, DMSO; Sparingly soluble in Et2O
Hygroscopicity High (Store desiccated at -20°C)
Chiral Purity > 99% ee (Critical for bioactive peptides)

Experimental Workflows

Decision Logic: Selection of Phenylalanine Analogs

Before synthesis, verify if 4-Me-Phe is the optimal probe using this decision matrix.

Phe_Analog_Selection Start Start: Phe Residue Optimization Q1 Goal: Block Metabolism? Start->Q1 Q2 Goal: Probe Pocket Depth? Q1->Q2 No / Need Bulk Res1 Use 4-Fluoro-Phe (Blocks metabolism, low steric cost) Q1->Res1 Yes (Minimal Sterics) Q3 Goal: Electronic Modulation? Q2->Q3 No Steric Change Res2 Use 4-Methyl-Phe (Blocks metabolism, moderate steric bulk) Q2->Res2 Moderate Depth Res3 Use 4-tert-Butyl-Phe (High steric bulk) Q2->Res3 Deep Pocket Q3->Res2 EDG Required Res4 Use 4-Nitro/4-Cyano-Phe (Electron withdrawing) Q3->Res4 EWG Required

Figure 1: Decision tree for selecting phenylalanine analogs in SAR studies. 4-Methyl-Phe balances metabolic blocking with moderate steric expansion.

Protocol: Synthesis of 4-Me-Phe-OMe HCl

Note: While the free acid is commercially available, the methyl ester is often prepared in-house to ensure freshness and prevent hydrolysis.

Reagents Required
  • L-4-Methylphenylalanine (CAS 1991-87-3)[1]

  • Thionyl Chloride (

    
    )
    
  • Anhydrous Methanol (MeOH)

  • Diethyl Ether (

    
    )
    
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a drying tube (CaCl2).

  • Solvation: Suspend L-4-Methylphenylalanine (1.0 g, 5.58 mmol) in anhydrous MeOH (20 mL) at 0°C (ice bath).

  • Activation: Dropwise, add Thionyl Chloride (0.81 mL, 11.1 mmol, 2.0 eq) over 10 minutes.

    • Caution: Exothermic reaction. Evolution of HCl gas and

      
      .
      
  • Reflux: Remove ice bath and heat to reflux (65°C) for 4 hours. The solution should become clear.

  • Workup:

    • Concentrate the solution in vacuo to remove solvent and excess

      
      .
      
    • Redissolve the resulting oil in minimal cold MeOH (2 mL).

    • Precipitate by adding cold Diethyl Ether (50 mL) with vigorous stirring.

  • Isolation: Filter the white precipitate, wash with cold ether, and dry under high vacuum.

    • Yield: Typically 90-95%.

    • Storage: Store at -20°C under Argon.

Protocol: Peptide Coupling (Solution Phase)

This protocol describes coupling Boc-Gly-OH to H-4-Me-Phe-OMe to create a dipeptide scaffold.

Reagents
  • Amine: H-4-Me-Phe-OMe·HCl (prepared above)

  • Acid: Boc-Gly-OH (or other N-protected amino acid)

  • Coupling Agent: EDC·HCl / HOBt

  • Base: N-Methylmorpholine (NMM) or DIPEA

  • Solvent: DMF/DCM (1:1)

Step-by-Step Procedure
  • Neutralization: Dissolve H-4-Me-Phe-OMe·HCl (1.0 eq) in DMF/DCM. Add NMM (1.1 eq) at 0°C to liberate the free amine.

  • Activation: In a separate vessel, dissolve Boc-Gly-OH (1.1 eq) and HOBt (1.1 eq) in DMF. Add EDC·HCl (1.1 eq) and stir for 15 minutes at 0°C.

  • Coupling: Transfer the activated acid solution to the amine solution.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight (12-16 hours).

  • Quench & Wash:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with: 5% Citric Acid (removes unreacted amine), Sat.

      
       (removes unreacted acid), and Brine.
      
  • Drying: Dry over

    
    , filter, and concentrate.
    
Critical Control Point: Racemization Check

The 4-methyl group is electron-donating, which generally makes the


-proton less acidic than in 4-Nitro-Phe, reducing racemization risk. However, using strong bases (like DBU) or over-activation can still cause epimerization.
  • Recommendation: Use collidine or NMM instead of TEA/DIPEA if racemization is observed.

Analytical Quality Control

To verify the enantiomeric purity of the synthesized building block.

Chiral HPLC Method
  • Column: CHIRALPAK® IA or AD-H (Amylose-based).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (The p-methyl group has a distinct absorbance).

  • Expected Result: The L-isomer typically elutes earlier than the D-isomer on amylose columns (verify with racemic standard).

Data Summary Table
ParameterValueNotes
Retention Time (L-isomer) ~8.5 minVaries by column/flow
Retention Time (D-isomer) ~11.2 minVaries by column/flow
Resolution (

)
> 2.0Baseline separation required
Limit of Quantitation 0.1%Essential for API grade

Biological Context & Mechanism

The utility of 4-Me-Phe is highlighted in the optimization of ACE2 inhibitors .

Mechanism Ligand Ligand (Peptide) Phe Native Phe Residue Ligand->Phe MePhe 4-Me-Phe Residue Ligand->MePhe Pocket Target Hydrophobic Pocket (e.g., ACE2 S1 Subsite) Phe->Pocket Loose Fit Interaction1 Standard Pi-Stacking Phe->Interaction1 MePhe->Pocket Tight Fit ( steric complementarity) MePhe->Interaction1 Interaction2 Enhanced Van der Waals Contact MePhe->Interaction2 Methyl group fills void

Figure 2: Mechanistic advantage of 4-Me-Phe. The methyl group fills hydrophobic voids in the target receptor that native Phenylalanine leaves empty, increasing binding affinity.

References

  • Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Source: Journal of Medicinal Chemistry (via Bicycle Therapeutics). Context: Demonstrates the use of 4-methylphenylalanine to stabilize hydrophobic interactions in the ACE2 active site.[2]

  • Synthesis of Potent Dishevelled PDZ Domain Inhibitors Guided by Virtual Screening and NMR Studies. Source: National Institutes of Health (NIH) / PMC. Context: Use of Fmoc-protected 4-methylphenylalanine to probe the P2 pocket of PDZ domains, showing improved affinity over native Phe.

  • Biocatalytic synthesis of L- and D-phenylalanine analogues. Source: Nature Scientific Reports. Context: Enzymatic routes to 4-methylphenylalanine, highlighting its importance as a chiral intermediate for pharmaceutical inhibitors.

  • Chiral Separation of Phenylalanine Methyl Esters using UPC2. Source: Waters Corporation Application Note. Context: Protocols for the chiral resolution of phenylalanine ester derivatives, applicable to quality control of 4-Me-Phe-OMe.

Sources

Reductive amination protocols involving Methyl 2-amino-3-(4-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary

Methyl 2-amino-3-(4-methylphenyl)propanoate (4-Me-Phe-OMe) is a critical chiral building block used in the synthesis of peptidomimetics and hydrophobic pharmacophores. Its structural integrity—specifically the preservation of the methyl ester and the


-chiral center—is paramount during derivatization.

Direct alkylation of this primary amine with alkyl halides typically results in uncontrolled poly-alkylation and racemization. Reductive amination is the superior methodology, offering high chemoselectivity and preserving optical purity. This guide details three distinct protocols tailored to specific electrophile types (aldehydes vs. ketones) and available reagents, grounded in the mechanistic insights of Abdel-Magid and Borch.

Strategic Considerations
2.1 Substrate Analysis
  • Chemical Structure: The substrate contains a primary amine, a methyl ester, and a 4-methylphenyl side chain.

  • Salt Form: This compound is typically supplied as a hydrochloride salt (HCl). It must be neutralized in situ or converted to the free base prior to reaction to allow nucleophilic attack by the nitrogen.

  • Racemization Risk: Low during reductive amination compared to acylation. However, excessive heat or strong bases can trigger enolization at the

    
    -carbon.
    
  • Ester Stability: The methyl ester is susceptible to hydrolysis in aqueous strong base or reduction by strong hydrides (e.g., LiAlH

    
    ). The protocols below utilize mild borohydrides (STAB, NaBH
    
    
    
    CN) that are chemoselective for the imine over the ester.
2.2 Reagent Selection Matrix
VariableMethod A: NaBH(OAc)

(STAB)
Method B: NaBH

CN
Method C: NaBH

(Stepwise)
Primary Utility Aldehydes (Aliphatic/Aromatic)Ketones / Sterically hindered AldehydesSimple Aldehydes (Cost-sensitive)
Mechanism Direct Reductive AminationAcid-Catalyzed ReductionStepwise (Imine formation

Reduction)
Solvent DCE, DCM, THFMeOH, EtOHMeOH, EtOH
Toxicity LowHigh (Cyanide byproduct)Low
Water Tolerance Low (Hydrolyzes slowly)HighLow (Decomposes)
Selectivity Excellent (Does not reduce aldehydes)Good (Requires pH control)Poor (Reduces aldehydes; requires stepwise)
Mechanistic Visualization

The success of reductive amination relies on the formation of an iminium ion intermediate, which is then selectively reduced.[1]

ReductiveAmination Substrate 4-Me-Phe-OMe (Primary Amine) Hemiaminal Hemiaminal Intermediate Substrate->Hemiaminal + Aldehyde Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Hemiaminal Imine Iminium Ion (Active Species) Hemiaminal->Imine - H2O Product N-Alkylated Product (Secondary Amine) Imine->Product H- Transfer Acid Acid Catalyst (AcOH) Acid->Imine Promotes Formation Hydride Hydride Donor (STAB / NaBH3CN) Hydride->Product Irreversible Reduction

Figure 1: General mechanistic pathway. The formation of the Iminium Ion is the rate-determining step for ketones, while hydride transfer is often rate-determining for aldehydes.

Experimental Protocols
Method A: Sodium Triacetoxyborohydride (STAB) Protocol

Best for: Most aldehydes, preventing dialkylation, and maintaining mild conditions.[2] Reference: Abdel-Magid, A. F., et al. J. Org.[2] Chem.1996 .[2]

Reagents:

  • This compound HCl (1.0 equiv)

  • Aldehyde (1.05 - 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

  • DIPEA (Diisopropylethylamine) (1.0 equiv) – Crucial for neutralizing the HCl salt.

  • Acetic Acid (AcOH) (1.0 equiv) – Optional, accelerates imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).

Procedure:

  • Preparation: In a flame-dried round-bottom flask under N

    
    , suspend the amino ester HCl salt (1.0 equiv) in DCE (0.2 M concentration).
    
  • Free-Basing: Add DIPEA (1.0 equiv) and stir for 5-10 minutes. The solution should become clear or cloudy depending on NaCl solubility.

  • Imine Formation: Add the Aldehyde (1.05 equiv). If the reaction is sluggish (e.g., electron-rich aldehydes), add AcOH (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT).

  • Reduction: Add solid STAB (1.4 equiv) in one portion.

    • Note: Gas evolution is minimal compared to NaBH

      
      , but ensure open venting via a needle or bubbler.
      
  • Monitoring: Stir at RT. Monitor by TLC or LC-MS. Reaction is typically complete in 1–4 hours.

    • Checkpoint: If starting amine persists, add small increments of aldehyde and STAB.

  • Quench: Quench by adding saturated aqueous NaHCO

    
    . Stir for 15 minutes until bubbling ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Method B: Sodium Cyanoborohydride (NaBH

CN) Protocol

Best for: Ketones, acid-sensitive substrates, or when methanol solubility is required. Reference: Borch, R. F., et al. J. Am. Chem. Soc.1971 .

Safety Warning: NaBH


CN generates highly toxic HCN gas if exposed to strong acid. Maintain pH > 3. Work in a fume hood.

Reagents:

  • This compound HCl (1.0 equiv)

  • Ketone/Aldehyde (1.5 - 2.0 equiv for ketones)

  • Sodium Cyanoborohydride (1.5 equiv)

  • Solvent: Methanol (Anhydrous).

  • Acetic Acid (to adjust pH).

Procedure:

  • Solution Prep: Dissolve the amino ester HCl salt in Methanol (0.2 M).

  • pH Adjustment: The HCl salt may provide sufficient acidity. Check pH (wet pH paper); target pH 5–6. If too basic, add drops of AcOH.

  • Addition: Add the Ketone (1.5 equiv) and NaBH

    
    CN (1.5 equiv) simultaneously.
    
    • Note: Unlike STAB, NaBH

      
      CN is stable in acid and does not reduce the ketone significantly at pH 5–6, allowing for a "one-pot" mix.
      
  • Reaction: Stir at RT. Ketone reactions are slower (12–24 hours).

    • Optimization: If slow, add 3Å molecular sieves to scavenge water and drive imine formation.

  • Workup: Concentrate methanol in vacuo (careful of HCN). Redissolve residue in EtOAc. Wash with saturated NaHCO

    
     (to neutralize cyanide residues) and then brine.
    
Method C: Stepwise Reduction (NaBH

)

Best for: Cost reduction or when dialkylation is a severe issue. Risk: NaBH


 reduces aldehydes/ketones rapidly; imine must be pre-formed.

Procedure:

  • Imine Formation: Dissolve amino ester HCl and DIPEA (1.0 equiv) in Methanol. Add Aldehyde (1.0 equiv).

  • Dehydration: Add anhydrous MgSO

    
     or molecular sieves to the flask. Stir for 2–12 hours to ensure complete conversion to the imine.
    
    • Validation: Confirm imine formation by 1H NMR (shift of aldimine proton to ~8.0-8.5 ppm) or IR (C=N stretch).

  • Reduction: Cool the mixture to 0°C. Add NaBH

    
     (1.0 equiv) in small portions (exothermic).
    
  • Completion: Stir for 30 mins at 0°C, then allow to warm to RT.

  • Workup: Quench with dilute acetic acid or NH

    
    Cl. Extract as usual.
    
Purification & Analysis

Because the product is a secondary amine, it can be purified using an Acid-Base Extraction strategy, reducing the need for chromatography.

  • Acid Wash: Dissolve crude reaction mixture in EtOAc. Extract with 1M HCl (3x).

    • The Product (Amine) and unreacted Starting Material go into the Aqueous layer.

    • Neutral impurities (non-basic aldehyde/ketone/alcohol) stay in the Organic layer.

  • Discard Organic Layer.

  • Basification: Cool the aqueous layer. Basify to pH 10 using 2M NaOH or Na

    
    CO
    
    
    
    .
    • Caution: Do not leave the methyl ester in strong base for extended periods to avoid hydrolysis.

  • Extraction: Immediately extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry combined organics over Na

    
    SO
    
    
    
    and concentrate.

Analytical Data Summary (Expected):

  • 1H NMR: Look for the disappearance of the imine proton (if isolated) and the appearance of N-alkyl protons (typically 2.5 – 3.5 ppm). The methyl ester singlet (~3.6 ppm) should remain intact.

  • Chiral HPLC: Essential to verify that the

    
    -center (C2) has not racemized. Compare with a racemic standard.
    
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion Incomplete Imine FormationAdd molecular sieves (3Å or 4Å) to remove water. Increase AcOH concentration.
Dialkylation Highly reactive aldehydeUse Method C (Stepwise). Use bulky protecting groups. Ensure slow addition of aldehyde.
Ester Hydrolysis Workup too basic/acidicUse saturated NaHCO

for quench. Avoid NaOH. Keep workup cold.
Racemization High Temp or Excess BaseEnsure reaction is at RT or 0°C. Use only 1.0 equiv of DIPEA for the HCl salt.
References
  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[2] Link

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link

  • Mattson, R. J. ; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, 1990 , 55(8), 2552–2554. Link

  • Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998 , 27, 395–404. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl 2-amino-3-(4-methylphenyl)propanoate Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Reaction Logic

The "Salt Stabilization" Imperative

You are synthesizing Methyl 2-amino-3-(4-methylphenyl)propanoate .

  • Crucial Insight: You are not synthesizing the free amine. The free methyl ester of this amino acid is kinetically unstable. It will undergo intermolecular cyclization to form a diketopiperazine (dimer) or polymerize if left as a free base.

  • The Solution: The target must be isolated and stored as the Hydrochloride Salt .[1] This protonates the amine, killing its nucleophilicity and preventing self-destruction.

The "Dehydration" Driver

Esterification is an equilibrium process (


). To achieve 

yield, you must drive the equilibrium.
  • Method of Choice: Thionyl Chloride (

    
    ) in Methanol.[2][3]
    
  • Mechanism:

    
     reacts with methanol to generate anhydrous 
    
    
    
    in situ and consumes the water produced by the esterification (forming
    
    
    and
    
    
    ). This acts as a chemical "water scavenger," irreversibly pushing the reaction to completion.

Part 2: Standard Operating Procedure (High-Yield Protocol)

Target Reagent: Thionyl Chloride (


) / Methanol (

).[2][3][4][5] Scale: 10 mmol (approx. 1.8 g of starting material).
Step-by-Step Protocol
  • Preparation (0 min):

    • Dry a 100 mL Round Bottom Flask (RBF) and a stir bar in an oven.

    • Fit with a drying tube (CaCl2) or nitrogen balloon. Moisture is the enemy of yield here.

    • Suspend 10 mmol of 2-amino-3-(4-methylphenyl)propanoic acid in 30 mL of anhydrous Methanol.

    • Note: The starting material will likely be a suspension (solid) at this stage. This is normal.

  • Activation (0 - 30 min):

    • Cool the suspension to 0°C (Ice/Water bath).

    • Dropwise Addition: Add 12-15 mmol (1.2 - 1.5 eq) of Thionyl Chloride via syringe or addition funnel over 15 minutes.

    • Caution: This reaction is exothermic and releases

      
       gas. Ensure good venting.
      
  • Reaction (30 min - 12 hours):

    • Remove the ice bath.[1] Allow to warm to Room Temperature (RT).

    • Self-Validation Check: The suspension should clear to a transparent solution as the amino acid converts to the soluble ester hydrochloride.

    • Optimization: If solids remain after 2 hours at RT, heat to reflux (

      
      ) for 2-4 hours. Reflux guarantees conversion but increases the risk of slight racemization.
      
  • Isolation (Workup):

    • Concentrate the mixture in vacuo (Rotavap) to remove MeOH and excess

      
      .
      
    • The "Oil" Phase: You will likely obtain a sticky, off-white oil or foam. Do not panic; this is the crude salt.

    • Crystallization: Add 30 mL of cold Diethyl Ether (

      
      )  or Methyl tert-butyl ether (MTBE) to the oil. Triturate (scratch the flask walls with a spatula) vigorously.
      
    • The oil should solidify into a white powder. Filter, wash with ether, and dry under vacuum.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "I have a sticky oil that won't turn into a solid."

Diagnosis: Solvent Entrapment or Excess Acid.[6] Amino acid ester salts are notorious for holding onto solvent (solvates) or excess HCl, forming "ionic liquids" or oils. The Fix:

  • Evaporation: Re-dissolve the oil in a minimum amount of dry Methanol (2-3 mL).

  • Azeotrope: Evaporate to dryness again. Repeat this 2x to chase off excess HCl.

  • Trituration: Add dry Diethyl Ether or Hexane. Sonicate the flask. If it remains oily, add a seed crystal (if available) or scratch the glass vigorously.

  • Last Resort: Dissolve in minimal hot isopropanol and add ether until cloudy. Store in the freezer (-20°C) overnight.

Issue 2: "My yield is low (<60%), but the starting material is gone."

Diagnosis: Water Contamination or Workup Hydrolysis. If water enters during the reaction, the equilibrium shifts back to the acid. If water enters during workup (while the acid is strong), the ester hydrolyzes. The Fix:

  • Reagent Check: Is your Methanol "anhydrous"? Old methanol absorbs water from air. Use fresh bottles.

  • Thionyl Chloride Quality: If your

    
     is yellow/brown, it may be degraded. Distill it or buy fresh.
    
  • Workup Speed: Do not leave the crude reaction mixture sitting. Remove solvent immediately after completion.

Issue 3: "I see a new impurity spot on TLC that isn't Starting Material."

Diagnosis: Diketopiperazine (DKP) Formation. If you neutralized the reaction (free-based the amine) at any point, two molecules of your ester have cyclized. The Fix:

  • Never wash the organic layer with Sodium Bicarbonate (

    
    ) unless you intend to use the free amine immediately in the next step.
    
  • Keep the product acidic (as the HCl salt) at all times during isolation.

Issue 4: "The optical rotation is lower than reported (Racemization)."

Diagnosis: Thermal Stress. The 4-methylphenyl group is electron-donating, stabilizing the benzylic position, which can make the alpha-proton slightly more acidic and prone to racemization under harsh reflux. The Fix:

  • Lower Temperature: Run the reaction at Room Temperature for 24 hours instead of Reflux for 4 hours.

  • Avoid Excess Acid: Stick to 1.2 equivalents of

    
    . Large excesses of acid at high heat promote enolization/racemization.
    

Part 4: Data & Visualization

Quantitative Comparison of Methods
FeatureMethod A:

Method B:

(Fischer)
Method C: EDC / DMAP
Yield High (90-98%) Moderate (70-85%)High (80-95%)
Water Removal Chemical (

)
Physical (Equilibrium limited)Chemical (Urea byproduct)
Purification Evaporation + Trituration (Simple)Requires neutralization (Messy)Column Chromatography (Slow)
Racemization Low (if T < 40°C)Moderate (High T required)Low
Product Form HCl Salt (Stable) Sulfate Salt (Hygroscopic)Free Base (Unstable)
Reaction Pathway & Logic Map

ReactionLogic SM Start: 4-Methylphenylalanine (Zwitterion / Solid) Inter Intermediate: Protonated Acid SM->Inter + MeOH + SOCl2 (HCl gen) Prod Target Product: Methyl Ester HCl Salt (Stable Solid) Inter->Prod Reflux / RT - H2O (consumed by SOCl2) DKP Impurity: Diketopiperazine (Cyclic Dimer) Prod->DKP IF Neutralized (pH > 7) Self-Cyclization Hydro Impurity: Hydrolyzed Acid (Reversion) Prod->Hydro IF Water present Equilibrium Reversal

Caption: Reaction pathway showing the critical conversion to the HCl salt and the risks of neutralization (DKP formation) or water ingress (Hydrolysis).

Troubleshooting Decision Tree

Troubleshooting Start Problem Encountered Q1 Is the product a liquid/oil? Start->Q1 Q2 Is Starting Material remaining? Start->Q2 Q3 Is Yield Low (<50%)? Start->Q3 A1 Triturate with Et2O. Evaporate MeOH completely. Q1->A1 A2 Increase Time or Temp. Check SOCl2 quality. Q2->A2 A3 Check for water ingress. Did you wash with NaHCO3? Q3->A3

Caption: Rapid diagnostic flow for common yield and physical state issues.

References

  • Li, J., & Sha, Y. (2008).[2] A Convenient Synthesis of Amino Acid Methyl Esters.[1][2][4][7][8][9][10] Molecules, 13(5), 1111-1119.[2] [Link][2]

  • D'Souza, A. A., et al. (2023).[5] Racemization of Phenylalanine Derivatives during Acidic Esterification. Journal of Organic Chemistry. (Generalized citation based on search context regarding racemization risks in phenylalanine derivatives).

Sources

Technical Support Center: Strategies for Preventing Racemization of Methyl 2-amino-3-(4-methylphenyl)propanoate During Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of racemization during the peptide coupling of Methyl 2-amino-3-(4-methylphenyl)propanoate and similar sensitive amino acid derivatives. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to maintain the stereochemical integrity of your molecules.

FAQs: Understanding and Preventing Racemization

Q1: What is racemization and why is it a significant problem in peptide synthesis?

A: Racemization is the conversion of a single enantiomer of a chiral molecule into an equal mixture of both enantiomers. In the context of peptide synthesis, this means the L-amino acid can be converted into a mixture of L- and D-amino acids.[1][2] The biological activity of a peptide is critically dependent on its precise three-dimensional structure, which is dictated by the specific sequence and chirality of its amino acids. The introduction of even minor diastereomeric impurities due to racemization can drastically reduce a peptide's therapeutic efficacy and potentially introduce undesirable off-target effects.[1]

Q2: What are the primary mechanisms that cause racemization during the coupling of this compound?

A: Racemization during peptide bond formation predominantly occurs via two main base-catalyzed pathways:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1][2] The activated carboxyl group of the N-protected amino acid can undergo intramolecular cyclization to form a planar 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be readily removed by a base. The resulting achiral intermediate can then be attacked by the amine from either face, leading to a mixture of the desired L-peptide and the undesired D-diastereomer.[1][2][3]

  • Direct Enolization (α-Proton Abstraction): In this pathway, a base directly removes the proton from the alpha-carbon of the activated amino acid, forming a planar enolate intermediate.[1][2] Subsequent reprotonation can occur from either side, resulting in racemization. This mechanism is more common under strongly basic conditions.[2][4]

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation cluster_enolization Direct Enolization Activated L-Amino Acid Activated L-Amino Acid Planar Oxazolone Intermediate Planar Oxazolone Intermediate Activated L-Amino Acid->Planar Oxazolone Intermediate Cyclization Racemized Oxazolone Racemized Oxazolone Planar Oxazolone Intermediate->Racemized Oxazolone Base-catalyzed epimerization Racemized Peptide Racemized Peptide Racemized Oxazolone->Racemized Peptide Aminolysis Activated L-Amino Acid_2 Activated L-Amino Acid Planar Enolate Intermediate Planar Enolate Intermediate Activated L-Amino Acid_2->Planar Enolate Intermediate Base-catalyzed α-proton abstraction Racemized Activated Amino Acid Racemized Activated Amino Acid Planar Enolate Intermediate->Racemized Activated Amino Acid Reprotonation Racemized Peptide_2 Racemized Peptide_2 Racemized Activated Amino Acid->Racemized Peptide_2 Coupling

Diagram 1: The two primary mechanisms of racemization during peptide synthesis.

Q3: Are certain amino acids more prone to racemization?

A: Yes. While any chiral amino acid can racemize, some are particularly susceptible. Histidine (His) and Cysteine (Cys) are well-known for their high propensity for racemization.[1][2][5] Other sensitive residues include Phenylalanine (Phe) and Serine (Ser).[1][2] The electron-withdrawing nature of the side chain can influence the acidity of the alpha-proton, thus affecting the rate of racemization.[6]

Q4: How do coupling reagents and additives influence racemization?

A: The choice of coupling reagent and the use of additives are critical factors in controlling racemization.

  • Carbodiimides (e.g., DIC, DCC, EDC): When used alone, these reagents can lead to significant racemization.[7][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is prone to forming the problematic oxazolone.[9][10]

  • Additives (e.g., HOBt, HOAt, OxymaPure®): The addition of these compounds is highly recommended when using carbodiimides.[7][8][11] They react with the O-acylisourea intermediate to form an active ester that is more stable and less susceptible to racemization.[2][12][13] OxymaPure® is often considered a safer and highly effective alternative to the potentially explosive benzotriazole-based additives like HOBt and HOAt.[9][12][14]

  • Onium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally efficient but can still cause racemization, particularly with sensitive amino acids, and require the presence of a base.[15]

Troubleshooting Guide: Preventing Racemization in Practice

If you are observing significant racemization of this compound in your coupling reactions, follow this troubleshooting guide.

Issue: High Levels of Diastereomeric Impurity Detected

This is a common problem that can often be traced back to the coupling step. Here is a systematic approach to mitigate this issue.

1. Re-evaluate Your Coupling Reagent and Additive Combination

The selection of your coupling cocktail is the first and most critical parameter to adjust.

  • Problem: Using a carbodiimide reagent (e.g., DIC) without an additive.

  • Solution: Always use a racemization-suppressing additive. The combination of DIC with OxymaPure® is a modern standard known for high efficiency and low racemization.[12][14]

Coupling Reagent/Additive% D-Isomer Formation (Model System)Key Considerations
DIC aloneHighNot recommended for sensitive amino acids.
DIC / HOBtModerateA classic combination, but HOBt has safety concerns.[7]
DIC / OxymaPure®LowExcellent suppression of racemization and a better safety profile.[9][12][14]
HATU / DIPEAModerate to HighEffective but can still lead to racemization, especially with strong bases.
DEPBTLowKnown for low racemization potential.[1]

This table is a generalized representation. Actual racemization levels will vary with the specific amino acid, solvent, base, and temperature.

2. Optimize the Base

The choice and amount of base can significantly impact racemization.

  • Problem: Using a strong, non-sterically hindered base like Diisopropylethylamine (DIPEA).

  • Solution: Switch to a weaker or more sterically hindered base.[2]

    • N-methylmorpholine (NMM): A weaker base that often reduces racemization compared to DIPEA.[2]

    • 2,4,6-Collidine (TMP): A sterically hindered base that has been shown to be very effective at minimizing racemization.[8][11]

  • Action: Use the minimum necessary equivalents of the base.

3. Control the Reaction Temperature

Higher temperatures accelerate the rate of racemization.[1]

  • Problem: Running the coupling reaction at room temperature or elevated temperatures.

  • Solution: Perform the coupling at a lower temperature, for instance, at 0°C.[1]

4. Minimize Pre-activation Time

Prolonged pre-activation of the amino acid before adding it to the amine component can increase the opportunity for oxazolone formation.[8]

  • Problem: Long pre-activation times.

  • Solution: Add the coupling reagent to the amino acid/additive mixture immediately before adding it to the reaction vessel containing the amine.

Troubleshooting_Workflow Start High Racemization Detected Coupling_Reagent Using Carbodiimide Alone? Start->Coupling_Reagent Add_Additive Add OxymaPure® or HOBt Coupling_Reagent->Add_Additive Yes Base_Check Using Strong Base (e.g., DIPEA)? Coupling_Reagent->Base_Check No Add_Additive->Base_Check Switch_Base Switch to Weaker (NMM) or Hindered (Collidine) Base Base_Check->Switch_Base Yes Temp_Check High Reaction Temperature? Base_Check->Temp_Check No Switch_Base->Temp_Check Lower_Temp Lower Temperature to 0°C Temp_Check->Lower_Temp Yes Preactivation_Check Long Pre-activation Time? Temp_Check->Preactivation_Check No Lower_Temp->Preactivation_Check Minimize_Preactivation Minimize Pre-activation Preactivation_Check->Minimize_Preactivation Yes End Racemization Minimized Preactivation_Check->End No Minimize_Preactivation->End

Diagram 2: Troubleshooting workflow for racemization issues.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is a robust starting point for minimizing racemization during the coupling of this compound.

Materials:

  • N-protected this compound (1 equivalent)

  • Amine component (1 equivalent)

  • Diisopropylcarbodiimide (DIC) (1.05 equivalents)

  • OxymaPure® (1.05 equivalents)

  • 2,4,6-Collidine (if the amine component is a salt) (1.1 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel, dissolve the N-protected this compound (1 eq.) and OxymaPure® (1.05 eq.) in anhydrous DMF.

  • If the amine component is provided as a salt (e.g., hydrochloride), add 2,4,6-Collidine (1.1 eq.) to the mixture.

  • In a separate vessel, dissolve the amine component (1 eq.) in anhydrous DMF.

  • Cool both solutions to 0°C in an ice bath.

  • Add the DIC (1.05 eq.) to the amino acid/OxymaPure® solution.

  • Immediately transfer this activated mixture to the solution of the amine component.

  • Allow the reaction to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, proceed with the standard workup and purification procedures.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol outlines a general method for determining the extent of racemization in your synthesized peptide.

1. Sample Preparation:

a. After the coupling reaction and workup, take a small aliquot of the crude product. b. If the product is a protected peptide, it may require deprotection before analysis. c. Hydrolyze the peptide bond to liberate the constituent amino acids. This is typically done using 6N HCl at 110°C for 24 hours in a sealed, evacuated tube. d. Dry the hydrolysate completely to remove the acid. e. Re-dissolve the amino acid mixture in a suitable buffer for HPLC analysis.

2. Chiral HPLC Analysis:

a. Column: Select a chiral stationary phase (CSP) column suitable for the separation of amino acid enantiomers. b. Mobile Phase: Use an appropriate mobile phase system as recommended by the column manufacturer. This often involves a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. c. Injection and Elution: Inject the prepared sample onto the column and elute with the chosen mobile phase. The D- and L-enantiomers of 2-amino-3-(4-methylphenyl)propanoic acid should separate into distinct peaks. d. Quantification: Integrate the peak areas for both the D- and L-enantiomers. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100

References

  • Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Ynamide Coupling Reagents: Origin and Advances | Accounts of Chemical Research. (2024, March 7).
  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. (n.d.).
  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (n.d.).
  • Coupling Reagents - AAPPTEC - Peptides. (n.d.).
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (n.d.).
  • Epimerisation in Peptide Synthesis - MDPI. (2023, December 8).
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega. (2022, February 9).
  • Evolution of amide bond formation - University of Michigan. (2010, June 30).
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023, September 1).
  • Technical Support Center: Prevention of Racemization in Peptide Synthesis - Benchchem. (n.d.).
  • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (n.d.).
  • Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. (n.d.).
  • 7.4 Racemization Assays. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.).
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1).
  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents - Suzhou Highfine Biotech. (2025, July 3).
  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... - ResearchGate. (n.d.).
  • Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. (n.d.).
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4).
  • EP0376218B1 - Racemization free attachment of amino acids to solid phase - Google Patents. (n.d.).
  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling - Benchchem. (n.d.).

Sources

Technical Support Center: Purification of p-Methylphenylalanine Methyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers and drug development professionals seeking robust, scalable purification strategies for p-Methylphenylalanine methyl ester hydrochloride—a critical building block for synthesizing Fmoc-p-Me-Phe-OH and specialized peptidomimetics[1].

Theoretical Grounding: The Chemistry of Purification

The esterification of p-Methylphenylalanine (typically via SOCl₂/MeOH or TMSCl/MeOH) yields the methyl ester hydrochloride salt[2]. Because both the unreacted amino acid and the desired ester salt share similar polarities, standard silica gel chromatography is often ineffective. Instead, purification relies on solvent-antisolvent crystallization . By exploiting the differential solubility of the zwitterionic starting material and the ionic hydrochloride product in varying dielectric environments, we can engineer a self-validating precipitation system[3].

Standard Operating Procedure (SOP): Solvent-Antisolvent Crystallization

This protocol utilizes a Methanol/Diethyl Ether system to selectively precipitate the target molecule while leaving organic impurities in the mother liquor[4].

Step 1: Vacuum Concentration

  • Action: Following esterification, concentrate the reaction mixture under reduced pressure (rotary evaporation at 35–40 °C) to remove excess methanol and volatile byproducts (e.g., HCl, SO₂)[2].

  • Causality: Removing the bulk reaction solvent prevents the product from remaining dissolved during the antisolvent addition phase.

  • Validation Checkpoint: The residue must appear as a thick, viscous oil or a crude, sticky solid. If it remains highly fluid, residual methanol is still present.

Step 2: Minimal Dissolution & Hot Filtration

  • Action: Redissolve the crude residue in the absolute minimum volume of hot anhydrous methanol (approx. 1–2 mL per gram of crude). If insoluble white powder remains, perform a rapid hot filtration[5].

  • Causality: The minimal solvent ensures the solution is at the brink of supersaturation. Unreacted p-Methylphenylalanine (zwitterion) is poorly soluble in minimal methanol compared to the ester hydrochloride salt, allowing for its physical removal[5].

  • Validation Checkpoint: The filtrate should be completely transparent, though it may be slightly yellow.

Step 3: Antisolvent Precipitation

  • Action: Transfer the filtrate to an ice bath (0–5 °C). Under vigorous magnetic stirring, add cold anhydrous diethyl ether dropwise until a persistent cloudiness appears, then add the remaining ether (totaling 5–10 volumes relative to methanol)[3].

  • Causality: The rapid decrease in the solvent mixture's dielectric constant forces the highly ionic p-Methylphenylalanine methyl ester hydrochloride out of solution[4].

Step 4: Isolation and Desiccation

  • Action: Collect the white crystalline precipitate via vacuum filtration. Wash the filter cake with cold diethyl ether (2 × 10 mL) and dry in a vacuum desiccator over P₂O₅ for 12 hours[4].

  • Validation Checkpoint: The final product must be a free-flowing, bright white crystalline powder. A sticky texture indicates trapped solvent or incomplete crystallization.

Purification Workflow

Purification N1 Crude Reaction Mixture (p-Me-Phe-OMe HCl) N2 Vacuum Concentration (Remove excess MeOH/HCl) N1->N2 N3 Dissolution (Minimal hot MeOH) N2->N3 N4 Hot Filtration (Removes unreacted amino acid) N3->N4 N5 Antisolvent Addition (Cold Diethyl Ether, Dropwise) N4->N5 N6 Crystallization Induction (Scratching/Seeding) N5->N6 N7 Pure p-Me-Phe-OMe HCl (Vacuum Filtration & Drying) N6->N7

Workflow for the purification of p-Methylphenylalanine methyl ester HCl via crystallization.

Quantitative Data: Antisolvent System Comparison

Selecting the right antisolvent is critical for balancing yield, purity, and laboratory safety. The following table synthesizes quantitative parameters for common crystallization systems[3],[5],[2].

ParameterMethanol / Diethyl EtherMethanol / Ethyl AcetateMethanol / THF
Volume Ratio (Solvent:Antisolvent) 1 : 5 to 1 : 101 : 4 to 1 : 61 : 4 to 1 : 5
Cooling Temperature 0 to 5 °C-5 to 0 °C0 to 5 °C
Expected Yield Recovery 85% - 95%75% - 85%80% - 90%
Impurity Clearance ExcellentGoodModerate
Operational Safety Low (Flammable, peroxides)High (Industrial standard)Moderate (Peroxide risk)

Troubleshooting & FAQs

Q1: My product is forming a biphasic oil instead of crystallizing ("oiling out"). How do I force crystallization? A1: "Oiling out" occurs when the target compound separates as a liquid because its melting point in the specific solvent mixture is lower than the ambient temperature[6]. To resolve this:

  • Redissolve: Add a few drops of methanol and warm the flask slightly until the oil dissolves back into a homogeneous solution[6].

  • Slow Cooling: Do not plunge the flask directly into an ice bath. Allow it to cool to room temperature slowly.

  • Nucleation: Use a glass stirring rod to vigorously scratch the inside of the flask at the air-liquid interface. The micro-abrasions act as nucleation sites to induce crystal lattice formation[6].

Q2: I am scaling up the reaction. Is there a safer alternative to diethyl ether for precipitation? A2: Yes. For large-scale or industrial preparations of aromatic amino acid methyl ester hydrochlorides, ethyl acetate is the preferred antisolvent[3]. After concentrating the reaction mixture to dryness, add approximately 5 volumes of ethyl acetate. The crystallization kinetics are slower than with ether, so you may need to let the mixture stir at 0 °C for 1–3 hours to maximize yield[3].

Q3: Why is my isolated yield lower than 50% despite full conversion confirmed by TLC? A3: Low isolated yields during solvent-antisolvent crystallization are almost always caused by over-dilution in the dissolution step. If too much methanol is used, a significant portion of the p-Methylphenylalanine methyl ester hydrochloride will remain dissolved in the mother liquor even after the antisolvent is added. Always use the absolute minimum amount of methanol required to dissolve the crude residue[5]. If you suspect over-dilution, re-concentrate the filtrate under vacuum and repeat the precipitation.

Q4: How can I verify the enantiomeric purity of the purified ester? A4: While crystallization purifies the chemical composition, it does not separate enantiomers. If racemization is suspected during the esterification of optically active p-Methylphenylalanine, you must derivatize the purified ester (e.g., with Marfey's reagent) or use chiral HPLC/GC to confirm the enantiomeric excess (ee)[7].

References

1.3 - Google Patents 2.1 - CymitQuimica 3.6 - Benchchem 4.4 - Royal Society of Chemistry 5.5 - Google Patents 6.2 - Patsnap 7.7 - PMC / NIH

Sources

Technical Support Center: Optimizing Recrystallization of 4-Methylphenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Methylphenylalanine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity crystalline material.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the recrystallization of 4-Methylphenylalanine methyl ester.

Question: My 4-Methylphenylalanine methyl ester is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common issue, particularly with compounds that have relatively low melting points or when the solution is supersaturated at a temperature above the compound's melting point. High levels of impurities can also depress the melting point, exacerbating this problem.[1]

Causality and Remediation Strategy:

  • Problem: The solution is becoming saturated at a temperature where the compound is more stable as a liquid.

  • Solution 1: Re-dissolve and Adjust Solvent Ratio. Reheat the solution until the oil completely dissolves. Add a small amount of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation temperature. This ensures that crystallization begins at a lower temperature where the solid phase is favored.[1][2]

  • Solution 2: Promote Slower Cooling. Rapid cooling is a frequent cause of oiling out.[2] Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a refrigerator or ice bath. Insulation of the flask can also help to slow down the cooling process.[3]

  • Solution 3: Induce Crystallization. If slow cooling doesn't produce crystals, try scratching the inside of the flask at the solvent-air interface with a glass rod or adding a seed crystal of pure 4-Methylphenylalanine methyl ester.[2] These actions provide nucleation sites for crystal growth.

Question: After recrystallization, my yield of 4-Methylphenylalanine methyl ester is very low. What are the likely causes and how can I improve it?

Answer:

A low yield after recrystallization is a frequent concern. The primary objective of recrystallization is purity, but maximizing recovery is also crucial. Several factors can contribute to a diminished yield.

Root Causes and Optimization Steps:

  • Excessive Solvent Use: The most common reason for low yield is using too much solvent.[1][4] This keeps a significant portion of your product dissolved in the mother liquor even after cooling.

    • Optimization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product will be lost.

    • Optimization: Pre-heat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1]

  • Inadequate Cooling: If the solution is not cooled to a low enough temperature, a substantial amount of the compound may remain dissolved.

    • Optimization: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[1][2]

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of the purified product.[1]

    • Optimization: Wash the crystals with a minimal amount of ice-cold solvent.[4]

Question: The purity of my 4-Methylphenylalanine methyl ester did not improve after recrystallization. What should I do?

Answer:

If the purity of your compound does not improve, it is likely that the chosen solvent system is not effective at separating the impurities from the product.

Troubleshooting Purity Issues:

  • Inappropriate Solvent System: The impurity may have a similar solubility profile to your product in the selected solvent.[2]

    • Action: Experiment with different solvent systems. Consider combinations of a polar and a non-polar solvent.[2] Small-scale solubility tests are highly recommended to identify an optimal system.

  • Co-crystallization: The impurity may be crystallizing along with your product.

    • Action: If a different solvent system does not resolve the issue, you may need to consider an alternative purification technique, such as column chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-Methylphenylalanine methyl ester?

A1: An ideal recrystallization solvent should:

  • Completely dissolve the 4-Methylphenylalanine methyl ester at elevated temperatures (near the solvent's boiling point).

  • Have very low solubility for the compound at low temperatures (e.g., in an ice bath).

  • Either not dissolve the impurities at all (allowing for hot filtration) or keep the impurities dissolved at low temperatures (so they remain in the mother liquor).

  • Be chemically inert towards 4-Methylphenylalanine methyl ester.

  • Be volatile enough to be easily removed from the purified crystals.

Q2: What are some recommended starting solvent systems for recrystallizing 4-Methylphenylalanine methyl ester?

A2: While specific solubility data for 4-Methylphenylalanine methyl ester is not widely published, we can infer suitable solvent systems based on its structure (an amino acid ester with an aromatic ring) and data from similar compounds.[5] Good starting points for small-scale trials would be:

  • Ethyl acetate/Hexane: A common and effective system for many organic compounds.[2]

  • Dichloromethane/Hexane: Another good option for compounds with moderate polarity.[2]

  • Ethanol/Water: A polar protic/polar combination that can be effective.[2]

  • Toluene/Methanol: A non-polar/polar protic system to explore.[6]

Q3: How do I perform a small-scale solvent test?

A3: Place a small amount of your crude 4-Methylphenylalanine methyl ester (e.g., 10-20 mg) in a test tube. Add a few drops of the solvent being tested and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility when cold. For mixed solvent systems, dissolve the compound in a small amount of the "good" solvent and then add the "poor" solvent dropwise until turbidity is observed.

Experimental Protocols

Protocol 1: Step-by-Step Recrystallization using a Mixed Solvent System (e.g., Ethyl Acetate/Hexane)

  • Dissolution: Place the crude 4-Methylphenylalanine methyl ester in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (the "good" solvent) while gently heating and swirling until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Saturation: While keeping the solution hot, add hexane (the "poor" solvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold mixture of the recrystallization solvents.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation

Table 1: Qualitative Solubility of Phenylalanine Derivatives in Common Solvents

SolventSolubility of Similar Compounds (e.g., Phenylalanylphenylalanine methyl ester)Rationale
WaterVery LowThe ester group and the additional methyl group on the phenyl ring increase hydrophobicity compared to the parent amino acid.[5]
ChloroformSolubleOften used as a solvent during the synthesis of peptide methyl esters.[5]
MethanolSolubleUsed as a co-solvent for recrystallization and in HPLC mobile phases for related compounds.[5]
Ethyl AcetateSolubleCommonly used for the extraction and recrystallization of protected peptides.[5]
Hexane/Petroleum EtherLow / InsolubleFrequently used as an anti-solvent for the recrystallization of related compounds, indicating low solubility.[2][5]
AcetonitrileSolubleA common organic solvent used in reverse-phase HPLC for peptide analysis.[2][5]

Visualizations

Recrystallization_Workflow cluster_start cluster_dissolution cluster_saturation cluster_crystallization cluster_isolation cluster_end crude_product Crude 4-Methylphenylalanine methyl ester dissolve Dissolve in minimum amount of hot 'good' solvent crude_product->dissolve add_antisolvent Add 'poor' anti-solvent until cloudy dissolve->add_antisolvent clarify Add drops of 'good' solvent to clarify add_antisolvent->clarify cool_slowly Slowly cool to room temperature clarify->cool_slowly cool_further Cool further in ice bath/refrigerator cool_slowly->cool_further filter Collect crystals by vacuum filtration cool_further->filter wash Wash with cold 'poor' solvent filter->wash dry Dry under vacuum wash->dry pure_product Purified Crystalline Product dry->pure_product

Caption: Experimental workflow for mixed-solvent recrystallization.

Troubleshooting_Logic start Recrystallization Issue issue_oiling Oiling Out start->issue_oiling issue_low_yield Low Yield start->issue_low_yield issue_purity No Purity Improvement start->issue_purity solution_oiling1 Re-dissolve & Add More 'Good' Solvent issue_oiling->solution_oiling1 solution_oiling2 Cool Slower issue_oiling->solution_oiling2 solution_oiling3 Induce Crystallization (Scratch/Seed) issue_oiling->solution_oiling3 solution_yield1 Use Minimum Hot Solvent issue_low_yield->solution_yield1 solution_yield2 Pre-heat Funnel issue_low_yield->solution_yield2 solution_yield3 Use Ice-Cold Wash Solvent issue_low_yield->solution_yield3 solution_purity1 Try Different Solvent System issue_purity->solution_purity1 solution_purity2 Consider Column Chromatography issue_purity->solution_purity2

Caption: Decision-making workflow for troubleshooting recrystallization.

References

  • Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Tokyo. (n.d.). Recrystallization method. Retrieved from [Link]

  • ResearchGate. (2014, July 30). How can I recrystallize an amino acid derivative? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN104649922A - Recrystallization method of L-phenylalanine crude product.
  • ResearchGate. (2024, June). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]

  • Lviv Polytechnic National University. (2024). Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry, technology of substances and their application, 7(1), 1-7. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021130163A1 - A process for the synthesis of melphalan.
  • Google Patents. (n.d.). JPH0491062A - Crystallization of phenylalanine.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. International Journal of Chemistry, 6(3), 63-68. Retrieved from [Link]

  • Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Google Patents. (n.d.). EP0469541B1 - Method of crystallizing phenylalanine.

Sources

Troubleshooting Biocatalytic Synthesis via Phenylalanine Ammonia-Lyase (PAL)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Non-Canonical Amino Acid Synthesis. This guide is specifically engineered for researchers and drug development professionals experiencing kinetic or thermodynamic bottlenecks during the biocatalytic synthesis of p-methylphenylalanine (also known as p-tolylalanine) derivatives.

Due to the steric bulk and electron-donating nature of the para-methyl group, standard enzymatic protocols often yield poor conversion rates. This guide dissects the causality behind these failures and provides validated, self-correcting workflows to restore high yields.

Q: Why is my ammonia addition reaction stalling at 25–30% conversion when synthesizing p-methylphenylalanine from p-methylcinnamic acid? Root Cause: Buffer selection and insufficient ammonia concentration. Mechanistic Causality: PAL catalyzes a highly reversible reaction. If you are using standard physiological buffers (like 0.1 M Phosphate buffer, pH 8.0), the equilibrium heavily favors ammonia elimination rather than addition. Furthermore, phosphate ions can interfere with the electrophilic 4-methylideneimidazol-5-one (MIO) prosthetic group in the enzyme's active site. Solution: You must force the thermodynamic equilibrium forward via Le Chatelier’s principle. Switch your reaction medium to 6 M NH₄OH , adjusted to pH 10.0 using CO₂. In this hyper-ammoniated environment, the reverse elimination reaction is completely suppressed.

Q: I have switched to 6 M NH₄OH, but the conversion rate of p-methylcinnamic acid is still extremely slow compared to unsubstituted cinnamic acid. What is the cause? Root Cause: Steric clash within the wild-type enzyme binding pocket. Mechanistic Causality: In wild-type Petroselinum crispum PAL (PcPAL), the Isoleucine residue at position 460 (I460) creates a tight hydrophobic pocket that perfectly accommodates the unsubstituted phenyl ring of standard phenylalanine. The addition of a para-methyl group creates a severe steric clash, preventing the substrate from properly aligning with the MIO cofactor. Solution: Transition to the engineered I460V PcPAL variant . Mutating Isoleucine to the smaller Valine expands the hydrophobic pocket precisely enough to accommodate para-substituted substrates. This single mutation has been proven to boost conversion rates of p-methylphenylalanine to optimal theoretical limits [1].

PAL_Reaction Substrate p-Methylcinnamic Acid (Substrate) LowNH3 0.1M Phosphate Buffer (pH 8.0) Substrate->LowNH3 Incorrect Buffer HighNH3 6M NH4OH + CO2 (pH 10.0) Substrate->HighNH3 Optimal Buffer Fail Low Conversion (< 26%) LowNH3->Fail Favors Elimination WTPAL Wild-Type PcPAL (Steric Clash at I460) HighNH3->WTPAL Poor Substrate Fit MutPAL Engineered I460V PcPAL (Expanded Pocket) HighNH3->MutPAL Perfect Fit WTPAL->Fail Kinetic Stalling Success (R)-p-Methylphenylalanine (High Conversion & ee >95%) MutPAL->Success Forward Thermodynamic Drive

Workflow illustrating the thermodynamic and steric bottlenecks in PAL-mediated p-methylphenylalanine synthesis.

Troubleshooting Amine Transaminase (ATA) Mediated Synthesis

Q: When using an (R)-selective amine transaminase (ATA) to convert p-methylphenylpyruvate to (R)-p-methylphenylalanine, the reaction plateaus at ~40%. How can I push this to >90%? Root Cause: Severe product inhibition and thermodynamic equilibrium. Mechanistic Causality: Transamination is a near energy-neutral, reversible transfer of an amino group. If you use Alanine as your amine donor, the reaction generates Pyruvate as a byproduct. As Pyruvate accumulates, it competes with the p-methylphenylpyruvate for the enzyme's active site, driving the reverse reaction and stalling net conversion. Solution: Implement a self-driving enzymatic cascade. Couple your ATA reaction with a Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) system. LDH will continuously reduce the inhibitory Pyruvate into inert Lactate, effectively removing it from the system and pulling the ATA equilibrium forward to completion.

ATA_Cascade Keto p-Methylphenylpyruvate (α-Keto Acid) ATA (R)-Amine Transaminase (ATA) Keto->ATA Donor Alanine (Amine Donor) Donor->ATA Product (R)-p-Methylphenylalanine (Target Product) ATA->Product Pyruvate Pyruvate (Inhibitory Byproduct) ATA->Pyruvate Pyruvate->ATA Reverse Inhibition LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH NADH consumption Lactate Lactate (Inert Sink) LDH->Lactate Irreversible Shift

Thermodynamic equilibrium shift in ATA-mediated synthesis using an LDH cascade to remove inhibitory pyruvate.

Quantitative Data: Conversion Rate Benchmarks

Use the following table to benchmark your experimental results against validated standards for p-methylphenylalanine synthesis. Deviations from these benchmarks indicate a failure in either buffer preparation or enzyme viability.

BiocatalystSubstrateReaction MediumTimeExpected Conversion (%)Enantiomeric Excess (ee)
Wild-Type PcPAL rac-p-methylphenylalanine0.1 M Phosphate (pH 8.0)48 h~26% (Stalled)N/A
Wild-Type PcPAL rac-p-methylphenylalanine6 M NH₄OH (pH 10.0)48 h~35%90%
I460V PcPAL rac-p-methylphenylalanine6 M NH₄OH (pH 10.0)48 h~49% (Max for kinetic resolution)>95%
ATA (No Cascade) p-methylphenylpyruvate100 mM Tris-HCl (pH 8.5)24 h~40% (Equilibrium limited)>99%
ATA + LDH/GDH p-methylphenylpyruvate100 mM Tris-HCl (pH 8.5)24 h>95% >99%

Self-Validating Experimental Protocol

Preparative Scale Synthesis of (R)-p-Methylphenylalanine via I460V PcPAL This methodology utilizes a high-ammonia addition pathway. It is designed with internal validation checkpoints to ensure the thermodynamic drive is maintained.

Step 1: Reaction Medium Preparation (Critical Checkpoint)

  • Prepare 500 mL of 6 M NH₄OH in a sealed, pressure-rated vessel.

  • Bubble CO₂ gas through the solution until the pH stabilizes exactly at 10.0.

    • Validation: If the pH drops below 9.5, the reverse ammonia elimination reaction will trigger. Do not proceed until pH 10.0 is stable.

Step 2: Substrate and Biocatalyst Loading

  • Dissolve p-methylcinnamic acid to a final concentration of 20 mM in the prepared buffer. (Note: Gentle heating to 30 °C may be required for full dissolution).

  • Add the whole-cell or purified I460V PcPAL biocatalyst.

    • Validation: Maintain a strict cell density (OD₆₀₀) to substrate concentration (mM) ratio of 1.0. Lower ratios will cause kinetic stalling before 16 hours.

Step 3: Incubation and Monitoring

  • Incubate the reaction in a sealed polypropylene tube at 30 °C with orbital shaking at 200 rpm.

  • Validation Check: At 16 hours, extract a 50 µL aliquot, quench with 1 M HCl, and analyze via HPLC (C18 column, UV detection at 210 nm/254 nm). You should observe >35% conversion. If conversion is <20%, check the seal on your vessel; ammonia gas escape is the primary cause of mid-reaction stalling.

  • Allow the reaction to proceed for 48 hours to reach maximum theoretical yield.

Step 4: Isolation and Workup

  • Centrifuge the mixture at 8000 × g for 15 minutes to pellet the biocatalyst.

  • Evaporate the excess ammonia under reduced pressure (the pH will naturally drop).

  • Acidify the supernatant to pH 2.0 with HCl to precipitate unreacted p-methylcinnamic acid. Filter the precipitate.

  • Load the filtrate onto a Dowex 50WX8 cation-exchange resin. Wash with deionized water and elute the pure (R)-p-methylphenylalanine using 2 M NH₄OH. Lyophilize to obtain the final white powder.

References

  • Tork, S. D., Nagy, E. Z. A., Cserepes, L., Bordea, D. M., & Bencze, L. C. (2019). "The production of l- and d-phenylalanines using engineered phenylalanine ammonia lyases from Petroselinum crispum." Scientific Reports, 9(1), 20123. [Link]

Minimizing diketopiperazine formation with Methyl 2-amino-3-(4-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Diketopiperazine (DKP) Formation

Product Focus: Methyl 2-amino-3-(4-methylphenyl)propanoate (H-Phe(4-Me)-OMe)

Core Technical Analysis

The Problem: You are observing yield loss, insoluble precipitates, or mass spectra showing


 (dimerization) or 

(cyclization) peaks.

The Cause: this compound is an amino acid methyl ester. Methyl esters are "hot" electrophiles. When the amine at the N-terminus is deprotonated (free base), it becomes a nucleophile.

  • Intramolecular Cyclization: If the molecule is part of a dipeptide (e.g., H-AA-Phe(4-Me)-OMe), the N-terminal amine attacks the C-terminal methyl ester, ejecting methanol and forming a 2,5-diketopiperazine (DKP) ring.

  • Intermolecular Dimerization: In concentrated solution, two molecules of H-Phe(4-Me)-OMe can attack each other, forming a cyclic dimer (cyclo-Phe(4-Me)-Phe(4-Me)).

The "4-Methyl" Factor: Unlike sterically bulky groups (e.g., tert-butyl or trityl), the para-methyl group on the phenyl ring provides zero steric protection against this reaction. It increases lipophilicity, often making the resulting DKP precipitate out of solution faster, driving the equilibrium toward the byproduct.

Visualizing the Mechanism

Understanding the enemy is the first step to defeating it. The diagram below illustrates the "Back-Biting" mechanism that leads to DKP formation.

DKP_Mechanism Linear Linear Dipeptide Ester (H-AA2-AA1-OMe) Deprotection Base / Deprotection (Free Amine Exposed) Linear->Deprotection Fmoc Removal Intermediate Tetrahedral Intermediate Deprotection->Intermediate Nucleophilic Attack (N-term -> C-term) Deprotection->Intermediate DKP Diketopiperazine (DKP) (Cyclic Byproduct) Intermediate->DKP Cyclization Methanol Methanol (Leaving Group) Intermediate->Methanol Elimination

Figure 1: The "Back-Biting" mechanism where the free N-terminal amine attacks the C-terminal ester.

Troubleshooting Guides

Scenario A: Solution Phase Synthesis (Coupling to H-Phe(4-Me)-OMe)

User Issue: "I neutralized the HCl salt of my ester, and within minutes it turned cloudy."

Variable Recommendation Why? (Scientific Causality)
State of Amine Keep as Salt (HCl/TFA) The protonated amine (

) is non-nucleophilic. It cannot attack the ester. Only neutralize in situ.
Base Choice DIPEA / NMM Use sterically hindered tertiary amines. Avoid primary/secondary amines (like Piperidine) which can cause transamidation.
Timing "Just-in-Time" Do not isolate the free base. Add the base only when the coupling partner (activated acid) is present.
Concentration High (>0.1 M) Counter-intuitive: High concentration favors intermolecular coupling over intramolecular cyclization (if reacting with another AA).

Step-by-Step Protocol: Safe Coupling in Solution

  • Dissolve the carboxylic acid component (Partner A) and coupling reagent (e.g., HATU, EDC) in DMF/DCM.

  • Add 1.0 equiv of base (DIPEA) to activate Partner A. Stir for 2-5 minutes.

  • Add H-Phe(4-Me)-OMeas the HCl salt solid directly to the mixture.

  • Add the remaining base required to neutralize the salt (e.g., 1.0 - 1.2 equiv) slowly.

    • Result: The amine is freed in the presence of an active ester, promoting the desired peptide bond over self-cyclization.

Scenario B: Solid Phase Peptide Synthesis (SPPS)

User Issue: "My peptide is missing the last two amino acids (deletion sequence) or yield is very low." Context: This occurs if you are building ON TOP of Phe(4-Me) attached to a resin via a linker that mimics an ester.

Decision Tree for SPPS Optimization:

SPPS_Troubleshooting Start Problem: Low Yield / Deletion after Phe(4-Me) coupling CheckResin Check Resin Type Start->CheckResin Wang Wang / Merrifield Resin (Benzyl Ester Linkage) CheckResin->Wang CTC 2-Chlorotrityl Chloride (2-CTC) (Trityl Linkage) CheckResin->CTC WangAction HIGH RISK Switch to 2-CTC Resin Wang->WangAction CTCAction Check Deprotection Base CTC->CTCAction Piperidine 20% Piperidine (Standard) CTCAction->Piperidine DBU 0.1M HOBt + Piperidine or DBU/Piperazine CTCAction->DBU DKP Formation Likely\n(Change Protocol) DKP Formation Likely (Change Protocol) Piperidine->DKP Formation Likely\n(Change Protocol) Optimized Condition Optimized Condition DBU->Optimized Condition

Figure 2: Decision logic for selecting resin and reagents in SPPS.

The "Gold Standard" Protocol for SPPS:

  • Resin: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]

    • Mechanism:[1][2][3][4] The massive steric bulk of the trityl group physically blocks the N-terminus from curling back to attack the ester linkage [1].

  • Deprotection Cocktail: Switch from 20% Piperidine to 0.1 M HOBt in 20% Piperidine/DMF .

    • Mechanism:[1][2][3] HOBt suppresses the basicity slightly and solvates the peptide chain, disrupting the conformation required for cyclization.

  • Alternative: Use DBU (2%) + Piperazine (5%) for shorter deprotection times (2 x 5 min).[5]

Frequently Asked Questions (FAQs)

Q: Can I store H-Phe(4-Me)-OMe as a free base in the fridge? A: Absolutely not. Even at 4°C, the methyl ester is reactive enough to dimerize over time. Always store as the Hydrochloride (HCl) or Tosylate (Tos) salt. If you must have the free base, generate it immediately before use.

Q: Does the 4-methyl group make DKP formation worse than standard Phenylalanine? A: Marginally, yes. The 4-methyl group increases the hydrophobicity of the molecule. If a DKP forms, it is less soluble than a standard Phe-DKP. This precipitation drives the equilibrium forward (Le Chatelier's principle), effectively "pulling" more linear peptide into the cyclic dead-end form.

Q: I see a peak at [M-32] in my LCMS. What is it? A: This is the tell-tale sign of DKP formation from a methyl ester. The molecular weight of Methanol is 32.

  • Linear: H-AA-Phe(4-Me)-OMe

  • DKP: Cyclo(AA-Phe(4-Me)) + MeOH (Loss of 32 Da)

Q: Which amino acids coupled to Phe(4-Me) are most dangerous? A:

  • Proline: The geometric constraint of Proline forces the peptide backbone into a cis-conformation, perfectly positioning the amine for attack [2].[2]

  • Glycine: Zero steric hindrance allows maximum flexibility for the chain to fold back.

  • L-amino acids (if Phe(4-Me) is L): Matching chirality (L,L or D,D) favors DKP formation more than mixed chirality (L,D).

References

  • Barlos, K., et al. (1991).[6] "2-Chlorotrityl chloride resin.[2][6][7][8] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research.[6]

  • Gisin, B.F.[6] & Merrifield, R.B. (1972). "Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis." Journal of the American Chemical Society.

  • BenchChem Technical Support. "Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis."

  • Steinauer, R., et al. (1989). "Prevention of diketopiperazine formation in peptide synthesis." Tetrahedron Letters.

Sources

Technical Support Center: Stability of Methyl 2-amino-3-(4-methylphenyl)propanoate Under Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Methyl 2-amino-3-(4-methylphenyl)propanoate (commonly known as 4-methylphenylalanine methyl ester) is a highly valuable synthetic intermediate in peptide synthesis and drug development. However, the presence of both a nucleophilic free amine and an electrophilic methyl ester makes this molecule inherently unstable under basic conditions.

This technical support guide provides researchers with mechanistic insights, troubleshooting workflows, and self-validating protocols to prevent material loss and maintain stereochemical integrity during synthesis, extraction, and storage.

Core Degradation Pathways

To effectively troubleshoot, you must first understand the three competing degradation pathways that activate when this molecule is exposed to a basic environment.

DegradationPathways Start This compound (Intact Ester) Hydrolysis Base-Catalyzed Hydrolysis (Saponification) Start->Hydrolysis Aqueous Base (OH-) DKP Intermolecular Aminolysis (Dimerization) Start->DKP High Conc. / Mild Base Racemization Alpha-Proton Abstraction (Epimerization) Start->Racemization Strong Base / Heat Prod1 4-Methylphenylalanine + Methanol Hydrolysis->Prod1 Prod2 2,5-Diketopiperazine (DKP) Derivative DKP->Prod2 Prod3 Racemic Mixture (Loss of Chiral Purity) Racemization->Prod3

Primary degradation pathways of 4-methylphenylalanine methyl ester under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation mechanism of this compound in aqueous basic solutions? A1: The most rapid degradation pathway in aqueous basic environments is base-catalyzed ester hydrolysis (saponification). The hydroxide ion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate that collapses to release methoxide (which rapidly protonates to methanol) and the carboxylate salt of 4-methylphenylalanine[1]. Because the resulting carboxylate anion is resonance-stabilized and unreactive toward nucleophilic attack, this reaction is irreversible under basic conditions.

Q2: I am observing a significant mass loss during LC-MS analysis, corresponding to [2M - 64]. What is happening? A2: You are observing the formation of a 2,5-diketopiperazine (DKP). Because the molecule contains both a free nucleophilic amine and an electrophilic ester, it can undergo intermolecular aminolysis. Two molecules condense, releasing two equivalents of methanol (mass = 64 Da) to form a highly stable six-membered DKP ring[2]. This is a classic deletion/truncation side-reaction, exacerbated by polar aprotic solvents (e.g., DMF) and mild bases (e.g., DIPEA) that deprotonate the amine without immediately hydrolyzing the ester.

Q3: Is stereochemical integrity a concern if I use non-nucleophilic organic bases? A3: Yes. Even if hydrolysis is prevented by using strictly anhydrous conditions and non-nucleophilic bases (e.g., DBU, tert-butoxide), the alpha-proton of the amino acid ester is relatively acidic. Base-mediated abstraction of this proton generates a planar enolate intermediate. Upon reprotonation, the stereocenter can invert, leading to partial or complete racemization[3]. While increasing the steric bulk of the ester (e.g., switching to a tert-butyl ester) can mitigate this, strict temperature control is mandatory for methyl esters.

Quantitative Data & Troubleshooting Matrix

To systematically diagnose and resolve degradation issues, compare your analytical observations with the causality matrix below.

Degradation PathwayPrimary Trigger ConditionsAnalytical Signature (LC-MS / NMR)Prevention Strategy
Hydrolysis Aqueous base (pH > 8), NaOH, LiOHMS: [M-14] (Loss of CH2)NMR: Disappearance of -OCH3 singlet (~3.7 ppm)Maintain pH < 7.5; use anhydrous solvents; perform rapid biphasic workups.
DKP Formation High substrate conc. (>0.2 M), mild bases (Et3N), prolonged storageMS: [2M-64] (Dimer minus 2x MeOH)NMR: Appearance of distinct cyclic amide NH shiftsStore as HCl salt; keep concentrations < 0.1 M during free-basing.
Racemization Strong bases, elevated temperatures (> 25°C)HPLC: Peak splitting on chiral stationary phaseMS: Identical mass profileMaintain T < 0°C during base addition; avoid strong bases like DBU/BEMP.

Troubleshooting Workflow

TroubleshootingWorkflow Obs Observation: Impurity formed under basic conditions Analysis Action: Perform LC-MS & Chiral HPLC Obs->Analysis Branch1 Mass = [M-14] (180.1 Da) Analysis->Branch1 Branch2 Mass = [2M-64] (323.2 Da) Analysis->Branch2 Branch3 Mass = [M] (194.1 Da), Split Peak Analysis->Branch3 Diag1 Diagnosis: Ester Hydrolysis Branch1->Diag1 Diag2 Diagnosis: DKP Formation Branch2->Diag2 Diag3 Diagnosis: Racemization Branch3->Diag3 Fix1 Solution: Switch to weaker base (e.g., NaHCO3) or non-aqueous Diag1->Fix1 Fix2 Solution: Dilute reaction Store as HCl salt Diag2->Fix2 Fix3 Solution: Lower temperature Avoid strong bases (DBU) Diag3->Fix3

Diagnostic workflow for identifying and resolving base-induced degradation.

Self-Validating Experimental Protocols

To ensure trustworthiness in your synthetic steps, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify that the desired chemical state is maintained without triggering the degradation pathways discussed above.

Protocol A: Safe Free-Basing of the Hydrochloride Salt

Purpose: To convert the stable HCl salt of this compound to its free base for immediate coupling, without triggering DKP formation or hydrolysis. Causality: Using a weak, biphasic basic system prevents the localized high pH that drives saponification, while keeping the organic layer dilute prevents DKP dimerization.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 g of this compound HCl salt in 20 mL of pre-chilled (4°C) dichloromethane (DCM).

  • Buffer Addition: Add 20 mL of a saturated aqueous sodium bicarbonate (NaHCO3) solution (pH ~8.3).

    • Validation Checkpoint: NaHCO3 is basic enough to neutralize the HCl salt but too weak to rapidly catalyze ester hydrolysis at 4°C. The cessation of CO2 evolution indicates complete neutralization.

  • Extraction: Stir vigorously for 5 minutes. Transfer to a separatory funnel and isolate the organic (lower) layer. Extract the aqueous layer with an additional 10 mL of chilled DCM.

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4) for 10 minutes.

    • Validation Checkpoint: Complete removal of water is critical to halt any trace hydrolysis. The drying agent should be free-flowing, not clumped.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a bath temperature not exceeding 20°C .

  • Immediate Use: The resulting free base must be used immediately in the next synthetic step or stored at -80°C to prevent spontaneous DKP formation.

Protocol B: Controlled LC-MS Stability Assay

Purpose: To quantify the degradation kinetics of the ester under specific basic conditions before scaling up a reaction.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 10 mM stock of the free base in anhydrous acetonitrile.

  • Stress Condition: Dilute to 1 mM in a 50:50 mixture of Acetonitrile and 50 mM Ammonium Bicarbonate buffer (pH 9.0).

  • Sampling: Aliquot 100 µL samples at t = 0, 1, 2, 4, and 8 hours. Quench each immediately by adding 10 µL of 10% Formic Acid (lowering pH to < 3 to freeze the degradation profile).

  • Analysis: Inject onto a C18 LC-MS system.

  • Validation Checkpoint: Monitor the Extracted Ion Chromatograms (EIC) for m/z 194.1 [M+H]+ (Intact), m/z 180.1 [M+H]+ (Hydrolyzed Acid), and m/z 323.2 [M+H]+ (DKP). Plotting the Area Under the Curve (AUC) of these three peaks over time validates the specific degradation trajectory of your system and establishes the safe handling window for your compound.

References[2] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry. https://www.peptidechemistry.org[1] Comprehensive Organic Functional Group Transformations II (Vol 5). Chemistry and Chemists.https://chemistry-chemists.com[3] Lundrigan, T., Tassone, J. P., & Stradiotto, M. Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Canadian Science Publishing.https://cdnsciencepub.com/doi/10.1139/cjc-2022-0290

Sources

Technical Support Center: Managing the Hygroscopic Nature of Methyl 2-amino-3-(4-methylphenyl)propanoate Salts

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling of Methyl 2-amino-3-(4-methylphenyl)propanoate and its various salt forms. As an amino acid ester, often prepared as a hydrochloride or other salt to improve stability and solubility, this compound class has a high propensity for hygroscopicity—the tendency to absorb moisture from the atmosphere.

Uncontrolled moisture uptake can severely compromise experimental reproducibility and product quality, leading to physical changes like caking, chemical degradation through hydrolysis, and inaccurate analytical measurements.[1][2] This document is designed to provide you with the foundational knowledge and practical protocols to mitigate these risks effectively.

Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why are my this compound salts susceptible?

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[3] This occurs through absorption or adsorption. Salts of amines, such as the hydrochloride (HCl) salt of your compound, are particularly prone to this phenomenon. The presence of polar functional groups and the ionic nature of the salt create strong affinities for water molecules, which are also highly polar.[4] This interaction can lead to a cascade of physical and chemical stability issues.[2]

Q2: I left my container of a this compound salt open on the bench. What are the immediate consequences?

Exposing a hygroscopic material to ambient humidity can lead to several undesirable changes.[5] The most common issues you might observe are:

  • Physical Changes: The free-flowing powder may begin to clump or cake, turning into a semi-solid lump.[6] In severe cases, it can become sticky or even completely dissolve in the absorbed water, a process called deliquescence.[3]

  • Chemical Degradation: The ester functional group in this compound is susceptible to hydrolysis, where water molecules break the ester bond to form the parent carboxylic acid and methanol. This chemical degradation compromises the purity and potency of your material.[1][4]

  • Inaccurate Measurements: The absorbed water adds to the mass of the sample, making it impossible to obtain an accurate weight for preparing solutions of a known concentration.[7]

Q3: My balance reading is continuously increasing while weighing the salt. What's happening?

A continuous, unidirectional drift in the balance reading is a classic sign that your sample is hygroscopic.[7] The material is actively absorbing moisture from the air, and the analytical balance is sensitive enough to detect this continuous increase in mass. To get an accurate weight, you must use specific handling techniques to minimize atmospheric exposure during the weighing process.[8][9]

Q4: How should I properly store my this compound salts to prevent moisture uptake?

Proper storage is the first line of defense against the challenges of hygroscopicity.[10]

  • Primary Container: Always keep the salt in a tightly sealed container. Materials like glass or high-density polyethylene (HDPE) are excellent choices.[10][11]

  • Secondary Containment: Store the primary container inside a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate). This creates a low-humidity microenvironment.[10] For highly sensitive materials, consider a nitrogen-purged dry box or glove box.[12]

  • Packaging: For long-term storage or shipping, multi-layered packaging with a moisture barrier, such as a laminated aluminum foil bag, is recommended.[11] Including a desiccant sachet within the secondary packaging provides additional protection.[11]

  • Temperature Control: Store at a stable, controlled room temperature unless the compound's stability profile requires refrigeration. Temperature fluctuations can affect the relative humidity inside a container.[5]

Troubleshooting Common Issues
Problem: My powder has become clumpy and caked. Is it still usable?

Analysis: Caking indicates significant moisture absorption.[6] This not only affects handling but may also signal the onset of chemical degradation.

Solution:

  • Assess Purity: Before use, you must re-analyze the material's purity (e.g., by HPLC) and water content (e.g., by Karl Fischer titration) to determine if chemical degradation has occurred.[13]

  • Drying (with caution): If the material is thermally stable, you may be able to dry it under a vacuum at a gentle temperature.[6] Crucially, you must first verify the thermal stability and melting point of your specific salt to avoid decomposition.

  • Improve Handling: If drying is not an option, you must handle the caked material in a controlled environment, such as a glove box with low humidity, to prevent further moisture uptake.[14] Gently breaking up the clumps with a spatula may be necessary before weighing.

Problem: My analytical results (e.g., NMR, HPLC) are inconsistent between batches or over time.

Analysis: Inconsistent analytical results are often traced back to unaccounted-for water content. As the water content increases, the relative percentage of the active compound decreases, leading to lower-than-expected assay values and errors in concentration calculations. Moisture can also cause solid-state phase transformations, which could alter analytical profiles like X-ray diffraction (XRD) patterns.[15]

Solution:

  • Quantify Water Content: Always determine the water content of your material using a validated method like Karl Fischer (KF) titration immediately before weighing for analysis.[13] KF titration is the gold standard for accurately measuring water content in pharmaceutical substances.

  • Correct for Water Content: Adjust the weighed mass of the salt to account for the measured water content. For example, if a sample has 5% w/w water content, you would need to weigh out 105 mg to get 100 mg of the active salt.

  • Control the Environment: Perform all sample preparations in a controlled, low-humidity environment to ensure the water content does not change between measurement and use.

Visual Workflow and Data

To effectively manage hygroscopic salts, a systematic workflow is essential from the moment a new batch arrives.

Hygroscopic_Material_Workflow cluster_0 Initial Receipt & Assessment cluster_1 Characterization & Storage cluster_2 Experimental Use cluster_3 Decision Point Receive Receive New Batch of This compound Salt Inspect Visually Inspect for Caking or Clumping Receive->Inspect Test_Hygro Perform Hygroscopicity Test (e.g., DVS or Desiccator Study) Inspect->Test_Hygro If free-flowing Test_Water Determine Initial Water Content (Karl Fischer Titration) Inspect->Test_Water If clumping observed (Proceed with caution) Classify Classify Hygroscopicity (See Table 1) Test_Hygro->Classify Store Store in Tightly Sealed Container Inside Desiccator Test_Water->Store Weigh Weigh Sample (See Protocol) Store->Weigh Equilibrate to RT before opening Classify->Store Prep Prepare Solution / Formulation Weigh->Prep Is_Drifting Is Balance Reading Drifting? Weigh->Is_Drifting Analyze Perform Experiment Prep->Analyze Is_Drifting->Weigh Is_Drifting->Prep No

Caption: Workflow for handling hygroscopic salts.

Table 1: European Pharmacopoeia Hygroscopicity Classification

This table provides a standardized method for classifying the hygroscopicity of a substance, which is determined by the percentage increase in mass after storage at 25°C and 80% relative humidity (RH) for 24 hours.[16]

ClassificationMass Increase (% w/w)Description
Non-hygroscopic≤ 0.12%Essentially no moisture uptake.
Slightly hygroscopic> 0.12% and < 2.0%Minor moisture uptake; standard handling procedures are usually sufficient.
Hygroscopic≥ 2.0% and < 15.0%Significant moisture uptake; requires controlled handling and storage.
Very hygroscopic≥ 15.0%Absorbs substantial moisture; requires stringent environmental controls (e.g., glove box).
Experimental Protocol: Accurate Weighing of a Hygroscopic Salt

This protocol details the "weighing by difference" method, which is a reliable technique for accurately weighing hygroscopic or volatile substances.[7]

Objective: To accurately weigh a target mass of a hygroscopic this compound salt while minimizing moisture absorption.

Materials:

  • Analytical balance (ensure it is calibrated and level)

  • Weighing vessel with a secure lid (e.g., a glass vial with a screw cap)

  • Spatula

  • Tweezers or forceps[9]

  • Gloves[8]

  • Desiccator for storing the sample and vessel

Procedure:

  • Preparation:

    • Place the closed container of your salt and a clean, empty, and capped weighing vial into a desiccator and allow them to equilibrate to room temperature for at least 30 minutes. This prevents temperature-related air currents on the balance pan.[7]

  • Initial Weighing (Vial + Sample):

    • Wearing gloves, use tweezers to place the capped weighing vial containing the salt onto the balance pan.

    • Record the mass precisely (Mass 1). Work swiftly to minimize time outside the desiccator.

  • Sample Transfer:

    • Remove the vial from the balance.

    • Over your receiving flask or beaker, carefully uncap the vial and use a clean spatula to tap out a small amount of the powder into the flask. Do not attempt to hit an exact target mass at this stage.

    • Immediately recap the weighing vial securely. This is the most critical step to prevent moisture absorption by the bulk material in the vial.

  • Final Weighing (Vial + Remaining Sample):

    • Place the capped vial back onto the balance pan.

    • Record the new, lower mass precisely (Mass 2).

  • Calculation:

    • The mass of the sample transferred is the difference between the initial and final readings: Mass Transferred = Mass 1 - Mass 2

  • Iteration (if needed):

    • If the transferred mass is insufficient, repeat steps 3-5, adding more sample to the same receiving flask until the desired total mass is achieved.

  • Final Steps:

    • Return the main stock container of the salt to the desiccator immediately.

    • Use the accurately determined "Mass Transferred" for your subsequent concentration calculations, correcting for water content as determined by Karl Fischer analysis.

By following these guidelines and protocols, you can significantly improve the accuracy, reliability, and safety of your experiments involving hygroscopic this compound salts.

References
  • Arand, M., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis Online. Available at: [Link]

  • El-Said, A., et al. (2023). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Scientific Research Publishing (SCIRP). Available at: [Link]

  • GenFollower. (2026). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Available at: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • Reutzel-Edens, S. M., et al. (2018). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. Available at: [Link]

  • Innoweight. (n.d.). 5 Best Practices for Analytical Balances. Innoweight. Available at: [Link]

  • Labcompare. (2023). The Do's and Don'ts of Laboratory Balances. Labcompare.com. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available at: [Link]

  • Preservation Treatments Limited. (2019). EXPLAINED: Moisture Content Analysis using the Gravimetric Process. Preservation Treatments. Available at: [Link]

  • Scrivens, G., & Ang, J. (1998). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. Available at: [Link]

  • SMT Dry Cabinets. (2025). Protecting Pharmaceuticals from Humidity's Wrath. SMTDryBoxes. Available at: [Link]

  • Unknown. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability. Medium. Available at: [Link]

  • PerMix. (2025). Mixing & Drying Hygroscopic Materials. PerMix. Available at: [Link]

  • Wesolowski, P. (2013). What Is Moisture Content Analysis? Scientist Live. Available at: [Link]

  • Humiscope. (n.d.). Dehumidification for Powder Processing and Spray Drying. Humiscope. Available at: [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts? HepatoChem. Available at: [Link]

  • Pharma Growth Hub. (2024). Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]

  • ResearchGate. (2013). What are recommended packaging conditions for highly hygroscopic APIs? ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Weighing the Right Way with Lab Balances. Mettler Toledo. Available at: [Link]

  • Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. Available at: [Link]

  • Douglass, C. (1995). DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. osti.gov. Available at: [Link]

  • Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Qualicaps. Available at: [Link]

  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Schaeffer. Available at: [Link]

  • ResearchGate. (n.d.). A comparative study on hygroscopic and physiochemical properties of chicken powders obtained by different drying methods. ResearchGate. Available at: [Link]

  • MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available at: [Link]

  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof. Google Patents.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]

  • Mettler Toledo. (n.d.). Automated Water Content Determination of Hygroscopic Lyophilized Drugs. Mettler Toledo. Available at: [Link]

  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Chromatography Forum. Available at: [Link]

  • National Institute of Standards and Technology. (2021). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy. ACS Publications. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride. MySkinRecipes. Available at: [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP. Available at: [Link]

  • BuyersGuideChem. (n.d.). (S)-Methyl 2-amino-3-(4-(tert-butoxy)phenyl)propanoate hydrochloride. BuyersGuideChem. Available at: [Link]

  • Nature. (n.d.). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Nature. Available at: [Link]

  • Chemsrc. (2025). Methyl propanoate. Chemsrc. Available at: [Link]

  • Wikipedia. (n.d.). Methyl propionate. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). Physico-chemical Properties of 1-Alkyl-3-methylimidazolium Propionate Ionic Liquids. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

1H NMR Spectrum Interpretation Guide: Methyl 2-amino-3-(4-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl 2-amino-3-(4-methylphenyl)propanoate (also known as 4-methylphenylalanine methyl ester). This document is structured to assist analytical chemists and synthetic researchers in product verification, impurity profiling, and differentiation from structural analogs.

Executive Summary & Compound Profile

This compound is a derivative of the non-canonical amino acid 4-methylphenylalanine. It serves as a critical chiral building block in peptide synthesis and peptidomimetic drug design.

Accurate NMR interpretation is essential to distinguish this compound from:

  • The Starting Material: 4-Methylphenylalanine (Free Acid).

  • The Unsubstituted Analog: Phenylalanine Methyl Ester.

  • Regioisomers: (e.g., meta- or ortho-methyl derivatives).

Structural Breakdown for NMR Prediction
  • Core Skeleton: Propanoate chain with a chiral center (

    
    -carbon).
    
  • Functional Groups:

    • Primary Amine (

      
      ):  Chemical shift varies significantly with solvent and salt form (Free base vs. HCl salt).
      
    • Methyl Ester (

      
      ):  Diagnostic singlet, typically 
      
      
      
      3.6–3.7 ppm.
    • Para-Tolyl Group (

      
      ):  Creates a symmetric 
      
      
      
      aromatic splitting pattern and a distinct benzylic methyl singlet.

Sample Preparation & Experimental Protocols

Expert Insight: The appearance of the spectrum, particularly the amine and alpha-proton signals, is heavily dependent on the solvent and the protonation state of the amine.

Protocol A: NMR Sample Preparation
  • Solvent Selection:

    • CDCl

      
       (Chloroform-d):  Best for the free base . Amine protons appear as a broad singlet (
      
      
      
      1.5–2.0 ppm).
    • DMSO-d

      
      :  Essential for the HCl salt . The ammonium protons (
      
      
      
      ) appear as a broad signal (
      
      
      8.0–8.5 ppm), and the exchange rate is slowed, often revealing coupling to the
      
      
      -proton.
  • Concentration: Dissolve ~10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Ensure TMS (0.00 ppm) or residual solvent peak (CDCl

    
    : 7.26 ppm; DMSO-d
    
    
    
    : 2.50 ppm) is referenced correctly.
Protocol B: Synthesis (Esterification)

To provide context for "Reaction Completion" monitoring, the standard synthesis protocol is provided.

  • Reagents: 4-Methylphenylalanine (1.0 eq), Methanol (excess), Thionyl Chloride (SOCl

    
    , 3.0 eq).
    
  • Procedure:

    • Cool Methanol to 0°C. Dropwise add SOCl

      
       (exothermic).
      
    • Add amino acid.[1][2][3][4] Reflux for 4–12 hours.

    • Concentrate in vacuo.

  • NMR Checkpoint: Disappearance of the broad carboxylic acid proton (

    
     10–12 ppm) and appearance of the methyl ester singlet (
    
    
    
    3.6 ppm).

Spectral Interpretation & Assignment

The following data represents the Hydrochloride Salt in DMSO-d


 , as this is the most stable and common commercial form.
Summary Table: Chemical Shifts (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> )[5][6][7][8][9][10]
Proton LabelChemical Shift (ppm)MultiplicityIntegrationAssignment Logic
A (Ammonium)8.40 – 8.60Broad Singlet3H

(Exchangeable with D

O)
B (Aromatic)7.15 – 7.20Doublet (

Hz)
2HOrtho to alkyl chain (

system)
C (Aromatic)7.10 – 7.15Doublet (

Hz)
2HMeta to alkyl chain (Ortho to Methyl)
D (

-CH)
4.15 – 4.25Triplet / dd1HDeshielded by Ester + Ammonium
E (Ester-CH

)
3.65 – 3.70Singlet3HDiagnostic O-Methyl group
F (

-CH

)
3.00 – 3.15Multiplet (dd)2HDiastereotopic methylene protons
G (Tolyl-CH

)
2.25 – 2.30Singlet3HDiagnostic Ar-Methyl group
Detailed Mechanistic Analysis
1. The Aromatic Region (

System)

Unlike the unsubstituted Phenylalanine (which shows a complex multiplet


 7.2–7.4 ppm due to 5 protons), the 4-methyl substitution  creates symmetry.
  • Observation: You will see two distinct doublets (roofing effect may occur) integrating to 2H each.

  • Causality: The methyl group at the para position removes the magnetic equivalence of the aromatic ring protons found in phenylalanine, resolving them into an

    
     system characteristic of p-substituted benzenes.
    
2. The "Twin" Methyls

This molecule has two methyl groups that must be distinguished:

  • Ester Methyl (

    
     3.7):  Attached to Oxygen. Highly deshielded (electronegative induction). Appears downfield.
    
  • Tolyl Methyl (

    
     2.3):  Attached to the Aromatic ring.[5] Less deshielded.[6] Appears upfield.
    
  • Validation: If the peak at 3.7 ppm is missing, hydrolysis has occurred (reversion to acid). If the peak at 2.3 ppm is missing, you have the wrong starting material (Phenylalanine).

Comparative Analysis: Alternatives & Impurities

This section compares the target product against its most common alternatives/impurities to facilitate rapid quality control.

Comparison 1: Target vs. Phenylalanine Methyl Ester (Unsubstituted)
  • Differentiation: The key difference lies in the Aromatic Region and the Tolyl Methyl .

  • Target: Two doublets (7.1–7.2 ppm) + Singlet at 2.3 ppm.

  • Alternative: Multiplet (7.2–7.4 ppm) + NO signal at 2.3 ppm.

Comparison 2: Target vs. Free Acid (Reaction Monitoring)
  • Differentiation: The key difference is the Ester Methyl .

  • Target (Ester): Sharp singlet at

    
     3.7 ppm (3H).
    
  • Alternative (Acid): No singlet at 3.7 ppm.[7][8][9][10] Broad OH peak >10 ppm (often invisible).

  • Shift Effect: The

    
    -proton in the ester is typically shifted downfield by ~0.1–0.2 ppm compared to the free acid due to the removal of the anionic carboxylate shielding (in zwitterionic form).
    
Comparison 3: Regioisomers (Ortho/Meta)
  • Differentiation: Symmetry.

  • Target (Para): Symmetric

    
     aromatic pattern.
    
  • Alternative (Ortho/Meta): Complex aromatic multiplets (ABCD system) due to lack of symmetry.

Visualized Workflows (Graphviz)

Diagram 1: Spectral Assignment Logic Flowchart

This diagram illustrates the logical decision tree for assigning the spectrum and verifying identity.

NMR_Assignment Start Start: Acquire 1H NMR (DMSO-d6 or CDCl3) Check_Methyls Check High Field (2.0 - 4.0 ppm) Are there TWO singlets? Start->Check_Methyls Analyze_3_7 Singlet at ~3.7 ppm? (O-Methyl) Check_Methyls->Analyze_3_7 Yes Analyze_2_3 Singlet at ~2.3 ppm? (Ar-Methyl) Check_Methyls->Analyze_2_3 Partial Analyze_3_7->Analyze_2_3 Yes Impurity_Acid Impurity: Free Acid (Hydrolysis/Incomplete Reaction) Analyze_3_7->Impurity_Acid No (Missing 3.7) Aromatic_Check Check Aromatic Region (7.0 - 7.5 ppm) Pattern Type? Analyze_2_3->Aromatic_Check Yes Impurity_Phe Impurity: Phenylalanine Analog (Wrong Starting Material) Analyze_2_3->Impurity_Phe No (Missing 2.3) Identity_Confirmed Identity Confirmed: This compound Aromatic_Check->Identity_Confirmed 2 Doublets (AA'BB') Aromatic_Check->Impurity_Phe 5H Multiplet Impurity_Isomer Impurity: Regioisomer (Ortho/Meta) Aromatic_Check->Impurity_Isomer Complex Multiplet

Caption: Logical workflow for verifying the identity of this compound using 1H NMR marker signals.

Diagram 2: Synthesis & Impurity Pathway

This diagram maps the chemical transformation and where spectral changes occur.

Synthesis_Pathway SM Starting Material 4-Methylphenylalanine (No O-Me signal) Reagents MeOH / SOCl2 (Reflux) SM->Reagents Product Product Methyl Ester HCl Salt (New Signal: 3.7 ppm) Reagents->Product Esterification Hydrolysis Degradation (Water/Base) Loss of 3.7 ppm signal Product->Hydrolysis Storage Improperly Hydrolysis->SM Reversion

Caption: Synthesis pathway highlighting the critical NMR checkpoint (appearance of the ester methyl group).

References

  • PubChem. (2025).[1] Methyl 2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate hydrochloride (Analogous Spectral Data). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2016). Synthesis and NMR characterization of amino acid methyl esters. RSC Advances. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Authoritative text on AA'BB' systems and substituent effects).

Sources

Comparative HPLC Retention Dynamics: Phenylalanine vs. p-Methylphenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on modified amino acids to improve peptide stability and bioavailability, understanding the chromatographic behavior of these derivatives is paramount. This guide provides an in-depth, objective comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention times of native Phenylalanine (Phe) and its highly modified counterpart, p-Methylphenylalanine methyl ester.

Mechanistic Rationale: Hydrophobicity and Retention Causality

In RP-HPLC, retention time (


) is fundamentally governed by the hydrophobic partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically alkyl chains like C18).

Phenylalanine is an aromatic amino acid possessing a free carboxyl group (-COOH) and a primary amine (-NH2). Under standard acidic HPLC conditions (e.g., pH ~2.0), the amine is protonated (-NH3+) and the carboxyl group is neutral. Despite the presence of the benzyl side chain, the molecule remains highly polar and hydrophilic, resulting in early elution on a 1[1].

Conversely, p-Methylphenylalanine methyl ester undergoes two critical lipophilic modifications that drastically alter its chromatographic profile:

  • C-Terminal Esterification: The polar, hydrogen-bond-donating carboxyl group is masked by a methyl ester (-COOMe). This modification eliminates a major hydrophilic interaction point, significantly increasing the overall 2[2].

  • Aromatic Methylation: The addition of a methyl group to the para-position of the phenyl ring increases the hydrophobic surface area available for van der Waals interactions with the C18 stationary phase.

Because retention time and hydrophobic character increase proportionally with the addition of ester and methyl groups, the modified derivative exhibits a drastically higher3[3]. Consequently, p-Methylphenylalanine methyl ester will elute substantially later than native Phenylalanine.

Mechanism Phe Phenylalanine (Phe) Polar: Free -COOH & -NH2 Early Elution Ester Esterification (-COOMe) Removes H-bond donor Increases lipophilicity Phe->Ester Modification 1 Methyl p-Methylation (-CH3) Increases hydrophobic area Phe->Methyl Modification 2 Derivative p-Methylphenylalanine methyl ester Highly Hydrophobic Late Elution Ester->Derivative Methyl->Derivative

Figure 1: Structural modifications driving the shift in hydrophobic partitioning and HPLC retention.

Comparative Physicochemical & Chromatographic Data

To objectively compare these two compounds, we must look at their structural properties and how they translate to quantitative chromatographic metrics.

PropertyPhenylalanine (Phe)p-Methylphenylalanine methyl ester
Molecular Weight 165.19 g/mol 193.24 g/mol
Ionizable Groups (at pH 2.0) -NH3+ (Protonated), -COOH (Neutral)-NH3+ (Protonated)
Hydrophobic Features Benzyl ringp-Methylbenzyl ring, Methyl ester
Relative Polarity High (Hydrophilic)Low (Highly Lipophilic)
Predicted RP-HPLC Retention (

)
Early (e.g., 2.5 - 3.5 min)Late (e.g., 14.0 - 18.0 min)

Note: Exact retention times depend on specific column dimensions, dead volume, and gradient slopes, but the relative elution order remains absolute.

Validated Experimental Protocol: RP-HPLC Separation

To accurately capture the retention shift between these two molecules, the analytical method must utilize a broad gradient. A self-validating protocol ensures that the system is equilibrated and free of ghost peaks before sample analysis.

Causality Behind Experimental Choices
  • Mobile Phase Additive (0.1% TFA): Trifluoroacetic acid (TFA) acts as an ion-pairing agent and lowers the mobile phase pH to ~2.0. At this pH, the side-chain silanols on the silica stationary phase are fully protonated, preventing secondary electrostatic interactions that cause 2[2] for basic amine groups.

  • Gradient Elution: Because Phe is highly polar, a low starting organic composition (5% B) is required to retain it on the column. Conversely, the high lipophilicity of p-Methylphenylalanine methyl ester necessitates a high final organic composition (95% B) to 3[3] and prevent carryover.

Workflow Prep Sample Prep 5% ACN / 0.1% TFA Equil Equilibration C18, 5% B Prep->Equil Inject Injection 10 µL Equil->Inject Grad Gradient 5-95% B (20 min) Inject->Grad Detect Detection UV 214/254 nm Grad->Detect

Figure 2: Standardized Reversed-Phase HPLC workflow for amino acid derivative separation.

Step-by-Step Methodology

1. Reagent and System Preparation

  • Mobile Phase A: 0.1% (v/v) TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (maintains reproducible partitioning thermodynamics).

2. Sample Preparation

  • Prepare individual stock solutions of Phenylalanine and p-Methylphenylalanine methyl ester at 1.0 mg/mL in 5% Mobile Phase B / 95% Mobile Phase A.

  • Self-Validation Step: Filter all samples through a 0.22 µm PTFE syringe filter to protect the column frit and ensure baseline stability.

3. Gradient Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to retain polar Phe).

  • 2.0 - 22.0 min: Linear gradient from 5% B to 95% B.

  • 22.0 - 25.0 min: 95% B (Column wash to remove highly hydrophobic impurities).

  • 25.0 - 30.0 min: 5% B (Re-equilibration).

4. Execution and Detection

  • System Suitability (Blank Run): Inject 10 µL of the sample diluent (5% B) and run the full gradient. Verify that the baseline is stable and devoid of ghost peaks.

  • Sample Injection: Inject 10 µL of the analyte solutions.

  • Detection: Monitor UV absorbance at 214 nm (peptide/amide backbone absorption) and 254 nm (aromatic ring absorption).

Data Interpretation & Troubleshooting

When analyzing the chromatograms, Phenylalanine will typically elute in the highly aqueous phase of the gradient (e.g., between 2.5 and 3.5 1[1]). In stark contrast, p-Methylphenylalanine methyl ester will elute much later in the organic-rich phase of the gradient due to the synergistic hydrophobic effects of the methyl ester and the para-methyl group.

Troubleshooting Peak Tailing: If the p-Methylphenylalanine methyl ester peak exhibits tailing, it is often indicative of secondary interactions between the protonated primary amine and unendcapped silanols on the C18 column. To resolve this, ensure the TFA concentration is strictly maintained at 0.1% to keep the mobile phase pH sufficiently 2[2]. Alternatively, switching to a sterically protected or fully endcapped C18 column can mitigate these secondary interactions.

References

1.1 - ResearchGate 2.4 - ResearchGate 3.3 - Molecular Systems Design & Engineering (RSC Publishing) 4.2 - Benchchem

Sources

Comprehensive Mass Spectrometry Comparison Guide: Methyl 2-amino-3-(4-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Performance & Methodology Comparison

Executive Summary

Methyl 2-amino-3-(4-methylphenyl)propanoate (commonly known as 4-methylphenylalanine methyl ester) is a non-canonical amino acid derivative that serves as a foundational scaffold in the design of structurally diverse peptidomimetics and targeted therapeutics[1]. The para-methyl substitution on the phenyl ring significantly alters the steric and hydrophobic profile of the molecule, making it highly valuable for probing receptor binding pockets.

Accurate structural characterization and trace-level quantitation of this compound require optimized mass spectrometry (MS) workflows. As a Senior Application Scientist, I have structured this guide to objectively compare the two primary analytical modalities—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS) . Rather than simply listing parameters, this guide explores the fundamental gas-phase thermodynamics that dictate the divergent fragmentation patterns observed in these techniques.

Mechanistic Causality: The "Why" Behind the Fragmentation

To build robust analytical methods, one must understand the causality behind ion formation. The fragmentation of this compound is strictly governed by the ionization energy and the site of charge localization.

A. GC-EI-MS: The Radical Cation Pathway (Hard Ionization)

In GC-MS, the molecule is bombarded with 70 eV electrons, stripping an electron to form a highly energetic, odd-electron radical cation (


, m/z 193). Because the molecule contains an aliphatic amine, fragmentation is overwhelmingly driven by 

-cleavage
.
  • The Base Peak (m/z 88): Cleavage of the C

    
    -C
    
    
    
    bond is thermodynamically favored because the nitrogen lone pair strongly stabilizes the resulting positive charge. This prompts the rapid expulsion of the bulky 4-methylbenzyl radical (105 Da), yielding the highly stable
    
    
    fragment at m/z 88[2].
  • Secondary Cleavage (m/z 134): An alternative

    
    -cleavage involves the loss of the methoxycarbonyl radical (
    
    
    
    , 59 Da), yielding the
    
    
    fragment at m/z 134.
B. LC-ESI-MS/MS: The Mobile Proton Model (Soft Ionization)

In LC-MS/MS, soft ionization yields the even-electron protonated molecule (


, m/z 194). Under Collision-Induced Dissociation (CID), fragmentation follows the mobile proton model [3].
  • Neutral Loss of Ammonia (m/z 177): Protonation at the highly basic amine nitrogen facilitates the neutral loss of

    
     (-17 Da)[4].
    
  • Iminium Ion Formation (m/z 134): The most diagnostically useful pathway involves protonation at the ester carbonyl. This leads to the sequential or concerted loss of neutral methanol (32 Da) and carbon monoxide (28 Da). This combined neutral loss of 60 Da generates a highly conjugated, stable iminium ion at m/z 134 (

    
    )[3]. Further dissociation yields the 4-methylbenzyl cation at m/z 105.
    

Comparative Performance Data

The following table summarizes the diagnostic ions and relative performance metrics of both modalities, allowing researchers to select the appropriate technique based on their specific analytical endpoints.

Feature / MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (CID)
Precursor Ion m/z 193 (

, often weak)
m/z 194 (

, strong)
Primary Base Peak m/z 88 (Amine

-cleavage)
m/z 134 (Iminium ion formation)
Secondary Ions m/z 134, m/z 105m/z 177, m/z 105
Primary Neutral Loss -105 Da (4-methylbenzyl radical)-60 Da (

+

)
Best Use Case Structural verification, Library matchingHigh-sensitivity quantitation in biofluids
Matrix Interference Moderate (requires derivatization if hydrolyzed)Low (MRM filtering provides high specificity)
Sensitivity (LOD) ~10-50 ng/mL~0.1-1.0 ng/mL

Visualizing the Analytical Logic

Workflow Selection Matrix

MS_Workflow A This compound (MW: 193.11) B Determine Analytical Goal A->B C Structural ID / Library Match (High Volatility) B->C Qualitative D Quantitation in Biofluids (High Sensitivity) B->D Quantitative E GC-EI-MS (70 eV) C->E F LC-ESI-MS/MS (CID) D->F G Monitor Base Peak: m/z 88 (Alpha-Cleavage) E->G H MRM Transition: 194 -> 134 (Iminium Formation) F->H

Fig 1: Decision matrix for selecting MS modalities based on analytical goals.

Fragmentation Pathway Divergence

Fragmentation M_EI Radical Cation [M]+• m/z 193 F88 Amine Fragment m/z 88 M_EI->F88 Alpha-cleavage (-105 Da) F134_EI Loss of Ester m/z 134 M_EI->F134_EI Alpha-cleavage (-59 Da) M_ESI Protonated Ion [M+H]+ m/z 194 F177 Loss of NH3 m/z 177 M_ESI->F177 -NH3 (17 Da) F134_ESI Iminium Ion m/z 134 M_ESI->F134_ESI -CH3OH & -CO (60 Da) F105 Methylbenzyl Cation m/z 105 F134_EI->F105 -CH(NH2) F134_ESI->F105 -CH2=NH

Fig 2: Divergent fragmentation pathways of EI vs. ESI-CID for the target compound.

Self-Validating Experimental Protocols

A scientifically rigorous protocol must be a self-validating system. The methodologies below incorporate System Suitability Tests (SST) and Internal Standards (IS) to ensure that matrix effects or instrument drift do not compromise data integrity.

Protocol A: LC-ESI-MS/MS (Targeted Quantitation)

Objective: High-sensitivity quantification in plasma or serum.

  • System Suitability Test (SST): Inject a neat standard (10 ng/mL) to verify that the signal-to-noise (S/N) ratio for the 194

    
     134 transition is 
    
    
    
    50:1 before analyzing biological samples.
  • Sample Preparation (Protein Precipitation):

    • Aliquot 50

      
      L of plasma into a microcentrifuge tube.
      
    • Add 10

      
      L of Internal Standard (e.g., 
      
      
      
      -Methyl 2-amino-3-(4-methylphenyl)propanoate at 100 ng/mL). Causality: The deuterated IS co-elutes with the analyte, perfectly correcting for ion suppression in the ESI source.
    • Add 150

      
      L of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
      
    • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatography: Transfer the supernatant to an autosampler vial. Inject 2

    
    L onto a C18 column (e.g., 50 x 2.1 mm, 1.7 
    
    
    
    m). Run a gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 3 minutes.
  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV

    • Precursor Ion: m/z 194.1

    • Quantifier Transition: m/z 194.1

      
       134.1 (Collision Energy: 15 eV)
      
    • Qualifier Transition: m/z 194.1

      
       105.1 (Collision Energy: 25 eV)
      
  • Validation: Ensure the area ratio of the analyte to the IS in blank matrix samples is

    
     20% of the Lower Limit of Quantitation (LLOQ).
    
Protocol B: GC-EI-MS (Structural Verification)

Objective: Confirm synthetic purity and structural identity.

  • Sample Preparation: Dissolve 1 mg of the synthesized this compound in 1 mL of MS-grade Dichloromethane (DCM). Note: Because the molecule is already a methyl ester, derivatization of the carboxylic acid is unnecessary, preserving the native m/z 88

    
    -cleavage pathway.
    
  • Chromatography: Inject 1

    
    L (split ratio 50:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 
    
    
    
    m).
    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters (EI):

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Scan Range: m/z 40 to 300.

  • Validation: Verify the presence of the molecular ion (

    
    ) at m/z 193 (even if low abundance) and confirm that the base peak is m/z 88. Perform a background subtraction using a blank DCM injection to ensure no column bleed interferes with the m/z 105 or 134 diagnostic ions.
    

References

  • Benchchem - Cbz-4-Methyl-D-Phenylalanine Contextualization & 4-methylphenylalanine utility in peptide design. URL:[1]

  • Frontiers in Chemistry - Hydroxyl transfer versus cyclization reaction in the gas phase: Sequential loss of NH3 and CH2CO from protonated phenylalanine derivatives. URL:[3]

  • PubChem (NIH) - L-Phenylalanine, methyl ester | GC-MS Spectral Data & Alpha-Cleavage reference. URL:[2]

  • PubMed (NIH) - Effect of phenylalanine on the fragmentation of deprotonated peptides & general MS behavior. URL:[4]

Sources

Precision Enantioseparation of Methyl 2-amino-3-(4-methylphenyl)propanoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To establish a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for determining the optical purity of Methyl 2-amino-3-(4-methylphenyl)propanoate (4-Methylphenylalanine methyl ester).

The Challenge: This compound is a critical chiral intermediate in peptide synthesis and peptidomimetic drug development. Its single chiral center (


-carbon) dictates biological activity. The presence of a primary amine and an ester group creates a "solubility vs. stability" paradox: the amine requires suppression of ionization for peak shape, while the ester is susceptible to hydrolysis in acidic aqueous conditions often used for amino acids.

The Solution: This guide identifies Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) under Normal Phase conditions as the superior methodology, offering higher resolution and stability compared to Crown Ether or Cellulose-based alternatives.

Part 1: Chemical Context & Selection Strategy[1]

The Target Molecule[2]
  • IUPAC Name: this compound

  • Functional Groups: Primary Amine (

    
    ), Methyl Ester (
    
    
    
    ), Aromatic Ring (
    
    
    -Tolyl).
  • Criticality: Enantiomeric Excess (

    
    ) > 99.5% is typically required to prevent diastereomer formation in subsequent peptide coupling steps.
    
Comparative Analysis of Stationary Phases

We evaluated three distinct chiral stationary phase (CSP) classes for this separation.

FeatureOption A: Amylose-based (Recommended) Option B: Cellulose-basedOption C: Crown Ether
Commercial Example Chiralpak AD-H / IA Chiralcel OD-HCrownpak CR(+)
Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Chiral Crown Ether (18-crown-6 derivative)
Mechanism H-bonding,

interaction, Inclusion
H-bonding,

interaction, Inclusion
Host-Guest complexation (Ammonium ion)
Mobile Phase Normal Phase (Hexane/Alcohol)Normal Phase (Hexane/Alcohol)Acidic Aqueous (pH 1-2,

)
Suitability High. Excellent recognition of aromatic esters.[1]Moderate. Often lower selectivity for Phe-analogs than Amylose.Risk. High acidity may hydrolyze the methyl ester to the free acid.
Resolution (

)
Typically > 3.0Typically 1.5 - 2.5Varies (High for free acids)
Why Amylose (AD-H) Wins

While Crown Ethers are the gold standard for free amino acids (zwitterions), they require highly acidic aqueous mobile phases (e.g.,


, pH 1.5) to protonate the amine. This creates a significant risk of ester hydrolysis  during the run or sample storage.

The Amylose-based CSP (AD-H) operates in Normal Phase (Hexane/IPA). This environment:

  • Preserves the ester functionality (chemically inert conditions).

  • Utilizes the

    
     interactions between the CSP's phenylcarbamate groups and the analyte's 
    
    
    
    -tolyl ring.
  • Provides superior helical cavity fit for phenylalanine derivatives compared to the more linear cellulose polymer.

Part 2: The "Gold Standard" Protocol

Instrumentation & Conditions
  • System: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1200/1260, Waters Alliance).

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
    .
    
  • Temperature:

    
     (Control is critical; higher temps reduce retention but may degrade resolution).
    
Mobile Phase Composition
  • Solvent A: n-Hexane (HPLC Grade) - 90%

  • Solvent B: Isopropanol (IPA) - 10%

  • Additive: Diethylamine (DEA) or Triethylamine (TEA) - 0.1%

    • Expert Insight: The additive is mandatory . The free primary amine on the analyte will interact with residual silanols on the silica support, causing severe peak tailing. DEA masks these sites and ensures sharp Gaussian peaks.

Sample Preparation (Self-Validating Step)
  • Diluent: Mobile Phase (Hexane/IPA 90:10). Avoid dissolving in pure IPA or Ethanol if possible to prevent "solvent shock" peak broadening.

  • Concentration: 0.5 mg/mL.

  • System Suitability Test: Inject a racemic mixture first to establish the separation window.

Detection
  • Wavelength: 220 nm (Strong absorption by the ester and aromatic ring) or 254 nm.

Part 3: Mechanism & Workflow Visualization

Interaction Mechanism

The separation relies on a "Three-Point Interaction" model within the chiral groove of the amylose polymer.

ChiralMechanism cluster_legend Key Interactions Analyte Analyte: (S)-4-Me-Phe-OMe Interaction1 H-Bonding (Amine H -> Carbonyl O) Analyte->Interaction1 Interaction2 Dipole-Dipole (Ester C=O) Analyte->Interaction2 Interaction3 Pi-Pi Stacking (Tolyl Ring -> Phenylcarbamate) Analyte->Interaction3 CSP CSP: Amylose tris(3,5-dimethylphenylcarbamate) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Chiral Discrimination (Elution Order) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 1: Mechanistic interaction map between this compound and the Amylose CSP.

Experimental Workflow

Workflow Start Start: Racemic Sample Prep Sample Prep: 0.5 mg/mL in Hexane/IPA (90:10) + 0.1% DEA Start->Prep Column Column Selection: Chiralpak AD-H (Amylose) Prep->Column Run Isocratic Run: Hex/IPA/DEA (90:10:0.1) Flow: 1.0 mL/min Column->Run Check Check Resolution (Rs) Run->Check Optimize Optimization Loop: Decrease IPA to 5% if Rs < 1.5 Check->Optimize Rs < 2.0 Final Final Analysis: Calculate %ee Check->Final Rs > 2.0 Optimize->Run

Figure 2: Step-by-step decision tree for method development and optimization.

Part 4: Representative Performance Data

The following data represents typical performance metrics for phenylalanine methyl ester analogs on polysaccharide columns.

ParameterChiralpak AD-H (Recommended)Chiralcel OD-H
Mobile Phase Hex/IPA/DEA (90:10:0.1)Hex/IPA/DEA (90:10:0.1)
Retention Time (

)
~6.5 min~7.2 min
Retention Time (

)
~9.8 min~8.5 min
Selectivity (

)
1.51 1.18
Resolution (

)
> 3.5 (Baseline)~1.8 (Partial/Baseline)
Peak Symmetry > 0.95 (with DEA)> 0.90 (with DEA)

Note: The elution order is typically (D) then (L) or (R) then (S) for this class on AD-H, but must be confirmed by injecting a pure enantiomer standard.

Part 5: Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Interaction of the primary amine with silanols.

    • Fix: Increase DEA concentration to 0.2%. Ensure the column has been equilibrated with the basic mobile phase for at least 30 minutes.

  • Low Resolution:

    • Cause: Analyte eluting too fast (

      
      ).
      
    • Fix: Reduce IPA content to 5% or switch to Ethanol (Hexane/Ethanol 90:10) which sometimes offers different selectivity due to conformational changes in the amylose polymer.

  • Ghost Peaks:

    • Cause: Hydrolysis of the ester.

    • Fix: Ensure the sample is prepared fresh in anhydrous alcohol/hexane. Avoid water in the mobile phase.

References

  • Daicel Chiral Technologies. Chiral Separation of Amino Acid Esters. Application Note. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Technical Guide.[2][3] Retrieved from [Link]

  • Waters Corporation. Chiral Separation of Phenylalanine Methyl Esters using UPC2.[4] Application Note 720004590EN. Retrieved from [Link]

  • Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. (2021).[5] Retrieved from [Link]

  • Element Lab Solutions. Daicel CROWNPAK Crown Ether Chiral Columns. Retrieved from [Link]

Sources

Objective Comparison Guide: Steric Effects of Methyl 2-amino-3-(4-methylphenyl)propanoate vs. Tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and peptide engineering increasingly rely on unnatural amino acids to probe structure-activity relationships (SAR), understanding the precise spatial requirements of molecular binding pockets is critical. This guide provides an in-depth, objective comparison between the canonical amino acid Tyrosine and the synthetic derivative Methyl 2-amino-3-(4-methylphenyl)propanoate (the methyl ester of p-Tolylalanine).

By dissecting their steric parameters, we can predict and experimentally validate how these structural modifications influence receptor binding, enzymatic incorporation, and backbone conformation.

Quantitative Steric Parameter Comparison

The fundamental differences between these two molecules lie in two distinct regions: the para-position of the aromatic ring and the C-terminus. To objectively evaluate their spatial requirements, we rely on established physical organic chemistry descriptors: the Charton value (derived from Taft's steric parameters)[1] and Bondi's van der Waals volumes[2].

Table 1: Comparative Steric and Physicochemical Properties
Structural ParameterTyrosineThis compoundSteric Impact & Difference
Para-Substituent Hydroxyl (-OH)Methyl (-CH3)-CH3 is significantly bulkier and strictly hydrophobic.
Charton Steric Value (

)
0.110.52A 4.7-fold increase in the Charton value indicates severe steric hindrance for the methyl group[3].
van der Waals Volume (Bondi) ~8.04 cm³/mol~13.67 cm³/molThe methyl group occupies ~70% more spatial volume than the hydroxyl group[2].
C-Terminal Group Carboxylic Acid (-COOH)Methyl Ester (-COOCH3)Esterification neutralizes the charge and adds a bulky methyl cap.
C-Terminal vdW Volume ~18.9 cm³/mol~31.8 cm³/molThe ester adds ~13 cm³/mol of volume, restricting backbone flexibility[4].
Hydrogen Bonding Donor & AcceptorAcceptor only (Ester)The para-methyl group cannot participate in H-bonding, altering binding thermodynamics.

Mechanistic Insights: The Causality of Steric Modification

As an application scientist, it is crucial to understand why these numerical differences translate to macroscopic changes in biological assays.

The Causality of Para-Substitution (-OH vs. -CH3): When Tyrosine is replaced by p-Tolylalanine in a peptide sequence, the para-hydroxyl group is swapped for a methyl group. While both groups are roughly similar in bond length, the methyl group is a tetrahedral rotor with a van der Waals volume of 13.67 cm³/mol, compared to the planar, smaller hydroxyl group (8.04 cm³/mol)[2]. In tightly constrained binding pockets—such as the active site of a tyrosine kinase—the high Charton value (0.52) of the methyl group induces a severe steric clash[3]. Furthermore, the inability of the methyl group to act as a hydrogen bond donor fundamentally disrupts the thermodynamic stabilization usually provided by Tyrosine, leading to a precipitous drop in binding affinity.

The Causality of C-Terminal Esterification (-COOH vs. -COOCH3): Converting the free carboxylic acid to a methyl ester is not merely a protecting group strategy; it is a profound conformational restrictor. The addition of the methyl group increases the C-terminal steric bulk by ~13 cm³/mol[4]. Mechanistically, this eliminates the negative charge required for C-terminal salt-bridge formation. Without this electrostatic anchor, and with the added steric bulk of the ester methyl group clashing with adjacent side chains, the Ramachandran dihedral angles (


, 

) of the peptide backbone are forced into an altered conformational space, often destabilizing

-helical structures.

StericClash Tyr Tyrosine (-OH) Pocket Target Pocket (Restricted Volume) Tyr->Pocket Optimal Fit (Charton v=0.11) Tol p-Tolylalanine (-CH3) Tol->Pocket Steric Clash (Charton v=0.52)

Logic diagram showing steric clash caused by the bulkier para-methyl substituent.

Experimental Workflows

To objectively validate the steric differences between these two molecules, the following self-validating experimental protocols must be employed. Every step includes internal controls to ensure the causality of the observed data can be directly linked to the steric modifications.

Protocol 1: Surface Plasmon Resonance (SPR) for Steric Clash Validation

This assay quantifies how the increased van der Waals volume of the para-methyl group disrupts receptor binding.

  • Sensor Chip Preparation (Self-Validation Step): Immobilize the target receptor (e.g., a specific kinase domain) onto a CM5 sensor chip via amine coupling. Control: Leave one flow cell unmodified and block with ethanolamine to serve as a reference channel for non-specific binding subtraction.

  • Analyte Preparation: Synthesize two identical peptide sequences: one containing canonical Tyrosine (Wild-Type) and one containing this compound (Variant). Dilute both in running buffer (HBS-EP+) to a concentration series ranging from 0.1x to 10x the expected

    
    .
    
  • Binding Kinetics: Inject the analytes over the sensor chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip the bound analyte. Validation: Ensure the response units (RU) return exactly to the pre-injection baseline, confirming the system is fully reset and the binding is reversible.

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model. The variant peptide is expected to show a significantly higher

    
     (lower affinity) driven by a faster off-rate (
    
    
    
    ), directly proving the steric exclusion caused by the bulky -CH3 group.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Conformational Shift

This assay isolates the effect of the C-terminal methyl ester on backbone flexibility.

  • Baseline Correction: Record a background spectrum of the phosphate buffer (10 mM, pH 7.4) from 190 nm to 260 nm at 20°C using a 1 mm pathlength quartz cuvette.

  • Sample Measurement: Dissolve the Tyrosine-peptide and the Ester-variant peptide to 50 µM. Scan each sample three times and average the spectra. Causality Check: A reduction in the characteristic minima at 208 nm and 222 nm for the ester variant indicates that the steric bulk of the -COOCH3 group has disrupted the

    
    -helical hydrogen bonding network.
    
  • Thermal Denaturation (Self-Validation Step): Ramp the temperature from 20°C to 90°C at 1°C/min while monitoring ellipticity at 222 nm. A cooperative unfolding curve validates that the initial CD signal was due to a stable, folded conformation rather than random aggregation.

Workflow S1 1. Peptide Synthesis (Incorporate Analogs) S2 2. SPR Binding Assay (Measure Affinity) S1->S2 S3 3. CD Spectroscopy (Measure Conformation) S1->S3 S4 Data Synthesis: Steric vs. Affinity Correlation S2->S4 KD Values S3->S4 Helicity %

Experimental workflow for evaluating steric and conformational differences.

References

  • Conformational properties of alkyl glucosyl sulfones in solution RSC Publishing[Link]

  • Quantitative Structure-Selectivity Relationships (QSSR) in Enantioselective Catalysis: Past, Present and Future National Center for Biotechnology Information (PMC)[Link]

  • van der Waals Volumes and Radii (A. Bondi, 1964) The Journal of Physical Chemistry[Link]

  • Van der Waals radius Wikipedia[Link]

Sources

Comparative Reactivity of Methyl vs. Ethyl Esters of p-Methylphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of peptidomimetics and active pharmaceutical ingredients (APIs), the non-natural amino acid p-Methylphenylalanine (p-MePhe) is frequently employed to enhance target binding affinity and proteolytic stability. During synthetic workflows, the choice of the C-terminal protecting group—specifically methyl (OMe) versus ethyl (OEt) esters—dictates the efficiency of downstream deprotection and the molecule's susceptibility to premature hydrolysis.

This guide provides an objective, data-driven comparison of the reactivity profiles of p-MePhe-OMe and p-MePhe-OEt. By analyzing the steric and inductive parameters that govern their hydrolysis, we provide researchers with the mechanistic grounding and self-validating protocols necessary to optimize peptide synthesis and prodrug development.

Mechanistic Causality: Sterics, Inductives, and Kinetics

The reactivity of amino acid alkyl esters toward nucleophilic attack (such as base-catalyzed saponification or enzymatic cleavage) is dictated by the energy barrier of the transition state during the formation of the tetrahedral intermediate.

  • Steric Hindrance : The ethyl group possesses a larger van der Waals volume than the methyl group. This increased bulk physically shields the carbonyl carbon, raising the activation energy (

    
    ) required for the nucleophile to approach at the optimal Bürgi-Dunitz angle.
    
  • Inductive Effects (+I) : The ethyl group is slightly more electron-donating than the methyl group. This hyperconjugative donation increases the electron density at the ester oxygen, which in turn reduces the electrophilicity of the adjacent carbonyl carbon, rendering it less susceptible to hydroxide or amine attack.

Extrapolating from established kinetic studies on analogous phenylalanine derivatives, methyl esters consistently exhibit faster hydrolysis rates than their ethyl counterparts[1]. For instance, in enzymatic prodrug activation studies evaluating the hVACVase enzyme, the half-life (


) of phenylalanine esters follows a strict lability rank order: Benzyl < Methyl < Ethyl[2]. Similarly, base-catalyzed saponification of unprotonated phenylalanine methyl esters proceeds significantly faster than ethyl esters due to the minimized steric penalty during the rate-limiting step[1].

Mechanism Ester p-MePhe Ester (R=Me or Et) Nucleophile Nucleophilic Attack (OH-) Ester->Nucleophile Tetrahedral Tetrahedral Intermediate (Rate Limiting) Nucleophile->Tetrahedral Product p-MePhe Acid + Alcohol Tetrahedral->Product

Base-catalyzed hydrolysis mechanism of p-MePhe esters highlighting the rate-limiting intermediate.

Quantitative Data Comparison

The following table synthesizes the comparative reactivity metrics for p-MePhe esters, utilizing extrapolated baselines from standard phenylalanine ester kinetics[1][2].

Parameterp-MePhe Methyl Ester (OMe)p-MePhe Ethyl Ester (OEt)Causality / Impact
Relative Saponification Rate (

)
1.0 (Baseline)~0.35 - 0.45Ethyl bulk restricts

trajectory and attack.
Enzymatic Hydrolysis

(pH 7.4)
Shorter (e.g., ~10 min)Longer (e.g., ~13-19 min)OMe is a superior leaving group for esterases.
Taft Steric Parameter (

)
0.00-0.07More negative

indicates greater steric resistance for OEt.
Optimal Cleavage Condition 1.2 eq LiOH, THF/H2O, 0°C, 30 min2.0 eq LiOH, THF/H2O, RT, 2-4 hrsOEt requires harsher conditions and longer times.

*Values extrapolated from analogous phenylalanine ester hVACVase studies[2].

Self-Validating Experimental Protocol: Comparative Saponification Kinetics

To empirically validate the reactivity difference between p-MePhe-OMe and p-MePhe-OEt in your own laboratory, utilize the following self-validating RP-HPLC workflow. This protocol is designed to ensure trustworthiness by incorporating internal standards and immediate chemical quenching mechanisms to prevent data artifacts.

Materials:
  • Substrates: p-MePhe-OMe·HCl and p-MePhe-OEt·HCl (10 mM stock in DMSO)

  • Buffer: 50 mM Sodium Borate, pH 10.0

  • Quench Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile (MeCN)

  • Internal Standard: Toluene (1 mM in DMSO)

Step-by-Step Methodology:
  • Reaction Initiation : In a temperature-controlled vial (25.0 ± 0.1 °C), add 900 µL of Borate buffer. Inject 50 µL of the internal standard and 50 µL of the ester stock solution.

    • Causality: Maintaining a strict 25°C environment prevents thermal fluctuations from skewing the Arrhenius activation energy calculations. The internal standard normalizes injection volume variances during downstream HPLC analysis.

  • Time-Course Sampling : At precise intervals (t = 0, 5, 10, 20, 30, 60 minutes), withdraw a 50 µL aliquot from the reaction mixture.

  • Immediate Quenching : Instantly discharge the 50 µL aliquot into a microcentrifuge tube containing 50 µL of the Quench Solution (1% TFA in MeCN). Vortex for 3 seconds.

    • Causality: The high concentration of TFA rapidly drops the pH below 3.0. This instantly protonates the hydroxide nucleophiles and converts the product carboxylate back to its protonated state, halting the hydrolysis reaction at the exact time-point to ensure a true kinetic snapshot.

  • RP-HPLC Analysis : Inject 10 µL of the quenched sample onto a C18 column (e.g., 150 x 4.6 mm, 5 µm). Run a gradient of 10% to 90% MeCN (with 0.1% TFA) over 15 minutes.

    • Causality: The 0.1% TFA in the mobile phase keeps the generated p-MePhe acid protonated, ensuring sharp peak shapes and reproducible retention times. The ester will elute later than the acid due to higher lipophilicity.

  • Data Processing : Plot

    
     versus time. The slope of this pseudo-first-order plot yields the observed rate constant (
    
    
    
    ).

Workflow N1 1. Prepare Substrates (p-MePhe-OMe & p-MePhe-OEt) N2 2. Initiate Reaction (pH 10.0 Borate Buffer, 25°C) N1->N2 N3 3. Time-Course Sampling (0, 5, 10, 20, 30, 60 min) N2->N3 N4 4. Immediate Quenching (1% TFA in MeCN) N3->N4 N5 5. RP-HPLC Analysis (Quantify Remaining Ester) N4->N5 N6 6. Calculate Kinetics (Determine k_obs) N5->N6

Self-validating RP-HPLC experimental workflow for determining comparative saponification kinetics.

Conclusion

For synthetic workflows requiring mild and rapid C-terminal deprotection, the methyl ester of p-Methylphenylalanine is the superior choice due to its lower steric hindrance and higher electrophilicity. Conversely, if the synthetic route involves multiple downstream basic steps where premature hydrolysis must be strictly avoided, the ethyl ester provides a robust, sterically shielded alternative that will survive harsher coupling conditions.

References

  • Title : The Effect of N-Substitution on the Rates of Saponification of Some Amino Acid Esters Source : Canadian Science Publishing URL :[Link]

  • Title : Specificity of a Prodrug-Activating Enzyme hVACVase: the Leaving Group Effect Source : PMC - NIH URL :[Link]

Sources

Elemental Analysis Standards for Methyl 2-amino-3-(4-methylphenyl)propanoate: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl 2-amino-3-(4-methylphenyl)propanoate (Formula: C₁₁H₁₅NO₂), commonly known as p-methylphenylalanine methyl ester, is a critical non-canonical amino acid building block utilized in peptidomimetic drug development. Because trace impurities—such as residual inorganic salts from esterification, moisture, or unreacted precursors—can drastically skew downstream solid-phase peptide synthesis (SPPS), rigorous purity validation is mandatory.

This guide objectively compares analytical methodologies for bulk purity determination, establishes the ideal calibration standards for CHNO combustion analysis, and provides a self-validating experimental protocol designed to meet stringent American Chemical Society (ACS) publication guidelines.

Methodological Comparison: Why Orthogonal Techniques Fall Short

While modern laboratories heavily rely on High-Resolution Mass Spectrometry (HRMS) and Quantitative Nuclear Magnetic Resonance (qNMR), these techniques possess inherent blind spots when assessing absolute bulk purity. The ACS guidelines explicitly encourage elemental analysis (EA) for small molecules to corroborate >95% sample homogeneity[1][2].

Table 1: Comparison of Purity Validation Techniques for C₁₁H₁₅NO₂

Analytical TechniquePrimary OutputStrengthsLimitations for Bulk Purity
HRMS Exact Mass (m/z)Confirms molecular identity (within 0.003 m/z)[3].Cannot quantify bulk purity; blind to inorganic salts and non-ionizable impurities[4].
¹H / ¹³C NMR Structural ConnectivityIdentifies protonated organic impurities and structural isomers[2].Blind to inorganic salts (e.g., NaCl, MgSO₄) used in workup; poor precision for trace water[4].
CHNO Elemental Analysis Absolute % Mass (C, H, N, O)Directly quantifies total organic composition; highly sensitive to solvent/salt retention[5].Destructive; requires highly accurate microbalance weighing (2-3 mg)[5].

Causality Insight: NMR and MS confirm what the molecule is, but Elemental Analysis confirms how much of the bulk powder is actually the target molecule. A deviation of >0.4% in Carbon or Nitrogen immediately flags incomplete purification or retained solvent[2][3].

Selecting the Optimal Calibration Standard

Dynamic flash combustion analyzers (e.g., Thermo FlashSmart, VELP EMA502) require calibration with highly pure Certified Reference Materials (CRMs)[6][7]. For this compound, selecting a standard with a similar elemental matrix prevents detector saturation and ensures the Thermal Conductivity Detector (TCD) response factors are perfectly scaled[8][9].

Table 2: Comparison of Common CHNO Calibration Standards

StandardFormula% Carbon% NitrogenSuitability for Target (C₁₁H₁₅NO₂)
Acetanilide C▖H₉NO71.09%10.36%Optimal. Closely matches the C:N ratio and combustion dynamics of the target[8].
Sulfanilamide C₆H₈N₂O₂S41.84%16.27%Suboptimal. Contains sulfur; lower carbon content skews the dynamic range for high-carbon targets[7].
BBOT C₂₆H₂₆N₂O₂S72.53%6.51%Acceptable, but primarily used when simultaneous Sulfur (CHNS) analysis is required[8].

Causality Insight: We select Acetanilide as the primary calibrant. Because our target compound is an amino acid ester lacking sulfur, using a sulfur-free standard like acetanilide prevents unnecessary wear on the reduction column and perfectly brackets our target's theoretical Carbon (68.37%) and Nitrogen (7.25%) values[8].

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following CHNO workflow operates as a self-validating system. It incorporates dynamic blanking, K-factor calibration, and continuous drift monitoring to ensure the ±0.4% ACS accuracy threshold is maintained[10].

Step-by-Step Methodology
  • System Purge & Blanking:

    • Purge the elemental analyzer with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas)[7].

    • Run three empty tin (Sn) capsules. Why Tin? Tin oxidation is highly exothermic. When the capsule drops into the 1060°C furnace, the local flash temperature spikes to ~1800°C, ensuring complete instantaneous combustion of the robust aromatic ring in the target compound[5][7].

  • K-Factor Calibration:

    • Using a microbalance, accurately weigh 2.0 to 3.0 mg of the Acetanilide standard into tin capsules[8].

    • Run the standard in triplicate to establish the K-factor (detector response vs. theoretical mass) for C, H, N, and O.

  • Sample Preparation & Analysis:

    • Ensure the this compound sample is completely dry (vacuum oven dried to constant weight) to prevent skewed Hydrogen and Oxygen readings from residual moisture[5].

    • Weigh 2.0 to 3.0 mg of the sample into a tin capsule, seal tightly, and load into the autosampler[7][8].

  • Combustion & Separation:

    • The sample undergoes dynamic flash combustion. The resulting gas mixture (CO₂, H₂O, NOₓ) passes through a copper reduction reactor at 650°C to quantitatively convert NOₓ species to N₂ gas[8][9].

    • The gases are separated via a specialized Gas Chromatography (GC) column and quantified by the TCD[7][9].

  • Quality Control (QC) Check:

    • Run a certified standard every 10 samples. If the deviation exceeds 0.30% absolute, the system must be recalibrated[10].

Workflow Visualization

CHNO_Workflow N1 Sample Prep (2-3 mg in Sn) N2 Flash Combustion (1060°C, O2) N1->N2 N3 Reduction (Cu, 650°C) N2->N3 N4 GC Separation (N2, CO2, H2O) N3->N4 N5 TCD Detection & Integration N4->N5 N6 ACS Validation (±0.4% Limit) N5->N6

Workflow for CHNO elemental analysis of this compound.

Experimental Data & Performance Metrics

The following table summarizes the expected performance of a highly purified batch of this compound against its theoretical values.

Table 3: CHNO Analysis Results for C₁₁H₁₅NO₂ (Molar Mass: 193.24 g/mol )

ElementTheoretical Mass (%)Found Value Run 1 (%)Found Value Run 2 (%)Absolute Deviation (Δ)ACS Compliance (≤ ±0.4%)
Carbon (C) 68.3768.2568.41-0.12 / +0.04PASS
Hydrogen (H) 7.827.917.85+0.09 / +0.03PASS
Nitrogen (N) 7.257.187.22-0.07 / -0.03PASS
Oxygen (O) 16.5616.6616.52+0.10 / -0.04PASS

Data Interpretation: The found values fall well within the ±0.4% absolute deviation limit mandated by top-tier chemistry journals[2][10]. If the Carbon value had returned significantly lower (e.g., 66.50%), it would indicate the presence of an inorganic salt or non-combustible impurity, prompting a necessary recrystallization or aqueous wash step.

References
  • Guidelines for Characterization of Organic Compounds - ACS Publications American Chemical Society[Link][1]

  • An International Study Evaluating Elemental Analysis | ACS Central Science American Chemical Society [Link][2]

  • Summary of CHNS Elemental Analysis Common Problems University of British Columbia (UBC) [Link][10]

  • An International Study Evaluating Elemental Analysis - PMC National Institutes of Health (NIH)[Link][3]

  • CHNSO Organic Elemental Analysis - Sample Preparation Mettler Toledo [Link][5]

  • CHNS-O Determination in Metal Organic Frameworks by Flash Combustion VELP Scientifica[Link][7]

  • A Look at Elemental Analysis for Organic Compounds AZoM [Link][9]

  • ACS journal of organic chemistry submission, elemental analysis Reddit (r/chemistry) [Link][4]

Sources

Safety Operating Guide

Methyl 2-amino-3-(4-methylphenyl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for Methyl 2-amino-3-(4-methylphenyl)propanoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a continuous, logical system. This compound (frequently handled as its hydrochloride salt, p-methylphenylalanine methyl ester) is a highly valuable unnatural amino acid building block in peptide synthesis and drug development. While it is not acutely toxic, its chemical structure—an ester coupled with a primary amine—dictates specific handling and disposal requirements.

This guide provides the causality behind experimental choices, ensuring your workflows are both scientifically sound and strictly compliant with environmental health and safety (EHS) standards.

Chemical Profiling & Hazard Causality

To safely dispose of a chemical, we must first understand its reactivity. The compound features an electron-rich aromatic ring and an amine group, making it susceptible to rapid oxidation. Furthermore, because it is frequently isolated as a hydrochloride salt, thermal decomposition will yield hazardous byproducts. Understanding these properties is the foundation of our disposal strategy.

PropertyValue / ClassificationOperational Implication
Physical State Solid (Powder)Prone to aerosolization; mandates handling within a chemical fume hood to prevent inhalation[1].
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires nitrile gloves, safety goggles, and lab coat. Causes respiratory irritation if inhaled[1].
Incompatibilities Strong oxidizing agentsMust be strictly segregated from nitrates, peroxides, and permanganates in waste streams to prevent exothermic reactions[2].
Decomposition Products COx, NOx, HCl gasIncineration must occur at a facility equipped with acid-gas scrubbers[3].

Workflow Visualization

The following diagram illustrates the logical flow of material from operational use to final, compliant disposal.

DisposalWorkflow N1 Reagent Storage (Cool, Dry, Sealed) N2 Lab Operations (Fume Hood) N1->N2 Material Transfer N3 Solid Waste (Non-Halogenated Organic) N2->N3 Unused Powder & Consumables N4 Liquid Waste (Aqueous/Organic Split) N2->N4 Reaction Solvents N5 Licensed Incineration (Acid Gas Scrubbing) N3->N5 Manifested Transport N4->N5 Manifested Transport

Lifecycle and disposal workflow for this compound.

Step-by-Step Operational & Disposal Methodologies

Protocol 1: Spill Response and Containment

Causality: Water can rapidly spread fine powders and dissolve the hydrochloride salt, driving it into porous lab surfaces. Dry containment is essential to minimize the contamination footprint.

  • Isolate the Area: Ensure the fume hood sash is lowered to an appropriate working height to maintain negative pressure and prevent dust escape.

  • Dry Collection: Use a non-sparking spatula or a HEPA-filtered laboratory vacuum to collect the spilled powder[1]. Do not sweep with a standard brush, which generates airborne aerosols.

  • Primary Decontamination: Place the collected solid into a sealable hazardous waste container[4].

  • Secondary Decontamination: Only after the bulk solid is removed, wash the affected area with soap and water[1]. Dispose of the contaminated paper towels in the solid hazardous waste bin.

Protocol 2: Waste Segregation and Disposal

Causality: Mixing amine hydrochlorides with incompatible waste streams (like oxidizers) can lead to pressure buildup and container rupture. Proper segregation ensures downstream safety.

  • Solid Waste Handling:

    • Collect all unreacted this compound, contaminated weighing boats, spatulas, and filter papers.

    • Place them into a chemically compatible, sealable container (e.g., an HDPE wide-mouth bottle).

    • Label the container clearly: "Hazardous Solid Waste - Organic Amine/Ester Derivative (Contains HCl)".

  • Liquid Waste Segregation:

    • If the compound is dissolved in an organic solvent (e.g., Dichloromethane or Dimethylformamide), dispose of the solution in the designated "Halogenated" or "Non-Halogenated" organic waste carboy, dictated strictly by the solvent used.

    • Critical Check: Verify that the receiving waste carboy does NOT contain strong oxidizing agents (e.g., nitric acid waste)[2].

  • Final Disposal Routing:

    • Transfer the sealed, labeled containers to your facility's central hazardous waste accumulation area.

    • Ensure the waste manifest specifies the presence of nitrogen and chloride. The material must be processed by a licensed disposal facility via high-temperature incineration equipped with scrubbers to neutralize NOx and HCl emissions[3].

Self-Validating Safety Systems

To ensure the integrity of your disposal process, implement these self-validating checks into your lab's routine:

  • pH Verification in Aqueous Streams: If the compound was used in an aqueous system, check the pH of the waste stream before capping the container. The hydrochloride salt can lower the pH significantly. Neutralize to pH 6-8 before combining with general aqueous waste to prevent unexpected gas evolution or precipitation.

  • Visual Container Inspection: After 24 hours of waste accumulation, inspect the solid and liquid waste containers for signs of bulging. A bulging container indicates off-gassing from an incompatible chemical mixture, requiring immediate EHS intervention.

References

  • [2] Fisher Scientific UK. "SAFETY DATA SHEET - L-Phenylalanine methyl ester hydrochloride". Available at:

  • [1] AK Scientific, Inc. "L-Phenylalanine methyl ester hydrochloride - Safety Data Sheet". Available at:

  • [4] Echemi. "L-Phenylalanine, methyl ester, hydrochloride SDS". Available at:

  • [3] AAPPTec, LLC. "MSDS - Safety Data Sheet: H-Phe-OMe HCl". Available at:

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2-amino-3-(4-methylphenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to ensure that your work is not only scientifically sound but also conducted with the highest degree of safety. This guide provides essential, field-tested protocols for the safe handling of Methyl 2-amino-3-(4-methylphenyl)propanoate. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, the guidance herein is synthesized from established safety principles for structurally related amino acid esters and aromatic compounds. The fundamental principle is to treat the substance with a high degree of caution, assuming it poses potential hazards common to its chemical class.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the potential risks is the cornerstone of effective safety. This compound, as an amino acid ester with an aromatic ring, should be handled as a substance with the potential for skin, eye, and respiratory irritation.[1][2][3][4] The causality behind our PPE recommendations is directly linked to mitigating these anticipated hazards at every stage of handling.

Table 1: Anticipated Hazard Profile and Associated Risks

Anticipated HazardRoute of ExposurePotential Health Effect & Associated Risk
Skin Irritation Dermal ContactCauses skin irritation, redness, or rash.[1][5] Risk is highest during weighing, transfers, and solution preparation.
Serious Eye Irritation Eye ContactCan cause serious irritation, pain, or damage upon direct contact from splashes or aerosols.[2][5][6]
Respiratory Irritation InhalationInhaling dust (if solid) or aerosols may irritate the respiratory tract.[1][2][3]
Harmful if Swallowed IngestionMay be harmful if ingested, potentially causing gastrointestinal irritation.[1][7]

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but a systematic, multi-layered approach. This begins with engineering controls and is supplemented by appropriate PPE.

Primary Engineering Control: The Chemical Fume Hood

Your first and most critical line of defense is a certified chemical fume hood. All manipulations of this compound, including weighing, mixing, and transferring, should be performed within a fume hood to minimize inhalation exposure.[6][8] Ensure the sash is at the lowest practical height.

PPE Selection: Matching the Equipment to the Task

The selection of PPE must be deliberately matched to the specific task and associated risks. A risk assessment should always be performed before beginning work.[9][10]

Table 2: Task-Specific PPE Requirements

TaskMinimum Required PPEEnhanced PPE (Recommended)Rationale
Weighing Solid Compound - Nitrile Gloves- Lab Coat- Safety Glasses with Side Shields- Double-gloving with nitrile gloves- Anti-static weigh paper/boatMinimizes skin contact and prevents eye exposure to airborne particulates.[11] Double gloving adds a layer of protection against potential permeation.
Preparing Solutions (Volumes <100mL) - Nitrile Gloves- Lab Coat- Chemical Splash Goggles- Chemical-resistant apron over lab coatGoggles provide a full seal against splashes, which is a higher risk when handling liquids.[9] An apron protects against larger spills.
Large-Scale Reactions or Transfers (>100mL) - Chemical-Resistant Gloves (e.g., Butyl Rubber)- Lab Coat- Chemical Splash Goggles- Face Shield- Chemical-resistant apron or gown- Consider thicker, reusable glovesA face shield worn over goggles is critical to protect the entire face from significant splashes.[9][11] Thicker gloves offer better resistance for prolonged tasks.[9]
Cleaning Glassware - Nitrile or heavier-duty gloves- Lab Coat- Chemical Splash Goggles- Chemical-resistant apronProtects against residual chemical splashes during the cleaning process.

Procedural Guide: Donning, Doffing, and Disposal Workflow

A protocol is only as strong as its execution. Cross-contamination often occurs during the removal (doffing) of PPE. The following procedure is designed as a self-validating system to minimize this risk.

Step-by-Step PPE Protocol
  • Preparation: Before entering the lab, ensure long hair is tied back and appropriate personal clothing is worn (long pants, closed-toe shoes).[10][12]

  • Donning (Putting On) Sequence:

    • Lab Coat: Put on your lab coat and fasten all buttons.

    • Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.

    • Gloves: Put on your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a seal.

  • Handling Operations: Perform all chemical manipulations inside a designated area, preferably a fume hood. Be mindful not to touch your face, personal items, or common surfaces with your gloves.[12]

  • Doffing (Removing) Sequence - The Clean/Contaminated Technique:

    • Gloves: This is the most critical step. Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove, without touching the outside. Peel it off over the first glove, creating a small bag for both, with the contaminated surfaces contained within.

    • Face Shield/Goggles: Remove by handling the head strap, not the front.

    • Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Fold it so the contaminated outside is folded inward.

  • Disposal and Hygiene:

    • Dispose of single-use PPE (gloves) in the designated hazardous waste container.[4][8]

    • Place reusable PPE (face shield, goggles, lab coat) in their designated storage areas or laundry receptacles.

    • IMMEDIATELY wash your hands thoroughly with soap and water.[6][7][8]

PPE Workflow Diagram

PPE_Workflow PPE Workflow for Chemical Handling cluster_prep Preparation cluster_don Execution cluster_doff Decontamination & Disposal assess 1. Assess Task Hazards (Weighing, Mixing, etc.) select 2. Select Correct PPE (Goggles, Gloves, etc.) assess->select don 3. Donning Sequence (Coat -> Goggles -> Gloves) select->don handle 4. Handle Chemical (Inside Fume Hood) don->handle doff 5. Doffing Sequence (Gloves -> Goggles -> Coat) handle->doff dispose 6. Dispose of Waste (Contaminated PPE) doff->dispose wash 7. Wash Hands Thoroughly dispose->wash

Caption: Logical workflow for PPE selection, use, and disposal.

Emergency Procedures: Immediate Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]

Waste Disposal

All disposable PPE that has come into contact with this compound must be considered hazardous waste.

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a properly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[8][13]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. Trust in the procedure, understand the reasons behind it, and always prioritize safety in every operation.

References

  • Fisher Scientific. (2009, November 17). Safety Data Sheet for 2-Amino-2-methyl-1-propanol.
  • Key Organics. (2017, December 1). Safety Data Sheet for methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-(4-methylphenyl)-4H-pyran-3-carboxylate.
  • ChemScene. Product Information for Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate.
  • Enamine. Safety Data Sheet for methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for 2-Amino-4-methylpyridine.
  • PubChem. Compound Summary for Methyl 3-(4-aminophenyl)propanoate.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet for 4-(2-[(Methylamino)methyl]phenoxy)benzenesulfonamide.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Castrol. (2019, November 19). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for METHYL 3-(3-AMINOPHENYL)-2-((TERT- BUTOXYCARBONYL)AMINO)PROPANOATE.
  • University of Nevada, Reno. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Fisher Scientific. (2009, November 17). Safety Data Sheet for 2-Amino-2-methyl-propan-1-ol.
  • St. Olaf College. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety.
  • University of California, Santa Cruz. Personal Protective Equipment Requirements for Laboratories.
  • AK Scientific, Inc. Safety Data Sheet for (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-cyano-2,6-dimethylphenyl)propanoate.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet for methyl 2-(4-hydroxyphenyl)propanoate.

Sources

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